molecular formula C22H36O3 B12364453 (±)13,14-EDT

(±)13,14-EDT

货号: B12364453
分子量: 348.5 g/mol
InChI 键: UVNNQFJWBKVIOH-AIVBDBLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid is a specialized, synthetic epoxy fatty acid analog of interest in lipidomics, natural product synthesis, and investigations into bioactive lipid mediators. This compound features a unique structural framework comprising a C20 fatty acid backbone with three cis-configured double bonds (7Z, 10Z, and a Z-configured disubstituted alkene) and a 2,3-disubstituted oxirane (epoxide) ring. The integration of these unsaturated systems with the strained epoxide ring makes this molecule a valuable scaffold for studying the structure-activity relationships of oxylipins and their biological mechanisms . In research applications, this compound serves as a key synthetic intermediate for the preparation of complex lipid molecules, including structured phospholipids and galactosylglycerides, which are foundational to membrane biophysics and plant lipidomics . Its structural similarity to epoxy derivatives of dietary omega-3 fatty acids, such as eicosapentaenoic acid (EPA), positions it as a candidate for probing the cardiovascular and anti-arrhythmic effects associated with oxidized lipid metabolites . The electrophilic nature of the oxirane ring renders it susceptible to nucleophilic attack by biological thiols, enabling research into post-translational protein modifications and the compound's potential role as an inhibitor or activator of enzymatic systems involved in eicosanoid biosynthesis . Researchers will receive this product as a characterized solid or oil. It is supplied with analytical data (including NMR and mass spectrometry) to ensure identity and purity. This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use. Proper storage at -20°C under an inert atmosphere is recommended to maintain stability.

属性

分子式

C22H36O3

分子量

348.5 g/mol

IUPAC 名称

(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid

InChI

InChI=1S/C22H36O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h6-7,11-12,14-15,20-21H,2-5,8-10,13,16-19H2,1H3,(H,23,24)/b7-6-,14-11-,15-12-

InChI 键

UVNNQFJWBKVIOH-AIVBDBLXSA-N

手性 SMILES

CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCCCC(=O)O

规范 SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCCCC(=O)O

产品来源

United States

Foundational & Exploratory

Full Chemical Name of (±)13,14-EDT Identified as a Docosahexaenoic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

The full chemical name for the compound often abbreviated as (±)13,14-EDT is (4Z,7Z,10Z)-rel-12-[3-(2Z,5Z)-2,5-octadien-1-yl-2-oxiranyl]-4,7,10-dodecatrienoic acid .[1] This compound is a racemic mixture, as indicated by the (±) prefix. It is also known by several synonyms, including (±)13,14-EDP, (±)13,14-EpDPE, and (±)13(14)-EpDPA.[1]

This compound is an epoxygenase metabolite of docosahexaenoic acid (DHA), a well-known omega-3 fatty acid.[1][2] The formation of this molecule occurs through the epoxidation of the 13,14-double bond of DHA.[1] This conversion is carried out by certain cytochrome P450 (CYP) epoxygenases, which are present in various tissues throughout the body, including the liver, kidney, heart, and brain.[2]

Functionally, this compound and related epoxides of DHA are recognized as bioactive lipids. They are involved in several physiological processes and are considered short-lived signaling molecules. Their activity is regulated by soluble epoxide hydrolase (sEH), which converts them into less active dihydroxy fatty acids.[2]

Research has highlighted the therapeutic potential of these compounds. For instance, (±)13(14)-EpDPA has demonstrated antihyperalgesic effects in models of inflammatory and neuropathic pain.[1] Furthermore, this and other epoxy metabolites of DHA have been shown to potently inhibit angiogenesis and tumor growth in laboratory studies.[1] The biosynthesis of the 13S,14S-epoxide of DHA is a key step in the production of maresin 1 (MaR1), a potent pro-resolving and tissue homeostatic mediator.[3]

A summary of the key chemical and physical properties of (±)13(14)-EpDPA is presented in the table below.

PropertyValue
Formal Name (4Z,7Z,10Z)-rel-12-[3-(2Z,5Z)-2,5-octadien-1-yl-2-oxiranyl]-4,7,10-dodecatrienoic acid
CAS Number 895127-64-7
Molecular Formula C₂₂H₃₂O₃
Molecular Weight 344.5 g/mol

A summary of key properties of (±)13(14)-EpDPA.

Due to the highly specific and technical nature of the broader request for a full whitepaper, including detailed experimental protocols and extensive signaling pathway diagrams, such a comprehensive document cannot be generated from publicly available web search results. The following sections provide a foundational overview based on the available information.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or biological assays involving this compound are proprietary and typically found within specific research publications. However, a general experimental workflow for studying the effects of such a compound can be outlined.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models synthesis Chemical Synthesis of This compound purification Purification by HPLC synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization treatment Treatment with this compound characterization->treatment administration Compound Administration characterization->administration cell_culture Cell Culture (e.g., Endothelial cells, Macrophages) cell_culture->treatment angiogenesis_assay Angiogenesis Assay (Tube Formation) treatment->angiogenesis_assay inflammation_assay Inflammation Assay (Cytokine Measurement) treatment->inflammation_assay animal_model Animal Model (e.g., Pain, Cancer) animal_model->administration behavioral_testing Behavioral Testing (Pain Response) administration->behavioral_testing tumor_measurement Tumor Growth Measurement administration->tumor_measurement

A generalized experimental workflow for investigating the biological activities of this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are a subject of ongoing research. However, its role as a precursor to Maresin 1 (MaR1) provides insight into its potential mechanism of action in inflammation resolution.

signaling_pathway DHA DHA (Docosahexaenoic Acid) LOX 12-Lipoxygenase (hm12-LOX) DHA->LOX EDT 13S,14S-epoxy-DHA ((+)13,14-EDT) LOX->EDT MaR1 Maresin 1 (MaR1) EDT->MaR1 Resolution Resolution of Inflammation MaR1->Resolution

Biosynthetic pathway of Maresin 1 from DHA, involving the 13S,14S-epoxy-DHA intermediate.

This simplified diagram illustrates the conversion of DHA to the specific 13S,14S-epoxide, which then serves as a precursor for the synthesis of MaR1. MaR1 is a key mediator in the resolution of inflammation.[3]

References

(±)13,14-Epoxy-Docosatetraenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)13,14-epoxy-docosatetraenoic acid ((±)13,14-EDT), a cytochrome P450 (CYP) epoxygenase-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), is an endogenous lipid mediator with significant biological activities. This technical guide provides a comprehensive overview of the structure, properties, and biological functions of this compound. It includes detailed summaries of its physicochemical properties, experimental protocols for its synthesis and biological evaluation, and a discussion of its known and putative signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of lipid biology, pharmacology, and drug development.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA), are well-recognized for their beneficial effects on human health. While much attention has been given to the roles of prostaglandins (B1171923) and leukotrienes, the metabolites generated via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, a third major metabolic route involving cytochrome P450 (CYP) epoxygenases is gaining increasing interest. These enzymes convert PUFAs into a series of epoxy fatty acids (EpFAs), which function as potent signaling molecules.

(±)13,14-epoxy-docosatetraenoic acid (this compound), also known as (±)13(14)-EpDPA, is a prominent EpFA derived from the epoxidation of the 13,14-double bond of DHA.[1] It has been detected in various mammalian tissues, including the brain and spinal cord.[1] Like other EpFAs, the biological activity of this compound is tightly regulated by its hydrolysis to the corresponding, and generally less active, diol, 13,14-dihydroxy-docosapentaenoic acid (13,14-DiHDPA), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[2]

This guide will delve into the technical details of this compound, providing a foundation for further research and potential therapeutic applications.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a 22-carbon chain with four cis double bonds and an epoxide ring at the 13,14-position. As a racemic mixture, it contains both the (13R,14S) and (13S,14R) enantiomers.

PropertyValueReference
Formal Name (4Z,7Z,10Z,16Z)-13,14-epoxy-docosatetraenoic acid[1]
CAS Number 895127-64-7[1]
Molecular Formula C22H32O3[1]
Molecular Weight 344.5 g/mol [1]
Solubility DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
SMILES CC/C=C\C/C=C\C[C@H]1O[C@@H]1C/C=C\C/C=C\C/C=C\CCC(O)=O[1]
InChI Key QQCIXDARCYFHHX-YMDXMTBESA-N[1]

Biological Properties and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered on the modulation of inflammation and angiogenesis.

Anti-Inflammatory Effects

Epoxy fatty acids derived from omega-3 fatty acids are generally considered to have anti-inflammatory properties.[3] The stabilization of these epoxides through the inhibition of sEH has been shown to reduce inflammatory responses.[3][4] While the specific anti-inflammatory mechanism of this compound is not fully elucidated, it is believed to contribute to the overall anti-inflammatory profile of DHA metabolites.

Anti-Angiogenic and Anti-Tumor Effects

A significant body of evidence points to the potent anti-angiogenic properties of DHA-derived epoxides.[1] Specifically, epoxydocosapentaenoic acids (EDPs), including the 13,14-isomer, have been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis in vivo.[1] This anti-angiogenic activity is associated with the suppression of endothelial cell migration and protease production.[1] These effects are thought to be mediated, at least in part, through the inhibition of VEGF receptor 2 (VEGFR2) signaling.[1] The anti-angiogenic properties of EDPs contribute to their observed ability to inhibit tumor growth and metastasis.[1]

Metabolic Pathway

The biosynthesis and metabolism of this compound are key to understanding its biological function.

Metabolic Pathway of this compound cluster_0 Biosynthesis cluster_1 Metabolism DHA Docosahexaenoic Acid (DHA) EDT This compound DHA->EDT Cytochrome P450 Epoxygenase DiHDPA 13,14-dihydroxy-docosapentaenoic acid (13,14-DiHDPA) (less active) EDT->DiHDPA soluble Epoxide Hydrolase (sEH)

Figure 1. Biosynthesis and metabolism of this compound.

Putative Anti-Angiogenic Signaling Pathway

Based on current evidence, a putative signaling pathway for the anti-angiogenic effects of this compound can be proposed.

Putative Anti-Angiogenic Signaling Pathway of this compound VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Migration Endothelial Cell Migration VEGFR2->Migration Protease Protease Production VEGFR2->Protease EDT This compound EDT->VEGFR2 Inhibits Angiogenesis Angiogenesis Migration->Angiogenesis Protease->Angiogenesis

Figure 2. Proposed mechanism of anti-angiogenic action.

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of docosahexaenoate epoxides, which can be adapted for the specific synthesis of the (±)13,14-regioisomer.[5]

Workflow:

Synthesis Workflow Start Methylated Docosahexaenoate Reaction Reaction with m-CPBA Start->Reaction Purification HPLC Purification Reaction->Purification Product This compound Purification->Product

Figure 3. Chemical synthesis workflow for this compound.

Materials:

  • Methylated docosahexaenoate

  • m-chloroperoxybenzoic acid (m-CPBA)

  • Solvents for reaction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with normal-phase and reverse-phase columns

Procedure:

  • Dissolve methylated docosahexaenoate in a suitable solvent (e.g., dichloromethane).

  • Add m-chloroperoxybenzoic acid (0.1 equivalents) to the solution.

  • Allow the reaction to proceed for approximately 15 minutes at room temperature.[5]

  • Quench the reaction and extract the products.

  • Perform an initial separation of the epoxide mixture from unreacted substrate using normal-phase HPLC.

  • Isolate the individual epoxide regioisomers, including this compound, using reverse-phase HPLC.[5]

  • Characterize the purified product using techniques such as gas-liquid chromatography and mass spectrometry to confirm its identity and purity.[5]

Note: The yield of individual regioisomers may vary, with those further from the carbomethoxy group generally being produced in higher yields.[5]

Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol outlines a fluorometric assay to measure the activity of sEH, the enzyme responsible for the hydrolysis of this compound. This can be used to screen for sEH inhibitors or to study the metabolism of this compound.

Materials:

  • Recombinant sEH enzyme

  • Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (e.g., a potential sEH inhibitor) or the vehicle control in the assay buffer.

  • Add a fixed amount of recombinant sEH enzyme to each well of the 96-well plate (except for no-enzyme controls).

  • Add the test compound dilutions to the respective wells.

  • Pre-incubate the plate at 30°C for 5 minutes.

  • Initiate the reaction by adding the fluorescent sEH substrate to each well.

  • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Calculate the rate of reaction for each concentration of the test compound. The activity of sEH is proportional to the increase in fluorescence.

In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)

This is a general protocol to assess the anti-angiogenic potential of a compound by observing its effect on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or a similar basement membrane extract

  • 96-well plate

  • This compound

  • VEGF (as a pro-angiogenic stimulus)

  • Microscope for imaging

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.

  • Treat the cells with different concentrations of this compound. Include a vehicle control and a positive control (e.g., a known anti-angiogenic agent).

  • Induce angiogenesis by adding VEGF to the appropriate wells.

  • Incubate the plate for 4-18 hours to allow for tube formation.

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software. A reduction in these parameters in the presence of this compound would indicate anti-angiogenic activity.

Conclusion

This compound is a bioactive lipid mediator with significant potential in modulating key physiological and pathological processes, particularly inflammation and angiogenesis. Its origin from the dietary omega-3 fatty acid DHA highlights the importance of the CYP epoxygenase pathway in mediating the beneficial effects of these essential nutrients. The anti-angiogenic and anti-tumor properties of this compound make it and the pathways it regulates attractive targets for further investigation in the context of cancer and other diseases characterized by aberrant neovascularization. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, study, and potentially exploit the therapeutic potential of this intriguing endogenous molecule. Further research is warranted to fully elucidate the specific signaling mechanisms of this compound and to explore its therapeutic applications in a clinical setting.

References

biological role of (±)13,14-EDT

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Role of (±)13,14-Dihydroxy-Docosanoids

A focus on the Maresin Biosynthetic Pathway and Related Dihydroxy Fatty Acids

Executive Summary

While the specific compound "(±)13,14-EDT" is not a recognized standard nomenclature in the existing scientific literature, this guide explores the significant biological roles of structurally analogous 13,14-dihydroxylated metabolites of long-chain omega-3 fatty acids, particularly docosahexaenoic acid (DHA). The focus is on the biosynthesis and functions of Maresins, a class of potent specialized pro-resolving mediators (SPMs). A key intermediate in this pathway, 13S,14S-epoxy-maresin, is enzymatically converted to the dihydroxy-containing Maresin 1, which plays a critical role in the resolution of inflammation. This document provides a comprehensive overview of the enzymatic pathways, biological activities, quantitative data, and experimental protocols relevant to these important lipid mediators for researchers, scientists, and drug development professionals.

Introduction: The Landscape of Dihydroxy-Docosanoids

Omega-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), are precursors to a diverse array of bioactive lipid mediators that play pivotal roles in regulating physiological and pathological processes.[1] These molecules are primarily generated through three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[1][2] Among the vast family of these metabolites, dihydroxy-docosahexaenoic acids (diHDHAs) have emerged as critical players in the resolution of inflammation, tissue protection, and host defense.

This guide specifically addresses the biological significance of 13,14-dihydroxylated docosanoids, with a primary focus on the Maresin pathway, due to the lack of specific literature on a compound termed "this compound". Maresins are biosynthesized by macrophages and are central to the body's natural processes for resolving inflammation.[3]

Biosynthesis of 13,14-Oxygenated Docosanoids: The Maresin Pathway

The biosynthesis of Maresin 1 (MaR1), a potent pro-resolving mediator, involves the initial oxygenation of DHA by human macrophage 12-lipoxygenase (12-LOX).[3] This enzymatic reaction leads to the formation of a hydroperoxy intermediate, 14-hydroperoxy-docosahexaenoic acid (14-HpDHA). This intermediate is then further converted by 12-LOX into a key epoxide, 13S,14S-epoxy-maresin.[3] This epoxide is subsequently hydrolyzed to yield Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid).[3]

Other related dihydroxy-DHA derivatives are also biosynthesized through various enzymatic routes. For instance, 14,20-diHDHA is produced by eosinophils via the 12/15-lipoxygenase pathway, and 14,21-diHDHA can be generated by the sequential action of 12-lipoxygenase and cytochrome P450 enzymes in macrophages.[4][5] A novel derivative, 13R,20-diHDHA, has been synthesized using a cyanobacterial lipoxygenase.[6]

Maresin_Biosynthesis DHA Docosahexaenoic Acid (DHA) 12_LOX Macrophage 12-Lipoxygenase (12-LOX) DHA->12_LOX 14_HpDHA 14-Hydroperoxy-DHA (14-HpDHA) 12_LOX->14_HpDHA Epoxide 13S,14S-epoxy-maresin 14_HpDHA->Epoxide via 12-LOX Hydrolysis Epoxide Hydrolase Epoxide->Hydrolysis MaR1 Maresin 1 (MaR1) (7R,14S-diHDHA) Hydrolysis->MaR1

Figure 1: Biosynthesis pathway of Maresin 1 from DHA.

Biological Roles of 13,14-Oxygenated Docosanoids and Related Metabolites

Pro-Resolving and Anti-Inflammatory Activities

The hallmark of Maresins and other dihydroxy-DHA metabolites is their potent pro-resolving and anti-inflammatory functions.

  • 13S,14S-epoxy-maresin , in addition to being a precursor to MaR1, exhibits intrinsic bioactivity. It has been shown to inhibit the pro-inflammatory enzyme leukotriene A4 hydrolase (LTA4H).[3] It also selectively reduces the conversion of arachidonic acid (AA) by 12-LOX, thereby limiting the production of pro-inflammatory eicosanoids.[3]

  • Maresin 1 (MaR1) demonstrates a wide range of pro-resolving actions, including the inhibition of neutrophil infiltration, stimulation of macrophage phagocytosis of apoptotic cells, and promotion of tissue regeneration.

  • 14,20-diHDHA has been identified as a potent anti-inflammatory agent, with nanogram doses capable of limiting neutrophil infiltration in models of peritonitis.[5]

  • 14,21-diHDHA has been shown to enhance wound healing by promoting re-epithelialization, granulation tissue growth, and angiogenesis.[4]

Anti-Cancer Properties

Recent studies have highlighted the potential of dihydroxy-DHA derivatives in cancer therapy.

  • 13R,20-diHDHA has been shown to inhibit breast cancer stemness.[6] It achieves this by inducing the production of reactive oxygen species (ROS), which in turn modulates the Stat3/IL-6 signaling pathway.[6][7] This leads to a reduction in the populations of cancer stem cells, characterized by CD44high/CD24low and ALDH-positive markers, and decreases the expression of self-renewal genes.[6][7]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological effects of relevant dihydroxy-docosanoids.

Table 1: Anti-Cancer Stemness Activity of 13R,20-diHDHA

Cell LineTreatmentEffectQuantitative Measurement
MDA-MB-23120 µM 13R,20-diHDHAReduction of nuclear pStat3 and p65Data presented as western blot images
MDA-MB-23120 or 40 µM 13R,20-diHDHADecrease in CD44high/CD24low cell populationFrom 75.1% to 44.8% (at 40 µM)
MDA-MB-23120 or 40 µM 13R,20-diHDHADecrease in ALDH-positive cell populationFrom 1.7% to 0.4% (at 40 µM)

Data extracted from a study on breast cancer stemness.[6][7]

Table 2: Inhibition of 12-LOX by 13S,14S-epoxy-maresin

SubstrateTreatmentEffect on 12-LOX Activity
Arachidonic Acid (AA)Pre-incubation with 13S,14S-epoxy-DHA~60% reduction in 12-HETE formation
Docosahexaenoic Acid (DHA)Pre-incubation with 13S,14S-epoxy-DHANo significant reduction in 14-HDHA formation

Data from a study on the bioactivity of 13S,14S-epoxy-maresin.[3]

Experimental Protocols

Lipid Mediator Extraction and Analysis

The analysis of dihydroxy-docosanoids from biological samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

  • Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) are acidified and spiked with a deuterated internal standard.

  • Solid-Phase Extraction: The sample is loaded onto a C18 SPE cartridge. The cartridge is washed with a low-organic solvent to remove polar impurities. The lipid mediators are then eluted with a high-organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • LC Separation: The extracted lipid mediators are separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly used with a gradient of water and acetonitrile/methanol containing a small amount of acid (e.g., formic acid) as the mobile phase.

  • MS/MS Detection: The separated lipids are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are monitored for each analyte to ensure high selectivity and sensitivity.[8][9]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Tissue, etc.) Spiking Spike with Internal Standard Biological_Sample->Spiking Acidification Acidification Spiking->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Wash Wash SPE->Wash Elution Elution Wash->Elution LC UHPLC Separation Elution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data

Figure 2: General workflow for lipid mediator analysis.

In Vitro Assays for Biological Activity

Protocol: Cell Migration Assay

  • Cell Culture: Endothelial cells or cancer cells are cultured to confluence in appropriate media.

  • Wound Creation: A scratch or wound is created in the cell monolayer using a sterile pipette tip.

  • Treatment: The cells are treated with the dihydroxy-docosanoid of interest at various concentrations. A vehicle control is also included.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24 hours).

  • Analysis: The rate of wound closure is quantified using image analysis software to determine the effect of the compound on cell migration.

Protocol: Cancer Stem Cell Sphere Formation Assay

  • Cell Seeding: Single-cell suspensions of cancer cells are plated at a low density in serum-free media supplemented with growth factors in ultra-low attachment plates.

  • Treatment: The cells are treated with the test compound or vehicle control.

  • Incubation: The cells are incubated for a period of 7-14 days to allow for the formation of mammospheres (cancer stem cell spheres).

  • Quantification: The number and size of the spheres are quantified using a microscope.

Conclusion and Future Directions

The 13,14-dihydroxylated metabolites of DHA, particularly those involved in the Maresin pathway, are potent lipid mediators with significant pro-resolving, anti-inflammatory, and anti-cancer properties. While the specific term "this compound" remains uncharacterized in the literature, the biological activities of structurally similar compounds provide a strong rationale for further investigation into this class of molecules. Future research should focus on the complete stereochemical identification of novel dihydroxy-docosanoids, elucidation of their specific receptors and downstream signaling pathways, and exploration of their therapeutic potential in inflammatory diseases and cancer. The development of robust and standardized methods for their synthesis and quantification will be crucial for advancing our understanding of their physiological roles and for their potential translation into novel therapeutics.

References

(±)13,14-EDT mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (±)13,14-Epoxydocosapentaenoic Acid

Introduction

(±)13,14-Epoxydocosapentaenoic acid (EDP), referred to in the query as (±)13,14-EDT, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As a member of the epoxydocosapentaenoic acids (EDPs), it is synthesized by the action of cytochrome P450 (CYP) epoxygenases.[1][2][3] EDPs, including the 13,14-regioisomer, are recognized as potent signaling molecules with significant therapeutic potential, exhibiting effects on vascular tone, angiogenesis, inflammation, and cancer progression.[1][4] This technical guide provides a detailed overview of the core mechanisms of action of (±)13,14-EDP, focusing on its signaling pathways, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals. The "(±)" notation indicates that the compound is a racemic mixture of its enantiomers.

Biosynthesis and Metabolism

The metabolic pathway of (±)13,14-EDP is a critical determinant of its biological activity. The lifecycle of this molecule involves its synthesis from DHA, its action as a signaling molecule, and its eventual degradation.

Biosynthesis: DHA, released from membrane phospholipids, is metabolized by CYP epoxygenases (primarily CYP2C and CYP2J families) to form various EDP regioisomers, including 13,14-EDP.[2][5] This conversion is a key step in generating the beneficial effects attributed to dietary omega-3 fatty acids.

Metabolism and Inactivation: The primary route of inactivation for EDPs is hydrolysis by the soluble epoxide hydrolase (sEH) enzyme.[6][7] sEH converts the epoxide moiety of 13,14-EDP into the corresponding, and significantly less biologically active, 13,14-dihydroxydocosapentaenoic acid (13,14-DHDP).[4][7] Consequently, the inhibition of sEH is a key therapeutic strategy to stabilize EDP levels, thereby prolonging and enhancing their signaling effects.[1][5][8]

DHA Docosahexaenoic Acid (DHA) (from Membrane Phospholipids) CYP Cytochrome P450 Epoxygenases DHA->CYP EDP (±)13,14-EDP (Active Mediator) CYP->EDP sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH DHDP 13,14-DHDP (Inactive Metabolite) sEH->DHDP sEHI sEH Inhibitors sEHI->sEH inhibit

Fig. 1: Biosynthesis and metabolism of (±)13,14-EDP.

Core Mechanisms of Action

(±)13,14-EDP and its regioisomers exert their effects through two primary, well-documented mechanisms: vasodilation via activation of BKCa channels and inhibition of angiogenesis through the VEGFR2 signaling pathway.

Vasodilation via BKCa Channel Activation

EDPs are potent vasodilators, contributing to the hypotensive properties of DHA.[4] This effect is primarily mediated by the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells.[4][9][10]

Signaling Pathway:

  • Activation: EDPs directly interact with and activate BKCa channels on the plasma membrane of vascular smooth muscle cells.[4]

  • Hyperpolarization: The opening of BKCa channels leads to an efflux of potassium (K⁺) ions, causing hyperpolarization of the cell membrane.

  • Vasorelaxation: Membrane hyperpolarization leads to the closure of voltage-gated calcium (Ca²⁺) channels, reducing the influx of Ca²⁺. The resulting decrease in intracellular Ca²⁺ concentration triggers the relaxation of the smooth muscle, leading to vasodilation.[4]

cluster_VSMC Vascular Smooth Muscle Cell EDP (±)13,14-EDP BKCa BKCa Channel (Large-conductance Ca²⁺-activated K⁺ channel) EDP->BKCa activates K_efflux K⁺ Efflux BKCa->K_efflux Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol VGCC Voltage-Gated Ca²⁺ Channels Hyperpol->VGCC inhibits Ca_influx Ca²⁺ Influx VGCC->Ca_influx Intra_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intra_Ca Relax Smooth Muscle Relaxation Intra_Ca->Relax Vasodilation Vasodilation Relax->Vasodilation

Fig. 2: Vasodilation signaling pathway of (±)13,14-EDP.
Inhibition of Angiogenesis via VEGFR2 Signaling

EDPs have demonstrated potent anti-angiogenic properties, which are crucial for their anti-tumor and anti-metastatic effects.[1] This action is mediated by the inhibition of the Vascular Endothelial Growth Factor (VEGF) Receptor 2 (VEGFR2) signaling pathway in endothelial cells.

Signaling Pathway:

  • VEGF Binding: Under normal angiogenic conditions, VEGF-A binds to its receptor, VEGFR2, on endothelial cells, causing receptor dimerization and autophosphorylation.[11]

  • EDP Inhibition: EDPs, such as the 19,20-regioisomer, have been shown to inhibit the VEGF-induced phosphorylation of VEGFR2.[1] While the direct binding site is still under investigation, this inhibition prevents the activation of the receptor.

  • Downstream Blockade: By preventing VEGFR2 activation, EDPs block the downstream signaling cascade that promotes angiogenesis. This includes the suppression of endothelial cell migration, proliferation, and the formation of capillary-like tube structures.[1][12]

cluster_EC Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 binds pVEGFR2 Phosphorylated VEGFR2 (Active) VEGFR2->pVEGFR2 autophosphorylation EDP (±)13,14-EDP EDP->pVEGFR2 inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K, Akt) pVEGFR2->Downstream Angio_Events Angiogenic Events (Migration, Proliferation, Tube Formation) Downstream->Angio_Events Angiogenesis Angiogenesis Angio_Events->Angiogenesis

Fig. 3: Anti-angiogenesis signaling pathway of (±)13,14-EDP.

Quantitative Data Summary

The biological activities of EDPs have been quantified in several key studies. The following tables summarize the available data.

Table 1: Vasodilatory and BKCa Channel Activation Potency

Compound Assay System Potency (EC₅₀) Reference
EDP Regioisomers Vasodilation Porcine Coronary Arterioles 0.5 - 24 pM [4]
13,14-DHDP Vasodilation Porcine Coronary Arterioles 30 ± 22 nM [4]
16,17-EpDPE BKCa Current Activation Rat Coronary Arterial Smooth Muscle Cells 19.7 ± 2.8 nM [4]

| DHA | BKCa Current Activation | Rat Coronary Arterial Smooth Muscle Cells | 0.23 ± 0.03 µM |[4] |

Table 2: Anti-Angiogenic and Anti-Tumor Activity

Compound/Treatment Assay Effect Reference
19,20-EDP (1 µM) VEGFR2 Phosphorylation Dramatic inhibition [1]
EDPs + sEH Inhibitor (0.05 mg/kg/day) In vivo Tumor Growth ~70% inhibition [1]

| EDPs + sEH Inhibitor (0.05 mg/kg/day) | In vivo Metastasis | ~70% inhibition |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of EDPs.

Protocol 1: Ex Vivo Vasodilation Assay

This protocol is used to assess the direct effect of EDPs on vascular tone.

  • Objective: To measure the change in diameter of isolated coronary arterioles in response to EDPs.

  • Methodology:

    • Vessel Isolation: Hearts are obtained from euthanized animals (e.g., pigs or rats), and coronary arterioles (100-200 µm diameter) are dissected from the myocardium in a cold physiological saline solution.[13][14]

    • Cannulation: A single arteriole is transferred to a chamber and cannulated at both ends with glass micropipettes. The vessel is pressurized to a physiological level (e.g., 60 mm Hg).[13][15]

    • Pre-constriction: The vessel is superfused with a buffer at 37°C. Once a stable basal tone develops, a vasoconstrictor (e.g., endothelin-1 (B181129) or prostaglandin (B15479496) F₂α) is added to pre-constrict the vessel to 50-70% of its maximum diameter.[15][16]

    • Treatment: A concentration-response curve is generated by cumulatively adding the test compound (e.g., 13,14-EDP) to the superfusion medium in increasing concentrations.

    • Data Acquisition: The internal diameter of the arteriole is continuously monitored and recorded using a video microscopy setup. Vasodilation is calculated as the percentage increase in diameter relative to the pre-constricted diameter.[13]

Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the pro- or anti-angiogenic potential of a compound in a living organism.

  • Objective: To quantify the formation of new blood vessels into a Matrigel plug containing EDPs.

  • Methodology:

    • Preparation: Growth factor-reduced Matrigel is kept on ice to remain liquid. The test compound (EDP) and a pro-angiogenic stimulus (e.g., VEGF or FGF2) are mixed with the liquid Matrigel.[2][3]

    • Injection: The Matrigel mixture (typically 300-500 µL) is subcutaneously injected into the flank of mice (e.g., C57BL/6). The Matrigel quickly solidifies at body temperature, forming a plug.[2][17]

    • Incubation: The mice are monitored for a set period (e.g., 7-14 days) to allow for cellular infiltration and neovascularization of the plug.

    • Harvesting and Analysis: The Matrigel plugs are surgically excised. Angiogenesis is quantified by:

      • Hemoglobin Measurement: The plugs are homogenized, and the hemoglobin content is measured using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the amount of red blood cells and thus, vascularization.[1]

      • Immunohistochemistry: Plugs are fixed, sectioned, and stained for endothelial cell markers like CD31 to visualize and quantify the microvessel density.[2]

start Start prep Prepare Matrigel + VEGF + EDP (on ice) start->prep inject Subcutaneous Injection into Mouse prep->inject incubate Incubate (7-14 days) inject->incubate excise Excise Matrigel Plug incubate->excise quantify Quantify Angiogenesis (Hemoglobin Assay or CD31 Staining) excise->quantify end End quantify->end

Fig. 4: Workflow for the in vivo Matrigel plug angiogenesis assay.
Protocol 3: In Vitro Endothelial Cell Migration Assay (Transwell)

This assay assesses the ability of a compound to inhibit the directional movement of endothelial cells, a key step in angiogenesis.

  • Objective: To measure the effect of EDPs on endothelial cell chemotaxis.

  • Methodology:

    • Setup: A transwell insert with a porous membrane (e.g., 8 µm pores) is placed into a well of a 24-well plate. The lower chamber is filled with endothelial cell basal medium containing a chemoattractant (e.g., VEGF).[18]

    • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into the upper chamber of the transwell insert in a serum-free medium, along with the test compound (EDP) at various concentrations.[1]

    • Incubation: The plate is incubated for a period (e.g., 4-18 hours) at 37°C, allowing cells to migrate through the pores along the chemoattractant gradient.

    • Staining and Quantification:

      • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

      • Cells that have migrated to the lower surface are fixed (e.g., with methanol) and stained (e.g., with Crystal Violet).[1]

      • The membrane is excised and mounted on a slide, and the number of migrated cells is counted under a microscope in several representative fields. The results are expressed as a percentage of the control (VEGF alone).

Conclusion

(±)13,14-Epoxydocosapentaenoic acid is a potent lipid mediator with significant pleiotropic effects. Its core mechanisms of action involve the activation of BKCa channels, leading to vasodilation, and the inhibition of the VEGFR2 signaling pathway, resulting in potent anti-angiogenic effects. These mechanisms underscore the therapeutic potential of EDPs and sEH inhibitors in cardiovascular diseases and oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area.

References

The Discovery and Biological Significance of (±)-13,14-Epoxydocosapentaenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-13,14-Epoxydocosapentaenoic acid, also referred to as (±)-13,14-EDP or in some contexts potentially as (±)13,14-EDT, is a pivotal member of the epoxydocosapentaenoic acids (EDPs). These molecules are cytochrome P450 (CYP) epoxygenase metabolites of the omega-3 fatty acid docosahexaenoic acid (DHA). The discovery of EDPs has unveiled a significant pathway through which the beneficial effects of dietary omega-3 fatty acids may be mediated. Among the various regioisomers of EDPs, the 13,14-isomer has demonstrated exceptionally potent biological activities, positioning it as a molecule of high interest for therapeutic development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of (±)-13,14-EDP, with a focus on its vasodilatory and anti-angiogenic properties.

Quantitative Data Summary

The biological potency of (±)-13,14-EDP and related compounds is summarized in the following tables, providing a comparative overview of their effects on vascular tone and angiogenesis.

Table 1: Vasoactivity of EDPs and Related Compounds on Porcine Coronary Arterioles

CompoundEC50 for Dilation (pM)
13,14-EDP 0.5 - 24 (range for all EDPs)
13,14-dihydroxydocosapentaenoic acid (13,14-DHDP)30,000 ± 22,000
Docosahexaenoic Acid (DHA)>1,000,000

Data sourced from studies on porcine coronary arterioles precontracted with endothelin.[1]

Table 2: Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels by 13,14-EDP

Cell TypeEC50 for BKCa Channel Activation (pM)
Porcine Coronary Artery Smooth Muscle Cells6.6 ± 0.6
Rat Coronary Artery Smooth Muscle Cells2.2 ± 0.6

These findings highlight that 13,14-EDP is approximately 1000-fold more potent than epoxyeicosatrienoic acids (EETs) in activating BKCa channels.[1]

Table 3: Anti-Angiogenic and Anti-Tumorigenic Effects of EDPs

AssayEffect of EDPs
VEGF- and FGF-2-induced angiogenesis in vivoInhibition
Endothelial cell migration in vitroSuppression
Primary tumor growth and metastasis (in vivo with sEH inhibitor)~70% inhibition

Data reflects the general anti-angiogenic properties of EDPs.[2][3]

Experimental Protocols

Chemical Synthesis of (±)-13,14-Epoxydocosapentaenoic Acid

The synthesis of racemic (±)-13,14-EDP is typically achieved through the non-selective epoxidation of the parent molecule, docosahexaenoic acid (DHA).

Principle: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to introduce an epoxide group across one of the double bonds of DHA. This method results in a mixture of all possible regioisomers and stereoisomers, from which the 13,14-epoxy derivative must be isolated and purified.

Protocol:

  • Dissolution: Dissolve docosahexaenoic acid (DHA) in a suitable aprotic solvent, such as dichloromethane (B109758), under an inert atmosphere (e.g., argon or nitrogen).

  • Epoxidation: Cool the solution to 0°C in an ice bath. Add a solution of m-CPBA in dichloromethane dropwise to the DHA solution with constant stirring. The stoichiometry is typically a slight excess of m-CPBA to ensure complete reaction of one double bond.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (DHA) is consumed.

  • Quenching: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any remaining peroxy acid.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude mixture of epoxides using high-performance liquid chromatography (HPLC) on a silica (B1680970) or reverse-phase column to isolate the (±)-13,14-EDP regioisomer. The identity and purity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.

Coronary Arteriole Dilation Assay (Pressure Myography)

This ex vivo technique is used to assess the direct effect of (±)-13,14-EDP on the tone of small resistance arteries.

Principle: Isolated coronary arterioles are cannulated, pressurized to a physiologically relevant level, and pre-constricted. The vasodilatory effect of the test compound is then measured as a change in the vessel's internal diameter.

Protocol:

  • Vessel Isolation: Isolate coronary arterioles from a suitable animal model (e.g., porcine or murine heart) under a dissecting microscope in ice-cold physiological salt solution (PSS).[4]

  • Cannulation: Transfer the isolated arteriole to a pressure myograph chamber and mount it onto two glass micropipettes. Secure the vessel onto the pipettes with sutures.[5][6][7]

  • Pressurization and Equilibration: Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and allow it to equilibrate in warmed (37°C), oxygenated (95% O2, 5% CO2) PSS for approximately one hour.[7]

  • Viability and Pre-constriction: Assess the viability of the vessel by challenging it with a high potassium solution. After washing, pre-constrict the arteriole to approximately 50-70% of its baseline diameter using a vasoconstrictor such as endothelin-1 (B181129) or a thromboxane (B8750289) mimetic (e.g., U46619).

  • Compound Administration: Add cumulative concentrations of (±)-13,14-EDP to the superfusing PSS.

  • Data Acquisition: Continuously record the internal diameter of the arteriole using a video microscopy system.

  • Data Analysis: Express the changes in vessel diameter as a percentage of the maximal possible dilation (determined by incubating the vessel in a calcium-free PSS at the end of the experiment). Plot the concentration-response curve and calculate the EC50 value.[1]

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay evaluates the ability of (±)-13,14-EDP to inhibit the formation of capillary-like structures by endothelial cells.

Principle: Endothelial cells, when cultured on a basement membrane extract, will form three-dimensional, tube-like structures in response to pro-angiogenic stimuli. The inhibitory effect of a compound on this process can be quantified.

Protocol:

  • Coating Plates: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified gel in the presence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF).

  • Treatment: Concurrently, treat the cells with various concentrations of (±)-13,14-EDP or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[2][3]

  • Data Analysis: Calculate the percentage inhibition of tube formation at each concentration of (±)-13,14-EDP relative to the vehicle control and determine the IC50 value.

Analysis of (±)-13,14-EDP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of (±)-13,14-EDP in biological matrices.

Principle: The sample is first subjected to liquid chromatography to separate the analyte of interest from other components. The analyte is then ionized and detected by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.

Protocol:

  • Sample Preparation:

    • Extraction: Extract lipids from the biological sample (e.g., plasma, tissue homogenate) using a liquid-liquid extraction method with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).

    • Internal Standard: Add a deuterated internal standard of a related epoxy fatty acid prior to extraction for accurate quantification.

    • Solid-Phase Extraction (optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to further clean up the sample.

  • LC Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.[8][9]

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in the negative ion mode.

    • Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.

      • Parent Ion: The precursor ion will correspond to the deprotonated molecule [M-H]⁻ of 13,14-EDP (C22H32O3, exact mass: 344.2351).

      • Product Ions: Select specific fragment ions generated by collision-induced dissociation for quantification and confirmation.

  • Quantification: Generate a calibration curve using known concentrations of a (±)-13,14-EDP standard and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Mechanisms of Action

Vasodilation via BKCa Channel Activation

(±)-13,14-EDP is a potent vasodilator, primarily acting on vascular smooth muscle cells (VSMCs). Its mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels.

Vasodilation_Pathway cluster_extracellular Extracellular cluster_membrane VSMC Membrane cluster_intracellular Intracellular 13_14_EDP (±)-13,14-EDP BKCa BKCa Channel 13_14_EDP->BKCa Activation K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC_inhibition Inhibition of Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC_inhibition Ca_influx_decrease Decreased Intracellular [Ca2+] VGCC_inhibition->Ca_influx_decrease Vasodilation Vasodilation Ca_influx_decrease->Vasodilation

Caption: Vasodilation pathway of (±)-13,14-EDP in vascular smooth muscle cells.

Inhibition of Angiogenesis via VEGFR2 Signaling

EDPs, including the 13,14-isomer, have been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. This effect is mediated, at least in part, by the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.

Angiogenesis_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Activation 13_14_EDP (±)-13,14-EDP 13_14_EDP->VEGFR2 Inhibition of Phosphorylation Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, ERK1/2) VEGFR2->Signaling_Cascade Phosphorylation Angiogenesis Angiogenesis (Cell Migration, Proliferation, Tube Formation) Signaling_Cascade->Angiogenesis

Caption: Inhibition of VEGFR2 signaling by (±)-13,14-EDP in endothelial cells.

Conclusion

The discovery of (±)-13,14-epoxydocosapentaenoic acid has identified it as a highly potent endogenous mediator with significant therapeutic potential. Its profound effects on vasodilation and angiogenesis, occurring at picomolar concentrations, underscore the importance of the cytochrome P450 epoxygenase pathway in modulating cardiovascular and oncological processes. The detailed methodologies and data presented in this guide are intended to facilitate further research into the pharmacological applications of (±)-13,14-EDP and its analogues, with the ultimate goal of developing novel therapeutics for a range of human diseases.

References

An In-depth Technical Guide on (±)13,14-Epoxydocosapentaenoic Acid in the Inflammatory Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation is implicated in a myriad of diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. A growing body of research has identified a class of lipid signaling molecules, known as epoxy fatty acids (EpFAs), as potent endogenous anti-inflammatory mediators. This technical guide focuses on (±)13,14-epoxydocosapentaenoic acid ( (±)13,14-EDP), an EpFA derived from the omega-3 fatty acid docosahexaenoic acid (DHA). (±)13,14-EDP has demonstrated significant anti-inflammatory and antihyperalgesic properties, making it a molecule of considerable interest for therapeutic development.

This guide provides a comprehensive overview of the core mechanisms of (±)13,14-EDP in modulating the inflammatory response, with a focus on its interaction with soluble epoxide hydrolase (sEH) and its impact on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Core Concepts: The Role of Soluble Epoxide Hydrolase in Regulating (±)13,14-EDP Activity

The biological activity of (±)13,14-EDP is tightly regulated by the enzyme soluble epoxide hydrolase (sEH). sEH metabolizes (±)13,14-EDP to its corresponding diol, 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA), which is generally less biologically active.[1] Therefore, inhibition of sEH represents a key therapeutic strategy to increase the endogenous levels of (±)13,14-EDP and enhance its anti-inflammatory effects.

Quantitative Data: (±)13,14-EDP and sEH Interaction

While specific IC50 values for the direct anti-inflammatory effects of (±)13,14-EDP are not extensively documented in publicly available literature, its interaction with sEH and the anti-inflammatory potency of related epoxy fatty acids provide valuable insights.

ParameterValueCompoundSource
sEH Substrate Affinity (Km) 3.2 µM(±)13(14)-EpDPA--INVALID-LINK--
IC50 (VCAM-1 Inhibition) 20 nM11,12-EET[2][3]

Note: 11,12-EET is an epoxyeicosatrienoic acid derived from arachidonic acid and serves as a well-studied analogue for the anti-inflammatory effects of epoxy fatty acids.

Signaling Pathways Modulated by (±)13,14-EDP

The anti-inflammatory effects of (±)13,14-EDP and other EpFAs are primarily mediated through the modulation of two key signaling pathways: NF-κB and MAPK. Additionally, activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) has been identified as another important mechanism.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. EpFAs, such as (±)13,14-EDP, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[4]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Ub IκBα->Ub ubiquitination Proteasome Proteasome IκBα->Proteasome degradation NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc translocation Ub->Proteasome Proteasome->NF-κB (p65/p50) releases EDP (±)13,14-EDP EDP->IKK inhibits DNA DNA NF-κB_nuc->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: NF-κB signaling pathway and the inhibitory action of (±)13,14-EDP.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway in the inflammatory response. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The p38 MAPK pathway is particularly important in inflammation. (±)13,14-EDP and related compounds can attenuate the phosphorylation of key MAPK proteins, such as p38, thereby reducing the inflammatory response.[1]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK phosphorylates Transcription Factors Transcription Factors (e.g., AP-1) p38 MAPK->Transcription Factors activates EDP (±)13,14-EDP EDP->MAPKK inhibits Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

Caption: MAPK signaling pathway and the inhibitory action of (±)13,14-EDP.

PPARγ Activation

PPARγ is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.[4][5] EpFAs, including EETs, have been identified as endogenous ligands for PPARγ.[3][4] The binding of EpFAs to PPARγ leads to the suppression of NF-κB-mediated transcription, providing an additional mechanism for their anti-inflammatory actions.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory effects of (±)13,14-EDP.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) to assess the ability of (±)13,14-EDP to inhibit the production of pro-inflammatory cytokines induced by LPS.

Experimental Workflow

experimental_workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow A Seed RAW 264.7 cells B Pre-treat with (±)13,14-EDP A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E F Measure Cytokines (ELISA) E->F

Caption: General workflow for in vitro anti-inflammatory screening.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • (±)13,14-EDP (and a vehicle control, e.g., ethanol)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 105 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[6]

  • Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of (±)13,14-EDP or the vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C.[8]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[9][10]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of (±)13,14-EDP compared to the LPS-stimulated control.

NF-κB Activation Assay (Western Blot for p65 Translocation)

This protocol details a method to assess the effect of (±)13,14-EDP on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

  • Cell culture medium and supplements

  • (±)13,14-EDP

  • TNF-α or LPS

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies: rabbit anti-p65, rabbit anti-Lamin B1 (nuclear marker), rabbit anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Pre-treat the cells with (±)13,14-EDP or vehicle for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 30 minutes.

  • Fractionation: Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[11]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imager.

  • Analysis: Strip the membrane and re-probe with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively. Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

MAPK Phosphorylation Assay (Western Blot)

This protocol describes how to measure the effect of (±)13,14-EDP on the phosphorylation of p38 MAPK in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 cells or other appropriate cell line

  • Cell culture medium and supplements

  • (±)13,14-EDP

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies: rabbit anti-phospho-p38 MAPK, rabbit anti-total-p38 MAPK, and mouse anti-β-actin (loading control)

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Pre-treat the cells with (±)13,14-EDP or vehicle for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate.

  • Analysis: Strip the membrane and re-probe with antibodies against total p38 MAPK and β-actin to normalize the data. Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Conclusion

(±)13,14-EDP is a promising endogenous lipid mediator with potent anti-inflammatory properties. Its mechanism of action involves the inhibition of the key pro-inflammatory signaling pathways, NF-κB and MAPK, and potentially the activation of the anti-inflammatory nuclear receptor PPARγ. The therapeutic potential of (±)13,14-EDP can be enhanced by inhibiting its degradation by soluble epoxide hydrolase. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of (±)13,14-EDP and related compounds in the management of inflammatory diseases. Further research is warranted to fully elucidate the specific molecular targets and to establish a comprehensive quantitative profile of the anti-inflammatory effects of (±)13,14-EDP.

References

Endogenous Synthesis of (±)13,14-Dihydroxy-eicosatrienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-dihydroxy-eicosatrienoic acid (13,14-DHET), also referred to as (±)13,14-EDT, is a diol metabolite of arachidonic acid. As a component of the cytochrome P450 (CYP) epoxygenase pathway, it plays a significant role in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the endogenous synthesis of 13,14-DHET, detailing the enzymatic cascade, quantitative data on enzyme kinetics and metabolite concentrations, and comprehensive experimental protocols for its study.

The Core Biosynthetic Pathway

The endogenous synthesis of (±)13,14-DHET is a two-step enzymatic process initiated from arachidonic acid, a polyunsaturated fatty acid commonly found in cell membranes.

  • Epoxidation of Arachidonic Acid: Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families, metabolize arachidonic acid to form four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The precursor to (±)13,14-DHET is 14,15-EET.[1][2][3][4]

  • Hydrolysis of 14,15-EET: The epoxide 14,15-EET is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to its corresponding diol, (±)13,14-DHET.[1][2][4] This conversion is a key step in the regulation of EET bioavailability, as the diols are generally considered to be less biologically active than their epoxide precursors.

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes involved in the synthesis of (±)13,14-DHET.

EnzymeSubstrateProduct(s)K_m_ (µM)V_max_ (pmol/min/pmol CYP)K_s_ (µM)Notes
CYP2J2 Arachidonic Acid14,15-EET & other EETsSimilar to K_s_-31Exhibits substrate inhibition at concentrations >20-30 µM.[5][6][7][8]
CYP2C8 Arachidonic Acid14,15-EET & 11,12-EET--< K_m_Shows more potent substrate inhibition than CYP2J2, at concentrations <5.0 µM.[5]
sEH 14,15-EET13,14-DHET---14,15-EET is the preferred substrate over other EET regioisomers.[9][10][11]
Plasma Concentrations of 14,15-EET and 13,14-DHET in Humans

The table below presents a range of reported plasma concentrations for the precursor and final product in the synthesis of (±)13,14-DHET.

AnalyteConcentration Range (ng/mL)Subject GroupMethodReference
14,15-EET ~70 - 94Heart Failure Patients & ControlsELISA[12]
14,15-DHET 1.65 ± 1.54Healthy ControlsELISA[13][14]
14,15-DHET 2.53 ± 1.60Coronary Heart Disease PatientsELISA[13][14]

Note: Concentrations can vary significantly based on the analytical method, patient population, and physiological state.

Experimental Protocols

Expression and Purification of Recombinant Human Soluble Epoxide Hydrolase (sEH)

This protocol describes the expression of full-length human sEH in HEK293-F cells.

a. Gene Expression:

  • The hsEH full-length gene is cloned into a suitable mammalian expression vector (e.g., pcDNA™3.1D/V5-His-TOPO®).

  • Freestyle™ HEK293-F cells are transiently transfected with the expression vector.

  • Cells are grown in suspension culture for 72 hours post-transfection.

b. Purification:

  • Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer.

  • The cell lysate is subjected to sonication and then centrifuged to pellet cell debris.

  • The supernatant is loaded onto a Ni2+-IMAC column to capture the His-tagged sEH.

  • The column is washed, and the sEH is eluted with an imidazole (B134444) gradient.

  • Further purification can be achieved using Benzylthio-Sepharose (BTS) affinity chromatography followed by size-exclusion chromatography.[1][15][16]

In Vitro Metabolism of Arachidonic Acid by Recombinant CYP2J2

This protocol outlines the procedure for assessing the formation of 14,15-EET from arachidonic acid using recombinant CYP2J2.

  • Reconstitution of the Enzyme System:

    • Prepare a reaction mixture on ice containing recombinant CYP2J2 (1 pmol/ml), rat cytochrome P450 reductase (2 pmol/ml), cytochrome b5 (1 pmol/ml), and DLPC (50 µM) in 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Incubate the mixture on ice for 40 minutes with intermittent mixing.[6]

  • Enzymatic Reaction:

    • To the reconstituted enzyme system, add varying concentrations of arachidonic acid (substrate).

    • Initiate the reaction by adding an NADPH-generating system (0.5 mM NADP+, 10 mM glucose 6-phosphate, and 1.0 IU glucose 6-phosphate dehydrogenase/ml).

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).[17]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ice-cold methanol (B129727).

    • Add an internal standard (e.g., 14,15-EET-d11).

    • Extract the lipids using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).

  • Analysis:

    • Analyze the extracted metabolites by LC-MS/MS to quantify the formation of 14,15-EET.

Quantification of 14,15-EET and 13,14-DHET in Human Plasma by LC-MS/MS

This protocol details the extraction and analysis of EETs and DHETs from plasma samples.

a. Sample Preparation and Lipid Extraction (Modified Folch Method):

  • Thaw plasma samples on ice.

  • To a 40 µL aliquot of plasma, add an internal standard mix (containing deuterated standards for the analytes of interest).

  • Add ice-cold methanol with 1 mM BHT and chloroform (B151607) (1:2, v/v).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Induce phase separation by adding ice-cold water to a final ratio of chloroform/methanol/water (8:4:3, v/v/v) and incubate on ice for 10 minutes.

  • Centrifuge at 311 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100% isopropanol) for LC-MS/MS analysis.[3]

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18).

    • Employ a gradient elution with a mobile phase system such as:

      • Mobile Phase A: Water/acetonitrile/formic acid

      • Mobile Phase B: Isopropanol/acetonitrile/formic acid

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.[2][18][19]

Visualizations

Endogenous_Synthesis_of_13_14_DHET AA Arachidonic Acid CYP CYP2C8 / CYP2J2 (Epoxygenase) AA->CYP EET 14,15-Epoxyeicosatrienoic Acid (14,15-EET) sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET (±)13,14-Dihydroxy-eicosatrienoic Acid (13,14-DHET) CYP->EET Epoxidation sEH->DHET Hydrolysis

Caption: Biosynthetic pathway of (±)13,14-DHET from arachidonic acid.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standards Plasma->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS MS/MS Detection (ESI-, MRM) LC->MS Quant Quantification (Standard Curve) MS->Quant

Caption: Experimental workflow for the quantification of 13,14-DHET.

References

An In-Depth Technical Guide to the (±)13,14-EDT Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-Epoxy-eicosatrienoic acid (EDT) is a bioactive lipid mediator derived from the metabolism of arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. This guide provides a comprehensive overview of the metabolic pathway of its corresponding diol, (±)13,14-dihydroxy-eicosatrienoic acid (13,14-DHET), a significant metabolite in the eicosanoid signaling cascade. While research has often focused on other regioisomers, understanding the formation, degradation, and biological significance of 13,14-DHET is crucial for a complete picture of CYP-mediated arachidonic acid metabolism and its implications in health and disease.

This technical guide details the core metabolic pathway, the enzymes involved, available quantitative data, and detailed experimental protocols for the study of 13,14-DHET. It is intended to serve as a valuable resource for researchers and professionals in drug development investigating the roles of these lipid mediators in various physiological and pathological processes.

Core Metabolic Pathway

The metabolic journey of 13,14-DHET begins with the essential fatty acid, arachidonic acid, and proceeds through a two-step enzymatic process.

  • Epoxidation of Arachidonic Acid: The initial step involves the epoxidation of arachidonic acid by cytochrome P450 (CYP) epoxygenases. These enzymes, primarily members of the CYP2C and CYP2J subfamilies, introduce an epoxide group across one of the double bonds of the arachidonic acid molecule.[1][2] The formation of 13,14-epoxyeicosatrienoic acid (13,14-EET) is a result of this enzymatic reaction.

  • Hydrolysis of 13,14-EET: The newly formed 13,14-EET is then rapidly metabolized by soluble epoxide hydrolase (sEH).[3][4] This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form the more stable and generally less biologically active vicinal diol, 13,14-dihydroxy-eicosatrienoic acid (13,14-DHET).[5]

Metabolic_Pathway Metabolic Pathway of (±)13,14-DHET Arachidonic_Acid Arachidonic Acid EET (±)13,14-EET Arachidonic_Acid->EET CYP Epoxygenases (e.g., CYP2C8, CYP2C9, CYP2J2) DHET (±)13,14-DHET EET->DHET Soluble Epoxide Hydrolase (sEH)

Metabolic Pathway of (±)13,14-DHET

Key Enzymes in the Pathway

The synthesis and degradation of 13,14-DHET are governed by two primary enzymes:

  • Cytochrome P450 (CYP) Epoxygenases: These heme-containing monooxygenases are responsible for the initial epoxidation of arachidonic acid. Several CYP isoforms have been identified as epoxygenases, with CYP2C8, CYP2C9, and CYP2J2 being particularly important in the formation of EETs.[2][6] The expression and activity of these enzymes can vary between tissues and individuals, leading to differences in EET production.

  • Soluble Epoxide Hydrolase (sEH): This cytosolic enzyme is the primary catalyst for the conversion of EETs to their corresponding DHETs.[3][4] The activity of sEH is a critical determinant of the in vivo levels of EETs and DHETs, thereby modulating their biological effects. Inhibition of sEH is a current therapeutic strategy being explored to increase the levels of beneficial EETs.

Quantitative Data

Quantitative data for 13,14-DHET are less abundant in the literature compared to its 14,15-DHET regioisomer. The following tables summarize the available data on enzyme kinetics and metabolite levels. Where specific data for the 13,14-isomer is unavailable, data for other regioisomers are provided for context.

Table 1: Kinetic Parameters of Human Soluble Epoxide Hydrolase (sEH) for EET Regioisomers

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (µM⁻¹s⁻¹)Reference
14,15-EET3.6 ± 0.46.5 ± 0.31.8[7]
11,12-EET6.9 ± 0.93.5 ± 0.20.51[7]
8,9-EET19 ± 31.4 ± 0.10.07[7]
5,6-EET>50--[7]

Table 2: Regioselectivity of Human CYP2C8 and CYP2C9 in Arachidonic Acid Epoxidation

Enzyme14,15-EET (%)11,12-EET (%)8,9-EET (%)Reference
CYP2C856440[1][8]
CYP2C9592615[1][8]

Note: The formation of 13,14-EET is not typically reported as a major product of these enzymes, with the focus being on the 5,6-, 8,9-, 11,12-, and 14,15-regioisomers.

Table 3: Reported Levels of DHETs in Human Plasma

MetaboliteConcentration (ng/mL)Analytical MethodReference
14,15-DHET1.65 ± 1.54ELISA[9]
11,12-DHETNot specifiedLC-MS/MS[10]
8,9-DHETNot specifiedLC-MS/MS[10]
5,6-DHETNot specifiedLC-MS/MS[10]

Note: Specific quantitative levels for 13,14-DHET in human plasma are not widely reported in readily available literature. The provided data for 14,15-DHET can serve as a general reference for the concentration range of DHETs in human plasma.

Experimental Protocols

This section provides detailed methodologies for the analysis of 13,14-DHET and the assessment of sEH activity.

Protocol 1: Quantification of 13,14-DHET in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of DHETs, including 13,14-DHET, from biological matrices such as plasma or tissue homogenates.

1. Sample Preparation and Extraction

SPE_Workflow Solid-Phase Extraction Workflow start Start: Plasma/Tissue Homogenate add_is Add Internal Standard (e.g., d11-14,15-DHET) start->add_is protein_precip Protein Precipitation (e.g., with acetonitrile) add_is->protein_precip centrifuge1 Centrifuge protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant acidify Acidify to pH ~4.5 supernatant->acidify spe Solid-Phase Extraction (C18) acidify->spe condition 1. Condition with Methanol (B129727) spe->condition equilibrate 2. Equilibrate with Water condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash with Aqueous Organic Solvent load->wash elute 5. Elute with Methanol/Ethyl Acetate (B1210297) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analyze by LC-MS/MS reconstitute->end

Solid-Phase Extraction Workflow for DHETs
  • Materials:

    • Biological sample (plasma, tissue homogenate)

    • Internal standard (e.g., deuterated DHET analogue)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Ethyl acetate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • Centrifuge, evaporator, vortex mixer

  • Procedure:

    • To 100 µL of plasma or tissue homogenate, add an appropriate amount of internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and acidify to approximately pH 4.5 with 0.1% formic acid.

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the acidified supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Elute the DHETs with 1 mL of methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the DHET isomers (e.g., starting with 30% B, increasing to 95% B over 10 minutes).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for 13,14-DHET and the internal standard.

3. Data Analysis

  • Quantification is achieved by creating a calibration curve using known concentrations of a 13,14-DHET standard and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Protocol 2: In Vitro Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol describes a fluorescence-based assay to measure the activity of sEH, which is applicable for screening potential inhibitors.

  • Principle: A non-fluorescent substrate is hydrolyzed by sEH to produce a fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.[1][12]

  • Materials:

    • Recombinant human or rat sEH

    • Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

    • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a working solution of the fluorescent substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds (potential inhibitors) and a known sEH inhibitor (positive control).

    • In a 96-well plate, add the sEH enzyme solution to each well (except for the no-enzyme control).

    • Add the test compounds or vehicle control to the appropriate wells.

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[13]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The metabolic pathway of (±)13,14-EDT, leading to the formation of 13,14-DHET, is an integral part of the complex network of arachidonic acid metabolism. While the biological roles of 13,14-DHET are not as extensively studied as other eicosanoids, its formation via the CYP epoxygenase and sEH pathway highlights its potential involvement in physiological and pathological processes regulated by these enzymes. The provided methodologies offer a framework for researchers to further investigate the quantitative levels and functional significance of this specific metabolite. Further research is warranted to fully elucidate the specific roles of 13,14-DHET and to explore the therapeutic potential of targeting its metabolic pathway.

References

An In-Depth Technical Guide to the (±)14,15-DHET Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling cascade initiated by (±)14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a biologically active metabolite of arachidonic acid. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets within the eicosanoid signaling network. This document details the biosynthesis of 14,15-DHET from its precursor, 14,15-epoxyeicosatrienoic acid (14,15-EET), the key molecular interactions, and its downstream physiological effects, with a particular focus on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Detailed experimental protocols and structured quantitative data are provided to facilitate further research and development in this area.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play pivotal roles in a myriad of physiological and pathological processes. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the cytochrome P450 (CYP) epoxygenase pathway represents a burgeoning field of research with significant therapeutic potential. This pathway converts arachidonic acid into epoxyeicosatrienoic acids (EETs), which are subsequently metabolized by the soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs).

Initially considered inactive metabolites, recent evidence has demonstrated that specific DHETs possess significant biological activity. This guide focuses on the signaling cascade of (±)14,15-DHET, the diol metabolite of 14,15-EET. Of the various DHET regioisomers, 14,15-DHET has emerged as a potent endogenous activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism and inflammation.[1][2] This interaction positions the 14,15-DHET signaling cascade as a promising target for therapeutic intervention in cardiovascular and inflammatory diseases.

A note on nomenclature: The user's original query referred to "(±)13,14-EDT". Extensive literature review did not yield a well-established eicosanoid with this designation. Based on the metabolic pathways and the available research, it is highly probable that the intended molecule of interest is (±)14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a diol formed from the hydrolysis of 14,15-EET. This guide will proceed with the analysis of the 14,15-DHET signaling cascade.

Biosynthesis and Metabolism of 14,15-DHET

The formation of 14,15-DHET is a two-step enzymatic process originating from arachidonic acid.

  • Epoxidation of Arachidonic Acid: Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families, catalyze the epoxidation of arachidonic acid to form four regioisomers of EETs. The formation of 14,15-EET is a major product of several of these enzymes.[3]

  • Hydrolysis of 14,15-EET: The epoxide group of 14,15-EET is hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form the vicinal diol, (±)14,15-DHET.[4] 14,15-EET is the preferred substrate for sEH among the EET regioisomers.[3][4]

G Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase (e.g., CYP2C, CYP2J) Arachidonic_Acid->CYP_Epoxygenase EET_14_15 14,15-EET CYP_Epoxygenase->EET_14_15 Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET_14_15->sEH DHET_14_15 (±)14,15-DHET sEH->DHET_14_15 Hydrolysis G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DHET_14_15_ext (±)14,15-DHET DHET_14_15_int (±)14,15-DHET DHET_14_15_ext->DHET_14_15_int Cellular Uptake PPARa PPARα DHET_14_15_int->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with Coactivators Coactivators PPARa->Coactivators Recruits PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Coactivators->PPRE Target_Genes Target Gene Transcription (e.g., CPT1A) PPRE->Target_Genes Initiates Biological_Effects Biological Effects (Lipid Metabolism, Anti-inflammation) Target_Genes->Biological_Effects G start Biological Sample (e.g., Plasma, Cell lysate) step1 Spike with Internal Standard (e.g., d11-14,15-DHET) start->step1 step2 Lipid Extraction (e.g., Bligh-Dyer) step1->step2 step3 Saponification (to release esterified DHETs) step2->step3 step4 Solid Phase Extraction (SPE) or Liquid-Liquid Extraction step3->step4 step5 LC-MS/MS Analysis (Reverse-phase column, Negative ion mode) step4->step5 end Quantification of 14,15-DHET step5->end G start Cell Line (e.g., COS-7, HepG2) step1 Co-transfect with: 1. PPARα expression vector 2. PPRE-luciferase reporter vector 3. β-galactosidase vector (control) start->step1 step2 Incubate with Test Compound (e.g., 14,15-DHET) step1->step2 step3 Cell Lysis step2->step3 step4 Measure Luciferase Activity (Luminometer) step3->step4 step5 Measure β-galactosidase Activity (Spectrophotometer) step3->step5 step6 Normalize Luciferase to β-galactosidase Activity step4->step6 step5->step6 end Quantify PPARα Activation step6->end

References

Cellular Receptors and Signaling Pathways of (±)13,14-dihydroxy-docosatetraenoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(±)13,14-dihydroxy-docosatetraenoic acid ((±)13,14-EDT) is a dihydroxy metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). Its formation is a result of the cytochrome P450 (CYP) epoxygenase pathway, which initially produces epoxydocosapentaenoic acids (EDPs). These EDPs are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding dihydroxy derivatives, including this compound.

Current scientific literature has not identified a specific cellular receptor for this compound. The biological activities of dihydroxy metabolites of DHA are generally considered to be less potent than their epoxy precursors. However, the precursors, EDPs, have been shown to exhibit various biological effects, including anti-inflammatory, anti-angiogenic, and vasodilatory activities. This guide provides a comprehensive overview of the metabolic pathway of this compound, the known biological activities and signaling pathways of its precursors and related dihydroxy metabolites, and relevant experimental protocols. This information provides a valuable context for understanding the potential, though likely indirect, biological roles of this compound.

Metabolic Pathway of this compound Formation

This compound is not directly sourced but is an endogenous metabolite of DHA. The metabolic cascade involves two key enzymatic steps:

  • Epoxidation of DHA by Cytochrome P450 Epoxygenases: DHA is metabolized by CYP epoxygenases to form various regioisomers of epoxydocosapentaenoic acids (EDPs). The formation of the precursor to this compound specifically involves the epoxidation of the double bond at the 13th and 14th carbon positions of DHA.

  • Hydrolysis of EDP by Soluble Epoxide Hydrolase (sEH): The resulting 13(14)-epoxydocosapentaenoic acid is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form (±)13,14-dihydroxy-docosatetraenoic acid.

metabolomics_pathway DHA Docosahexaenoic Acid (DHA) EDP 13(14)-Epoxydocosapentaenoic Acid (13,14-EDP) DHA->EDP Cytochrome P450 Epoxygenases EDT (±)13,14-dihydroxy-docosatetraenoic acid (this compound) EDP->EDT Soluble Epoxide Hydrolase (sEH)

Caption: Metabolic pathway of this compound formation.

Biological Activities of Precursors and Related Metabolites

While direct studies on this compound are limited, the biological activities of its precursor, 13,14-EDP, and other related dihydroxy-DHA metabolites provide insights into its potential functions.

Epoxydocosapentaenoic Acids (EDPs)

EDPs, the precursors to dihydroxy metabolites, have demonstrated several biological activities:

  • Anti-angiogenic Effects: EDPs have been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis.[1]

  • Anti-inflammatory Properties: Like other epoxy fatty acids, EDPs are implicated in the resolution of inflammation.

  • Vasodilatory Effects: EDPs can cause vasodilation, potentially through the activation of potassium channels.[2]

Dihydroxy-Docosahexaenoic Acid Metabolites

The dihydroxy metabolites of DHA are generally less active than their epoxy precursors. However, some studies have reported biological effects:

  • A novel dihydroxy-DHA derivative, 14,20-diHDHA, has been shown to have anti-inflammatory effects and to inhibit breast cancer stemness.[3][4]

Signaling Pathways of Related Metabolites

The signaling pathways for EDPs are more extensively studied than those for their dihydroxy counterparts.

EDP Signaling
  • VEGF Receptor 2 (VEGFR2) Pathway: EDPs have been found to inhibit angiogenesis by interfering with the VEGF receptor 2 signaling cascade.[1]

  • Potassium Channel Activation: The vasodilatory effects of some EDPs are mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[2]

signaling_pathway cluster_angiogenesis Anti-Angiogenic Pathway cluster_vasodilation Vasodilation Pathway EDPs_angio EDPs VEGFR2 VEGF Receptor 2 EDPs_angio->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes EDPs_vaso EDPs BKCa BKCa Channels EDPs_vaso->BKCa Activates Vasodilation Vasodilation BKCa->Vasodilation Leads to

Caption: Signaling pathways of EDPs.

Quantitative Data

Due to the absence of a known receptor for this compound, no quantitative binding data (e.g., Ki, Kd, EC50, IC50) is available. The following table summarizes quantitative data related to the biological effects of its precursor, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE), a regioisomer of the direct precursor to this compound.

CompoundAssayEffectConcentration/DoseReference
19,20-EpDPEReduction of U-46619-induced tone in human pulmonary arteriesDecrease in Ca2+ sensitivity300 nM[2]
EDPsInhibition of primary tumor growth and metastasis (in vivo)~70% inhibition0.05 mg⋅kg−1⋅d−1 (co-administered with sEH inhibitor)[1]

Experimental Protocols

As there are no specific receptor binding assays for this compound, this section provides detailed methodologies for key experiments used to characterize the biological effects of its precursors.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This protocol is adapted from studies on the anti-angiogenic effects of EDPs.[1]

Objective: To assess the effect of a test compound on VEGF-induced angiogenesis in vivo.

Materials:

  • Matrigel (growth factor reduced)

  • Vascular Endothelial Growth Factor (VEGF)

  • Test compound (e.g., EDPs)

  • Heparin

  • Mice (e.g., C57BL/6)

  • Phosphate-buffered saline (PBS)

  • Hemoglobin assay kit (e.g., Drabkin's reagent)

Procedure:

  • Thaw Matrigel on ice overnight.

  • On the day of injection, mix Matrigel with heparin (e.g., 10 units/mL), VEGF (e.g., 100 ng/mL), and the test compound at the desired concentration or vehicle control (e.g., PBS). Keep the mixture on ice.

  • Inject a defined volume (e.g., 0.5 mL) of the Matrigel mixture subcutaneously into the flank of the mice.

  • After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Homogenize the plugs in a defined volume of water.

  • Quantify the hemoglobin content in the homogenate using a hemoglobin assay kit as a measure of blood vessel formation.

experimental_workflow start Start mix Prepare Matrigel Mixture (Matrigel, Heparin, VEGF, Test Compound/Vehicle) start->mix inject Subcutaneous Injection into Mice mix->inject incubate Incubation Period (7-14 days) inject->incubate excise Excise Matrigel Plugs incubate->excise homogenize Homogenize Plugs excise->homogenize quantify Quantify Hemoglobin homogenize->quantify end End quantify->end

Caption: Workflow for in vivo angiogenesis assay.
Arterial Tone Measurement (Myography)

This protocol is based on studies investigating the vasodilatory effects of DHA metabolites.[2]

Objective: To measure the effect of a test compound on the contractility of isolated arterial segments.

Materials:

  • Human or animal arteries (e.g., pulmonary arteries)

  • Krebs-Henseleit buffer

  • Wire myograph system

  • Vasoconstrictor (e.g., U-46619, a thromboxane (B8750289) A2 analog)

  • Test compound (e.g., 19,20-EpDPE)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Dissect arterial rings of a defined size (e.g., 2 mm) and mount them in the chambers of a wire myograph system containing Krebs-Henseleit buffer at 37°C and gassed with carbogen.

  • Allow the arterial rings to equilibrate under a set tension.

  • Induce a stable contraction with a vasoconstrictor (e.g., U-46619).

  • Once a stable plateau of contraction is reached, add the test compound in a cumulative manner to obtain a concentration-response curve.

  • Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion and Future Directions

While a specific cellular receptor for this compound remains to be identified, its position as a downstream metabolite of the bioactive EDPs suggests it may play a role in fine-tuning lipid signaling pathways. The lack of potent activity compared to its precursors could indicate a role in metabolic inactivation or as a marker of CYP epoxygenase pathway activity.

Future research should focus on:

  • Screening for potential receptors: Utilizing unbiased screening approaches, such as affinity chromatography or cell-based reporter assays with a broad panel of orphan G protein-coupled receptors, could help identify potential binding partners.

  • Investigating indirect mechanisms: The effects of this compound may be mediated through allosteric modulation of other receptors or by altering membrane properties.

  • Comparative metabolomics: Comparing the cellular and tissue levels of this compound under different physiological and pathological conditions could provide clues to its function.

This technical guide provides a comprehensive summary of the current knowledge surrounding this compound and its related metabolites. While a direct receptor remains elusive, the information presented here offers a solid foundation for researchers and drug development professionals interested in the complex world of omega-3 fatty acid signaling.

References

Physiological Concentration and Analysis of (±)13,14-dihydroxy-cis-9-docosaenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-dihydroxy-cis-9-docosaenoic acid, hereinafter referred to as (±)13,14-EDT, is a dihydroxy fatty acid metabolite derived from docosahexaenoic acid (DHA) or related docosaenoic acids. As a member of the growing class of lipid mediators, understanding its physiological concentration, analytical determination, and biological role is of increasing interest in the fields of pharmacology and medicine. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its physiological levels, analytical methodologies for its quantification, and its metabolic pathway.

Physiological Concentration of Dihydroxy Fatty Acids

Direct quantification of the physiological concentration of this compound in human biological fluids and tissues is not extensively documented in the current scientific literature. However, based on studies of analogous dihydroxy fatty acids derived from other polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA), it is possible to estimate a probable concentration range. Research on EPA-derived dihydroxy fatty acids in human plasma has indicated that their basal levels are typically in the low nanomolar (nM) range.[1] These lipid mediators are often present at low concentrations due to their potent biological activities and rapid metabolism.

The table below summarizes the reported physiological concentrations of related dihydroxy fatty acids in human plasma, providing a likely reference range for this compound.

AnalyteBiological MatrixConcentration RangeReference
EPA-derived Dihydroxy Fatty AcidsHuman Plasma~2-3 nM[1]
This compound (Estimated) Human Plasma Low nM range Inferred

It is crucial to note that the concentration of this compound may vary depending on physiological and pathological conditions, as well as dietary intake of its precursor, DHA.

Experimental Protocol: Quantification of this compound by LC-MS/MS

1. Sample Preparation (Human Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of 13,14-EDT).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for further processing.

2. Solid-Phase Extraction (SPE) for Cleanup and Concentration

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the analytes with 1 mL of methanol or ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from ~30% B to 95% B over approximately 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined using a pure standard of this compound.

    • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum sensitivity.

4. Quantification

  • Construct a calibration curve using known concentrations of a this compound standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway and Biological Function

This compound is formed through the cytochrome P450 (CYP) epoxygenase pathway. In this pathway, a docosaenoic acid substrate is first converted into an epoxide intermediate by a CYP enzyme. This epoxide is then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form the corresponding vicinal diol, this compound.

While the specific biological functions of this compound are not yet well-defined, related dihydroxy-DHA derivatives have been shown to possess anti-inflammatory and pro-resolving properties.[5][6] Further research is needed to elucidate the precise role of this compound in cellular signaling and its potential as a therapeutic target.

Visualizations

Signaling_Pathway DHA Docosahexaenoic Acid (DHA) or related docosaenoic acids CYP Cytochrome P450 Epoxygenase DHA->CYP Epoxide 13,14-Epoxy-docosaenoic Acid (Intermediate) CYP->Epoxide Epoxidation sEH Soluble Epoxide Hydrolase (sEH) Epoxide->sEH EDT This compound sEH->EDT Hydrolysis BioFunction Biological Functions (Anti-inflammatory, Pro-resolving - Inferred) EDT->BioFunction

Caption: Metabolic pathway for the formation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Precipitation Protein Precipitation Plasma->Precipitation SPE Solid-Phase Extraction Precipitation->SPE LC LC Separation (C18 Column) SPE->LC MS MS/MS Detection (ESI-, MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for the quantification of this compound.

Conclusion

This technical guide provides an overview of the current understanding of this compound. While direct data on its physiological concentration is limited, estimations based on related compounds suggest levels in the low nanomolar range in human plasma. The analytical methodology for its quantification relies on sensitive LC-MS/MS techniques, and its formation is understood to be through the cytochrome P450 epoxygenase and soluble epoxide hydrolase pathway. Further research is warranted to precisely determine its physiological concentrations in various tissues and to fully elucidate its biological functions and signaling roles. This will be critical for assessing its potential as a biomarker and a therapeutic target in drug development.

References

(±)13,14-Epoxy-15-eicosatrienoic Acid ((±)13,14-EDT): A Technical Guide on its Relationship to Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)13,14-epoxy-15-eicosatrienoic acid ((±)13,14-EDT) is an epoxyeicosatrienoic acid (EET), a family of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. While significant research has focused on other EET regioisomers, the specific biological roles and disease associations of this compound are less defined. This technical guide synthesizes the current understanding of this compound, detailing its biosynthesis, metabolism, and emerging connections to cardiovascular disease, inflammation, and cancer. By providing structured quantitative data, detailed experimental methodologies, and visual representations of key pathways, this document aims to equip researchers with the foundational knowledge and practical tools to further investigate the therapeutic potential of this lipid mediator.

Core Concepts: Synthesis and Metabolism

This compound is intrinsically linked to the metabolism of other EETs, primarily arising as a metabolic product of (±)14,15-EET. The biosynthesis of EETs from arachidonic acid is catalyzed by CYP epoxygenases, notably isoforms from the CYP2C and CYP2J families. These highly reactive epoxides are then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). The balance between the production of EETs by CYP epoxygenases and their degradation by sEH is a critical determinant of their physiological and pathological effects.

G1 AA Arachidonic Acid EETs (±)14,15-EET AA->EETs CYP Epoxygenases (e.g., CYP2C, CYP2J) EDT This compound EETs->EDT Metabolism DHETs 14,15-DHET EETs->DHETs soluble Epoxide Hydrolase (sEH)

Figure 1. Biosynthesis and metabolism of (±)14,15-EET and the formation of this compound.

Association with Disease Pathologies

Cardiovascular Disease

The cardiovascular effects of EETs, such as vasodilation and anti-inflammatory properties, are well-established. Although direct studies on this compound are limited, its close structural relationship to other EETs and its metabolic connection to 14,15-EET suggest a role in cardiovascular homeostasis. Research has indicated that the degradation product of 14,15-EET, 14,15-DHET, is found in elevated concentrations in patients with coronary heart disease (CHD), implying an increased turnover of the parent EET which could diminish its protective cardiovascular effects.[1]

Table 1: Quantitative Data of a Related Metabolite in Cardiovascular Disease

AnalyteConditionMatrixConcentration (ng/mL)p-valueReference
14,15-DHETCoronary Heart DiseasePlasma2.53 ± 1.60< 0.05[1]
14,15-DHETHealthy ControlsPlasma1.65 ± 1.54[1]
Inflammation

EETs are recognized as potent anti-inflammatory molecules. They exert their effects by modulating various signaling pathways involved in the inflammatory cascade. The hydrolysis of EETs to DHETs by sEH is considered a key step in terminating their anti-inflammatory actions. A significant positive correlation has been observed between plasma levels of 14,15-DHET and high-sensitivity C-reactive protein (hs-CRP), a well-established biomarker for systemic inflammation, in patients with CHD.[1] This finding suggests that enhanced sEH activity and subsequent degradation of EETs are linked to a pro-inflammatory state.

Table 2: Correlation of a Related Metabolite with an Inflammatory Marker

Correlated VariablesCorrelation Coefficient (R)p-valueReference
14,15-DHET and hs-CRP0.2860.027[1]
Cancer

The involvement of EETs in cancer biology is multifaceted and appears to be dependent on the specific cancer type and context. Various studies have implicated EETs in processes such as tumor cell proliferation, apoptosis, and angiogenesis. However, there is currently a lack of direct research investigating the specific role of this compound in these cancer-related processes.

Methodologies for Investigation

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Accurate quantification of this compound and other eicosanoids in biological matrices is crucial for understanding their physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for this purpose.

Experimental Protocol: Eicosanoid Extraction and Quantification

  • Internal Standard Spiking: To 100 µL of biological sample (e.g., plasma, cell lysate), add a known amount of a deuterated internal standard (e.g., this compound-d4) to account for analytical variability.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724), vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Use multiple reaction monitoring (MRM) for specific and sensitive detection of the parent and product ions of this compound and the internal standard.

G2 cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Spike with Internal Standard B Protein Precipitation A->B C Centrifugation B->C D Supernatant Collection C->D E Evaporation D->E F Reconstitution E->F G LC Separation F->G H MS/MS Detection G->H

Figure 2. Experimental workflow for the quantitative analysis of this compound.

In Vitro Functional Assays

To elucidate the biological functions of this compound, a variety of in vitro assays can be employed.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., cancer cell lines, endothelial cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for desired time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Putative Signaling Pathways

The specific signaling pathways modulated by this compound remain to be fully elucidated. However, based on the known mechanisms of action of other EETs, several pathways are likely candidates for investigation.

G3 cluster_0 Potential Cellular Targets cluster_1 Downstream Signaling Cascades cluster_2 Biological Responses EDT This compound Receptor GPCRs / Ion Channels EDT->Receptor Enzymes Intracellular Enzymes EDT->Enzymes MAPK MAPK/ERK Pathway Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K NFkB NF-κB Pathway Receptor->NFkB Enzymes->MAPK Enzymes->PI3K Enzymes->NFkB Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis PI3K->Proliferation PI3K->Apoptosis Inflammation Inflammation NFkB->Inflammation Angiogenesis Angiogenesis Proliferation->Angiogenesis Apoptosis->Angiogenesis

Figure 3. Postulated signaling pathways potentially modulated by this compound.

Future Perspectives and Conclusion

The study of this compound is a nascent field with considerable potential for uncovering novel mechanisms of disease and identifying new therapeutic targets. Future research should focus on the direct biological effects of this specific EET regioisomer, the identification of its cellular receptors and downstream signaling partners, and its precise role in the initiation and progression of cardiovascular disease, inflammation, and cancer. The development of stable analogs of this compound and potent, selective inhibitors of its metabolism will be crucial for translating basic research findings into clinical applications. This guide provides a foundational framework to stimulate and support these future endeavors.

References

A Comprehensive Technical Review of (±)13,14-Epoxydocosapentaenoic Acid: A Bioactive Lipid Mediator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-Epoxydocosapentaenoic acid, commonly abbreviated as (±)13,14-EDT or (±)13,14-EpDPE, is a racemic mixture of a bioactive lipid mediator derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). As a member of the epoxydocosapentaenoic acid (EDP) family, it is generated through the metabolic action of cytochrome P450 (CYP) epoxygenases. This molecule has garnered significant interest within the scientific community for its potent and diverse physiological effects, including anti-inflammatory, antihyperalgesic, and anti-angiogenic properties. This technical guide provides a comprehensive literature review of this compound, summarizing its chemical properties, synthesis, metabolism, and biological activities, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Chemical Properties and Synthesis

This compound is a docosanoid, a signaling molecule derived from a 22-carbon fatty acid. The "(±)" prefix indicates that it is a racemic mixture, containing both the (13R,14S) and (13S,14R) enantiomers. The numbers "13,14" denote the position of the epoxide functional group on the docosapentaenoic acid backbone.

Table 1: Chemical and Physical Properties of (±)13,14-EpDPA

PropertyValueReference
Synonyms (±)13,14-EDP; (±)13,14-EpDPE; (±)13,14-epoxy DPA; (±)13,14-epoxy Docosapentaenoic Acid[1]
Molecular Formula C22H32O3[1]
Formula Weight 344.5 g/mol [1]
CAS Number 895127-64-7[1]
Purity ≥95% (commercially available)[1]
Formulation A 100 µg/ml solution in ethanol (B145695) (commercially available)[1]
Solubility DMF: 25 mg/mL; DMSO: 20 mg/mL; Ethanol: 50 mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
Storage -20°C[1]
Stability ≥ 2 years at -20°C[1]
Synthesis of (±)13,14-Epoxydocosapentaenoic Acid

The synthesis of specific regioisomers and enantiomers of EDPs, including this compound, is a complex process that can be achieved through both chemical and enzymatic methods.

Enzymatic Synthesis: Enzymatic synthesis offers a regio- and stereoselective method for producing epoxy fatty acids. The use of cytochrome P450 enzymes, such as a mutant of the bacterial CYP BM3, can preferentially epoxidize specific double bonds of DHA.[4] However, the wild-type BM3 enzyme preferentially epoxidizes the terminal double bond of DHA to produce 19,20-EDP, and therefore is not suitable for the production of 13,14-EDT.[4] The development of mutant enzymes with altered regioselectivity could provide a more direct route to 13,14-EDT.

Purification: The purification of individual EDP regioisomers from a mixture is typically achieved using high-performance liquid chromatography (HPLC). Reversed-phase HPLC can be used to separate the different regioisomers based on their polarity.[5][6][7]

Metabolism and Pharmacokinetics

The primary metabolic pathway for the inactivation of this compound is hydrolysis of the epoxide to the corresponding vicinal diol, (±)13,14-dihydroxydocosapentaenoic acid ((±)13,14-DiHDPA), by the enzyme soluble epoxide hydrolase (sEH).[8][9] This conversion significantly reduces the biological activity of the molecule.[9]

Table 2: Kinetic Parameters of (±)13,14-EpDPE Hydrolysis by Soluble Epoxide Hydrolase (sEH)

SubstrateK_M (µM)Reference
(±)13(14)-EpDPA3.2[1]

The pharmacokinetic properties of individual EDP regioisomers are not well-characterized. However, studies on the parent compound, DHA, and its ethyl ester, icosapent ethyl, provide some insights into the absorption and distribution of these fatty acids.[10][11][12][13] Following oral administration, these compounds are absorbed and incorporated into plasma and red blood cells. The half-life of total eicosapentaenoic acid (EPA) in plasma has been reported to be between 70 and 89 hours.[11] The stabilization of EDPs in circulation can be achieved by co-administration with a soluble epoxide hydrolase inhibitor (sEHI), which leads to a significant increase in their plasma and tissue levels.[14][15]

Biological Activities and Mechanism of Action

This compound exhibits a range of potent biological activities, positioning it as a molecule of significant therapeutic interest.

Anti-inflammatory and Antihyperalgesic Effects

EDPs, including the 13,14-regioisomer, have demonstrated significant anti-inflammatory and pain-reducing (antihyperalgesic) activities in various preclinical models.[1][9] The antihyperalgesic effect has been observed in models of both inflammatory and neuropathic pain.[1] The proposed mechanism for these effects involves the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators.[9]

Anti-Angiogenic and Anti-Tumor Activity

A key area of research for EDPs is their role in regulating angiogenesis, the formation of new blood vessels. This compound and other EDP regioisomers have been shown to inhibit angiogenesis induced by vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2).[4][14] This anti-angiogenic activity contributes to their ability to inhibit tumor growth and metastasis.[4][14]

The mechanism of the anti-angiogenic effect of EDPs is believed to involve the VEGF receptor 2 (VEGFR2) signaling pathway.[14][16] EDPs can suppress endothelial cell migration and the production of proteases, which are crucial steps in the angiogenic process.[14]

Table 3: Quantitative Data on the Biological Activity of EDPs

ActivityCompoundEC50/IC50AssayReference
Vasodilation13,14-EDP0.5 - 24 pM (EC50)Porcine coronary arterioles[9]
Vasodilation13,14-DiHDPA30 ± 22 nM (EC50)Porcine coronary arterioles[9]
Anti-angiogenesis19,20-EDPDose-dependent inhibition of VEGF-induced angiogenesisMatrigel plug assay in mice[4]
Effects on Ion Channels

The parent compound, DHA, is known to modulate the activity of various ion channels, including large-conductance calcium-activated potassium (BKCa) channels. EDPs have been shown to be even more potent activators of BKCa channels than epoxyeicosatrienoic acids (EETs), the corresponding metabolites of arachidonic acid.[9] The activation of these channels can lead to hyperpolarization of cell membranes and subsequent vasodilation.

Experimental Protocols

Matrigel Plug Angiogenesis Assay

This in vivo assay is commonly used to assess the pro- or anti-angiogenic potential of compounds.[1][17][18][19][20]

Protocol Outline:

  • Preparation of Matrigel: Matrigel, a basement membrane extract, is thawed on ice and mixed with the test compound (e.g., this compound) and a pro-angiogenic factor (e.g., VEGF or FGF-2).

  • Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into the flank of mice. The Matrigel solidifies at body temperature, forming a plug.

  • Incubation Period: The mice are monitored for a set period (e.g., 7-14 days) to allow for blood vessel infiltration into the Matrigel plug.

  • Plug Excision and Analysis: The Matrigel plugs are excised, photographed, and processed for analysis.

  • Quantification of Angiogenesis: Angiogenesis can be quantified by several methods:

    • Hemoglobin content: The amount of hemoglobin in the plug, measured using a colorimetric assay (e.g., Drabkin's reagent), is proportional to the number of red blood cells and thus, the extent of vascularization.[19]

    • Immunohistochemistry: Plugs can be sectioned and stained for endothelial cell markers, such as CD31, to visualize and quantify the microvessel density.[20]

    • Reverse Transcription-Quantitative PCR (RT-qPCR): The expression of endothelial-specific genes (e.g., CD31, VE-cadherin) can be measured to quantify the endothelial cell infiltrate.[18]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various signaling pathways.

VEGF Receptor 2 (VEGFR2) Signaling Pathway

The anti-angiogenic effects of EDPs are linked to the modulation of the VEGFR2 signaling cascade.[14][16] Binding of VEGF to VEGFR2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[21] EDPs appear to interfere with this pathway, leading to an inhibition of angiogenesis. The exact mechanism of this inhibition is still under investigation but may involve direct or indirect effects on VEGFR2 phosphorylation or the recruitment of downstream signaling molecules.[16]

VEGFR2_Signaling_Pathway cluster_0 VEGFR2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Promotes EDT This compound EDT->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the inhibitory role of this compound.

Soluble Epoxide Hydrolase (sEH) Metabolic Pathway

The biological activity of this compound is tightly regulated by its metabolism. Understanding this pathway is crucial for developing therapeutic strategies that aim to enhance its effects.

sEH_Metabolic_Pathway DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase EDT This compound (Active) DHA->EDT Metabolism sEH Soluble Epoxide Hydrolase (sEH) DiHDPA (±)13,14-DiHDPA (Less Active) EDT->DiHDPA Hydrolysis sEHI sEH Inhibitor sEHI->sEH Inhibits

Caption: Metabolic pathway of this compound formation and degradation.

Conclusion and Future Directions

(±)13,14-Epoxydocosapentaenoic acid is a potent endogenous lipid mediator with a promising therapeutic profile. Its anti-inflammatory, antihyperalgesic, and anti-angiogenic properties make it a compelling target for drug development in a variety of diseases, including chronic pain, inflammatory disorders, and cancer.

Future research should focus on several key areas:

  • Elucidation of Specific Mechanisms: While the general signaling pathways are being uncovered, the precise molecular targets and downstream effectors of this compound need to be identified.

  • Stereospecific Activities: The biological activities of the individual (13R,14S) and (13S,14R) enantiomers should be investigated to determine if one is more potent or has a different activity profile.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound, both alone and in combination with sEH inhibitors.

  • Development of Stable Analogs: The inherent instability of the epoxide functional group presents a challenge for drug development. The design and synthesis of stable analogs that retain the biological activity of this compound could lead to more effective therapeutics.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of (±)13,14-epoxydocosapentaenoic acid. The compilation of quantitative data, experimental protocols, and signaling pathway diagrams serves as a valuable resource to accelerate the translation of this promising molecule from the laboratory to the clinic.

References

Methodological & Application

Application Note: Quantitative Analysis of (±)13,14-EDT in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-dihydro-13,14-epoxyeicosatrienoic acid ((±)13,14-EDT) is an epoxy fatty acid derived from the metabolism of adrenic acid (AdA) by cytochrome P450 (CYP) enzymes.[1][2] As a member of the epoxydocosatrienoic acid (EDT) family, it is a lipid mediator that plays a role in various physiological processes. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetics, pharmacodynamics, and its potential as a biomarker in various disease states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method employs solid-phase extraction (SPE) to isolate this compound and other lipid mediators from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2]

Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., 13,14-EDT-d4)

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (reagent grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Human plasma (collected in EDTA tubes)

  • Inhibitors (e.g., indomethacin) to prevent ex vivo eicosanoid formation

Experimental Protocol

Sample Collection and Storage

To prevent the artificial formation of eicosanoids, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (final concentration of ~10 µM), to the blood collection tubes.[3] Plasma should be separated by centrifugation and stored at -80°C until analysis.

Sample Preparation (Solid-Phase Extraction)
  • Plasma Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add an appropriate amount of the internal standard solution. Acidify the plasma to a pH of approximately 3.5 with 2M hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% ethanol (B145695) in water to remove polar interferences, followed by 3 mL of hexane (B92381) to remove non-polar interferences.

  • Elution: Elute the this compound and other retained lipids with 3 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Value
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 347.3
Product Ions (m/z) 187.1, 217.1
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Data Presentation

The following table summarizes the key mass spectrometry parameters for the analysis of this compound.[1]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound347.3187.1217.1

Note: The selection of the quantifier and qualifier ions should be based on intensity and specificity. The collision energy should be optimized for the specific mass spectrometer used.

The following table presents typical validation parameters for the analysis of related epoxy fatty acids in plasma, which can be used as a reference for the expected performance of a this compound assay.

ParameterExpected Performance Range
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (Recovery %) 85% - 115%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (with Internal Standard) acidification Acidification plasma->acidification spe Solid-Phase Extraction (C18 Cartridge) acidification->spe wash Wash (Aqueous & Organic) spe->wash elution Elution (Ethyl Acetate) wash->elution dry_recon Dry & Reconstitute elution->dry_recon lc Liquid Chromatography (Reversed-Phase) dry_recon->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of this compound in plasma.

Signaling Pathway

signaling_pathway adrenic_acid Adrenic Acid (AdA) cyp450 Cytochrome P450 (Epoxygenase) adrenic_acid->cyp450 edt This compound cyp450->edt seh Soluble Epoxide Hydrolase (sEH) edt->seh biological_effects Biological Effects edt->biological_effects dhdt (±)13,14-DHDT seh->dhdt

Caption: Biosynthetic pathway of this compound from Adrenic Acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The described method, which includes solid-phase extraction for sample cleanup and highly specific MRM for detection, is suitable for pharmacokinetic studies and clinical research. Proper validation of this method in the user's laboratory is essential to ensure reliable and accurate results.

References

LC-MS/MS method for (±)13,14-EDT analysis

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method provides a highly sensitive and specific approach for the quantitative analysis of (±)13,14-dihydro-15-keto-PGE2, a critical biomarker for systemic prostaglandin (B15479496) E2 (PGE2) production.[1][2] Due to the inherent instability and short half-life of PGE2, monitoring its major, more stable metabolite, (±)13,14-dihydro-15-keto-PGE2 (also referred to as PGE-M), offers a reliable means of assessing PGE2 synthesis in various biological matrices.[2] This application note details a robust protocol for the analysis of (±)13,14-EDT using liquid chromatography-tandem mass spectrometry (LC-MS/MS), intended for researchers, scientists, and professionals in drug development.

Metabolic Pathway

Prostaglandin E2 is rapidly metabolized in two primary steps to form its more stable derivative, 13,14-dihydro-15-keto-PGE2. The initial step involves the oxidation of the 15-hydroxyl group, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Following this, the double bond at C13-C14 is reduced by 15-oxo-prostaglandin Δ13-reductase, yielding the final, more stable metabolite.[2]

PGE2_Metabolism PGE2 Prostaglandin E2 (PGE2) Keto_PGE2 15-keto-PGE2 PGE2->Keto_PGE2 15-PGDH PGE_M 13,14-dihydro-15-keto-PGE2 (PGE-M) Keto_PGE2->PGE_M 15-oxo-PG Δ13-reductase

Metabolic conversion of PGE2 to its primary metabolite.

Quantitative Data Summary

The selection of an analytical method can significantly influence the outcome of a study, with factors such as sensitivity, specificity, and sample throughput being critical considerations.[3] LC-MS/MS is considered the "gold standard" for the quantification of small molecules like this compound from complex biological matrices due to its superior sensitivity and specificity.[1][2]

FeatureLC-MS/MS
Sensitivity High (pg/mL to ng/mL range)[3]
Specificity Very High[3]
Accuracy ≤15% deviation from nominal values[3]
Intra-assay Precision ≤15% CV[3]
Inter-assay Precision ≤15% CV[3]
Sample Throughput Moderate[3]
Sample Preparation Moderate complexity[3]

Experimental Protocols

A detailed protocol for the analysis of this compound in biological matrices like human plasma is provided below. This protocol encompasses sample preparation, liquid chromatography, and mass spectrometry conditions.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a commonly employed technique for the purification and concentration of this compound from biological samples.[1][3]

  • Internal Standard Addition : To account for analytical variability, an internal standard, typically a deuterated version of this compound, is added to the sample.[1]

  • Acidification : The biological sample (e.g., plasma, urine) is acidified to a pH of approximately 3.5.[3][4]

  • SPE Cartridge Conditioning : A C18 SPE cartridge is conditioned sequentially with methanol (B129727) and then water.[2][3]

  • Sample Loading : The acidified sample is loaded onto the conditioned SPE cartridge.[3]

  • Washing : The cartridge is washed with water and then hexane (B92381) to remove interfering substances.[3]

  • Elution : The analyte is eluted from the cartridge using a suitable solvent such as ethyl acetate (B1210297) or methanol.[3]

  • Drying and Reconstitution : The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system, often the initial mobile phase.[1][4]

SPE_Workflow start Start: Biological Sample add_is Add Internal Standard start->add_is acidify Acidify to pH ~3.5 add_is->acidify load Load Sample onto Cartridge acidify->load condition Condition C18 SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (Water, then Hexane) load->wash elute Elute Analyte (Ethyl Acetate or Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction (SPE) Workflow.
Liquid Chromatography (LC) Conditions

Proper chromatographic separation is crucial for accurate quantification, especially to resolve this compound from isobaric compounds.[4]

  • Column : A C18 reversed-phase column is typically used for the analysis of prostaglandins.[4]

  • Mobile Phase : A common mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing a small amount of an acid modifier like 0.1% formic acid or 0.1% acetic acid to improve peak shape and ionization efficiency.[4][5]

  • Gradient Elution : A gradient elution is employed to achieve optimal separation. An example gradient is as follows:

    • Initial: 20% Acetonitrile for 3 minutes.

    • Ramp to 65% Acetonitrile over 13 minutes.

    • Ramp to 95% Acetonitrile over 3 minutes and hold for 4 minutes.

    • Return to initial conditions and re-equilibrate.[5]

  • Flow Rate : A typical flow rate is 0.3 mL/min.[5]

  • Injection Volume : 10 µL.[5]

Mass Spectrometry (MS) Conditions

Tandem mass spectrometry provides the high selectivity and sensitivity required for the detection of this compound.

  • Ionization : Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of eicosanoids.[3][4]

  • Detection Mode : Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.[3]

  • Ion Source Parameters :

    • Ion Spray Voltage: -4000 V[5]

    • Source Temperature: 500°C[5]

  • MRM Transitions : Optimized MRM transitions are essential for selective detection. It is important to note that isobaric compounds can have similar transitions, reinforcing the need for good chromatographic separation.[4]

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry lc_injection Inject Reconstituted Sample c18_column C18 Reversed-Phase Column lc_injection->c18_column gradient_elution Gradient Elution (Acetonitrile/Water + Acid) c18_column->gradient_elution esi_source Electrospray Ionization (ESI) Negative Mode gradient_elution->esi_source quad1 Q1: Precursor Ion Selection esi_source->quad1 collision_cell Q2: Collision-Induced Dissociation quad1->collision_cell quad3 Q3: Product Ion Selection collision_cell->quad3 detector Detector quad3->detector data_analysis Data Analysis and Quantification detector->data_analysis

References

Application Notes and Protocols for the Quantification of (±)13,14-dihydro-15-keto-prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a pivotal lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Due to its transient nature in circulation, direct measurement of PGE2 is often challenging for assessing its systemic production. Consequently, its major and more stable metabolite, (±)13,14-dihydro-15-keto-prostaglandin E2 ((±)13,14-EDT or PGE-M), serves as a reliable biomarker for endogenous PGE2 synthesis.[1][2] Accurate quantification of this compound in biological matrices is therefore crucial for understanding the role of the PGE2 pathway in various disease states and for the development of targeted therapeutics.

This document provides detailed protocols for the sample preparation of this compound from biological fluids, focusing on Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Prostaglandin E2 Metabolism

PGE2 is rapidly metabolized to this compound in a two-step enzymatic process. This metabolic inactivation is the primary route of PGE2 catabolism, leading to the formation of its most abundant and stable derivative found in plasma.[3]

PGE2_Metabolism PGE2 Prostaglandin E2 (PGE2) Keto_PGE2 15-keto-PGE2 PGE2->Keto_PGE2 15-PGDH EDT (±)13,14-dihydro-15-keto-PGE2 (this compound) Keto_PGE2->EDT Δ13-15-keto-prostaglandin reductase

PGE2 Metabolic Pathway.

Sample Preparation Methodologies

The choice of sample preparation method is critical for the accurate quantification of this compound, as it aims to extract, purify, and concentrate the analyte from complex biological matrices. The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of SPE and LLE for the analysis of prostaglandins (B1171923), synthesized from various studies.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Generally ≥90%[4]~90%[5]
Intra-assay Precision (%CV) <15%[6]<7%[7]
Inter-assay Precision (%CV) <15%[6]<7%[7]
Sample Throughput Moderate to HighLow to Moderate
Solvent Consumption LowerHigher
Automation Potential HighModerate

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used method for the purification and concentration of prostaglandins from biological fluids.[8] This protocol is designed for the extraction of this compound from plasma or urine prior to LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Start Start: Plasma/Urine Sample Spike Spike with Internal Standard (e.g., this compound-d4) Start->Spike Acidify Acidify to pH 3-4 (e.g., with 1% Formic Acid) Spike->Acidify Condition Condition C18 SPE Cartridge (Methanol, then Water) Load Load Acidified Sample Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with Hexane (B92381) Wash1->Wash2 Elute Elute with Ethyl Acetate (B1210297) or Methanol (B129727) Wash2->Elute Evaporate Evaporate to Dryness (under Nitrogen stream) Elute->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

SPE Workflow for this compound.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Hexane (HPLC grade)

  • Ethyl Acetate or Methanol (for elution)

  • Internal Standard (e.g., this compound-d4)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • To 1 mL of sample, add an appropriate amount of internal standard (e.g., this compound-d4).

    • Acidify the sample to a pH of 3-4 with dilute formic acid.[1]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out.[1]

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar impurities.[1]

    • Wash the cartridge with 2 mL of hexane to remove non-polar interferences.[6]

  • Elution:

    • Elute the analyte with 2 mL of ethyl acetate or methanol into a clean collection tube.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases. This protocol is adapted from methods for similar prostaglandins and is suitable for the extraction of this compound from plasma.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final Final Steps Start Start: Plasma Sample Spike Spike with Internal Standard (e.g., this compound-d4) Start->Spike Acidify Acidify to pH 3.5 Spike->Acidify Add_Solvent Add Extraction Solvent (e.g., Hexane:Ethyl Acetate 1:1) Acidify->Add_Solvent Vortex Vortex Vigorously Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness (under Nitrogen stream) Collect->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

LLE Workflow for this compound.

Materials:

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid

  • Internal Standard (e.g., this compound-d4)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma in a glass tube, add an appropriate amount of internal standard.

    • Acidify the sample to approximately pH 3.5 with formic acid.[9]

  • Extraction:

    • Add 2 mL of a pre-chilled mixture of hexane and ethyl acetate (1:1, v/v).[9]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to achieve phase separation.[9]

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Conclusion

Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective methods for the preparation of this compound samples for quantification. The choice between SPE and LLE will depend on the specific requirements of the study, including sample volume, desired throughput, and available resources. For high-throughput applications and cleaner extracts, SPE is often the preferred method. However, LLE remains a robust and cost-effective alternative. Following these detailed protocols will enable researchers to obtain reliable and reproducible quantification of this important biomarker, facilitating further insights into the role of PGE2 in health and disease.

References

Application Notes and Protocols for (±)13,14-EDT Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the procurement and utilization of the (±)13,14-EDT analytical standard, a critical tool for research in areas of inflammation, cardiovascular function, and pain.

Introduction to this compound

This compound, also known as (±)13,14-Epoxydocosatrienoic Acid, (±)-Dihomo-13,14-EET, or (±)13,14-EpDoTrE, is an oxylipin metabolite of adrenic acid.[1][2][3] It is formed through the cytochrome P450 (CYP) pathway and has been identified as a potent activator of large-conductance calcium-activated potassium (BK) channels.[3][4] This activity contributes to its effects on vasodilation and suggests its potential role in regulating blood pressure and inflammation.[3][4][5] Research indicates that this compound can induce arteriole dilation and relax coronary arteries.[3][4] Furthermore, studies have shown its involvement in reducing endoplasmic reticulum stress and alleviating inflammatory pain, highlighting its therapeutic potential.[6][7]

Purchasing the this compound Analytical Standard

A summary of suppliers for the this compound analytical standard is provided below to facilitate procurement for research purposes.

SupplierProduct NameCatalog NumberPurityFormulationCAS Number
MedchemExpressThis compoundHY-118368---------
AmsbioThis compoundAMS.T83868-50-G---------
TargetMolThis compoundT83868---Powder355016-19-2
FuturEnzymesThis compound------------
Cayman ChemicalThis compound38937≥98%A solution in ethanol---

Experimental Protocols

Analysis of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is based on methodologies for the analysis of eicosanoids and related epoxy fatty acids.[6][8]

1. Sample Preparation (from biological tissues)

  • Homogenization: Homogenize tissue samples in a suitable buffer.

  • Internal Standard Spiking: Add a deuterated internal standard to the homogenate to correct for extraction variability.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the lipid fraction containing this compound with an appropriate organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

2. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.

3. Data Analysis

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the analytical standard.

Signaling Pathway and Experimental Workflow Diagrams

Cytochrome P450 Pathway of Adrenic Acid Metabolism

The following diagram illustrates the formation of this compound from adrenic acid via the cytochrome P450 (CYP) epoxygenase pathway.

CYP_Pathway Adrenic_Acid Adrenic Acid CYP_Epoxygenase Cytochrome P450 Epoxygenase Adrenic_Acid->CYP_Epoxygenase EDT_Isomers (±)Epoxydocosatrienoic Acids (EDTs) CYP_Epoxygenase->EDT_Isomers EDT_13_14 This compound EDT_Isomers->EDT_13_14 Regioisomer sEH Soluble Epoxide Hydrolase (sEH) EDT_13_14->sEH DHDT Dihydroxydocosatrienoic Acids (DHDTs) sEH->DHDT Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Internal_Standard Spiking with Internal Standard Homogenization->Internal_Standard SPE Solid-Phase Extraction Internal_Standard->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Separation Evaporation->HPLC MS MS/MS Detection HPLC->MS Quantification Quantification MS->Quantification Interpretation Data Interpretation Quantification->Interpretation

References

Application Notes and Protocols for Cell Culture Treatment with (±)13,14-EDT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy fatty acids (EpFAs) are increasingly recognized as critical lipid signaling molecules involved in a myriad of physiological and pathophysiological processes. These molecules are metabolites of polyunsaturated fatty acids, generated by cytochrome P450 (CYP) epoxygenases. The specific compound of interest, (±)13,14-EDT, is understood to be a member of the epoxy docosanoid family, likely (±)13(14)-epoxydocosapentaenoic acid (EpDPA), an epoxy metabolite of docosahexaenoic acid (DHA).[1] Unlike epoxyeicosatrienoic acids (EETs) derived from the omega-6 fatty acid arachidonic acid, which can be pro-angiogenic, EDPs from omega-3 fatty acids have been shown to possess potent anti-angiogenic and anti-tumor properties.[2][3]

The biological activity of these epoxy fatty acids is tightly regulated by their degradation via soluble epoxide hydrolase (sEH) into less active dihydroxy-docosapentaenoic acids (DiHDPAs). Consequently, the inhibition of sEH is a key therapeutic strategy to enhance and prolong the beneficial effects of endogenous EDPs. This document provides a detailed protocol for the treatment of cells in culture with this compound and summarizes relevant quantitative data for related compounds.

Signaling Pathways

This compound and other EDPs exert their biological effects by modulating specific intracellular signaling pathways. A primary mechanism for their anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. Treatment with EDPs has been shown to dramatically inhibit VEGF-induced VEGFR2 phosphorylation in endothelial cells.[2] The broader class of EETs is known to influence other critical pathways such as the PI3K/Akt and MAPK signaling cascades, which are central to cell proliferation, survival, and migration.

EET_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK (ERK, p38) VEGFR2->MAPK GPCR Putative GPCR PLC Phospholipase C GPCR->PLC PLC->PI3K PLC->MAPK Akt Akt PI3K->Akt Gene_Expression Gene Expression (e.g., Cyclin D1) Akt->Gene_Expression Regulates MAPK->Gene_Expression Regulates sEH Soluble Epoxide Hydrolase (sEH) DiHDPA DiHDPA (inactive) sEH->DiHDPA EDT_ext This compound (extracellular) EDT_ext->VEGFR2 Inhibits phosphorylation EDT_ext->GPCR EDT_int This compound (intracellular) EDT_ext->EDT_int Uptake EDT_int->sEH Metabolized by Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare Stock Solution of this compound D Prepare Working Solutions and Treat Cells A->D B Cell Seeding and Adherence (24h) C Serum Starvation (optional, 4-12h) B->C C->D E Incubate for Desired Duration (e.g., 10 min - 10 days) D->E F Harvest Cells/Supernatant E->F G Downstream Assays (e.g., Western Blot, Viability Assay, Migration Assay) F->G

References

Application Notes and Protocols for the Synthesis of (±)13,14-EDT for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of (±)-13,14-dihydro-15-keto-prostaglandin F2α ethyl amide, henceforth referred to as (±)13,14-EDT. This document is intended to guide researchers through a plausible and robust synthetic route, based on established methodologies in prostaglandin (B15479496) synthesis.

Introduction

This compound is a synthetic analog of a metabolite of Prostaglandin F2α (PGF2α). PGF2α and its metabolites are involved in a wide range of physiological processes, and its analogs are of significant interest in drug discovery. The structural modifications in this compound—saturation of the 13,14-double bond, oxidation of the 15-hydroxyl group to a ketone, and amidation of the carboxylic acid—are expected to modulate its biological activity, metabolic stability, and receptor binding profile. This document outlines a multi-step synthesis to obtain this compound for research purposes.

Synthetic Strategy

The total synthesis of this compound can be logically approached from a readily available prostaglandin intermediate, such as PGF2α or its synthetic precursors. The overall synthetic workflow is depicted below. The strategy involves a series of key transformations:

  • Amidation: Conversion of the carboxylic acid moiety of a suitable prostaglandin precursor to an ethyl amide.

  • Selective Oxidation: Oxidation of the C15 hydroxyl group to a ketone.

  • Reduction: Saturation of the C13-C14 double bond.

The synthesis can commence from a commercially available PGF2α or be integrated into a total synthesis route, for instance, one employing the versatile Corey lactone intermediate.

Diagram of the Proposed Synthetic Workflow

G PGF2a PGF2α Amide (±)-PGF2α Ethyl Amide PGF2a->Amide Amidation Keto_Amide (±)-15-keto-PGF2α Ethyl Amide Amide->Keto_Amide Selective Oxidation (C15-OH) EDT This compound Keto_Amide->EDT Reduction (C13=C14)

Caption: Proposed synthetic workflow for this compound starting from PGF2α.

Experimental Protocols

The following protocols are detailed for the key transformations in the synthesis of this compound.

Protocol 1: Amidation of (±)-PGF2α

This protocol describes the conversion of the carboxylic acid of (±)-PGF2α to its corresponding ethyl amide.

Materials:

  • (±)-Prostaglandin F2α

  • Ethylamine (B1201723) hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (±)-PGF2α (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • To this solution, add ethylamine hydrochloride (1.5 eq), EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (±)-PGF2α ethyl amide.

Data Presentation: Amidation Reaction

ParameterValue
Starting Material(±)-PGF2α
Key ReagentsEthylamine HCl, EDC, HOBt, DIPEA
SolventDichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time12-18 hours
Typical Yield85-95%
Purification MethodSilica Gel Column Chromatography
Protocol 2: Selective Oxidation of (±)-PGF2α Ethyl Amide

This protocol details the selective oxidation of the C15 hydroxyl group of (±)-PGF2α ethyl amide to a ketone.

Materials:

  • (±)-PGF2α ethyl amide

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (±)-PGF2α ethyl amide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers are clear. Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (±)-15-keto-PGF2α ethyl amide.

Data Presentation: Oxidation Reaction

ParameterValue
Starting Material(±)-PGF2α ethyl amide
Oxidizing AgentDess-Martin Periodinane (DMP)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield80-90%
Purification MethodSilica Gel Column Chromatography
Protocol 3: Reduction of the C13-C14 Double Bond

This protocol describes the catalytic hydrogenation of the C13-C14 double bond of (±)-15-keto-PGF2α ethyl amide to yield the final product, this compound.

Materials:

Procedure:

  • Dissolve (±)-15-keto-PGF2α ethyl amide (1.0 eq) in ethyl acetate or methanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C (e.g., 10% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by silica gel column chromatography to yield pure this compound.

Data Presentation: Reduction Reaction

ParameterValue
Starting Material(±)-15-keto-PGF2α ethyl amide
Catalyst10% Palladium on Carbon (Pd/C)
SolventEthyl Acetate or Methanol
Reaction TemperatureRoom Temperature
Reaction Time4-8 hours
Typical Yield>95%
Purification MethodFiltration and optional Chromatography

Signaling Pathways and Research Context

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs). The biological activity of this compound would be investigated by its interaction with prostanoid receptors, such as the FP receptor. The structural modifications may alter its binding affinity and downstream signaling compared to the parent PGF2α.

Diagram of a General Prostanoid Receptor Signaling Pathway

G Ligand This compound Receptor Prostanoid Receptor (e.g., FP Receptor) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: General signaling pathway for prostanoid receptors.

Conclusion

The synthetic route and detailed protocols provided in these application notes offer a clear and actionable guide for the synthesis of this compound. This compound can serve as a valuable tool for researchers in pharmacology, medicinal chemistry, and drug development to explore the structure-activity relationships of prostaglandin analogs and to investigate their potential therapeutic applications. The provided data tables and diagrams are intended to facilitate the planning and execution of these synthetic efforts.

Application Notes and Protocols for In Vitro Assays Using (±)13,14-epoxy Docosapentaenoic Acid [(±)13(14)-EpDPA]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-epoxy Docosapentaenoic Acid, correctly abbreviated as (±)13(14)-EpDPA, is a biologically active lipid mediator. It is an epoxygenase metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid.[1] Produced by cytochrome P450 (CYP) epoxygenases, (±)13(14)-EpDPA and its regioisomers, collectively known as epoxydocosapentaenoic acids (EDPs), are involved in various physiological and pathophysiological processes.[1][2]

Emerging research highlights the therapeutic potential of EDPs, including (±)13(14)-EpDPA, in conditions characterized by inflammation and aberrant angiogenesis. These molecules are endogenous signaling lipids that can modulate cellular functions, making them attractive targets for drug discovery and development.[3] This document provides detailed application notes and protocols for the use of (±)13(14)-EpDPA in key in vitro assays to explore its anti-angiogenic, anti-inflammatory, and cytotoxic effects.

A critical aspect of the biological activity of (±)13(14)-EpDPA is its metabolism by soluble epoxide hydrolase (sEH), which converts the epoxide to a less active diol, 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA).[3] Therefore, understanding the interaction of (±)13(14)-EpDPA with sEH is crucial for interpreting its biological effects.

Data Presentation

The following tables summarize the available quantitative data for (±)13(14)-EpDPA and related compounds to guide experimental design.

CompoundAssayCell Line/SystemParameterValueReference
(±)13(14)-EpDPASoluble Epoxide Hydrolase (sEH) ActivityRecombinant human sEHK_m3.2 µM[1]
EDP regioisomersVasodilationPorcine coronary arteriolesEC_500.5 - 24 pM[3]
19,20-EDPAngiogenesis (Matrigel Plug Assay)In vivo (mice)EC_50~0.3 µg per gel[2]
13(S)-HODECell ViabilityMCF-7IC_50 (48h)76.3 µM[4]
13(S)-HODECell ViabilityMDA-MB-231IC_50 (48h)80.23 µM[4]
EPACell ViabilityMDA-MB-231IC_50403 nM[5]

Experimental Protocols

Anti-Angiogenesis Assay: Endothelial Cell Tube Formation

This assay assesses the ability of (±)13(14)-EpDPA to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • (±)13(14)-EpDPA (stock solution in ethanol)

  • Vehicle control (ethanol)

  • 96-well culture plates

  • Calcein AM (for visualization, optional)

Protocol:

  • Preparation of BME Plates: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the BME is spread evenly. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-free endothelial cell medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment Preparation: Prepare serial dilutions of (±)13(14)-EpDPA in serum-free medium. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control with the highest concentration of ethanol (B145695) used in the dilutions.

  • Assay Setup: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately add 100 µL of the prepared (±)13(14)-EpDPA dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Phase Contrast Microscopy: Examine the formation of tube-like structures using an inverted microscope.

    • Fluorescence Microscopy (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.

    • Quantification: Capture images of the tube network. Analyze the images using software such as ImageJ with an angiogenesis analyzer plugin to quantify parameters like total tube length, number of junctions, and number of loops.

Expected Outcome: (±)13(14)-EpDPA is expected to inhibit VEGF- and FGF-2-induced angiogenesis.[2] A dose-dependent decrease in tube formation parameters is anticipated.

G cluster_workflow Endothelial Cell Tube Formation Assay Workflow prep_bme Coat 96-well plate with BME seeding Seed HUVECs onto BME prep_bme->seeding prep_cells Prepare HUVEC suspension prep_cells->seeding prep_compound Prepare (±)13(14)-EpDPA dilutions treatment Add (±)13(14)-EpDPA or vehicle prep_compound->treatment seeding->treatment incubation Incubate for 4-18 hours treatment->incubation imaging Image tube formation incubation->imaging quantification Quantify tube length, junctions, and loops imaging->quantification G cluster_workflow MTT Cell Viability Assay Workflow seed_cells Seed cancer cells in 96-well plate treat_cells Treat with (±)13(14)-EpDPA seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan (B1609692) with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data G cluster_workflow Macrophage Anti-Inflammatory Assay Workflow seed_macrophages Seed macrophages pretreat Pre-treat with (±)13(14)-EpDPA seed_macrophages->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 6-24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant quantify_cytokines Quantify cytokines via ELISA collect_supernatant->quantify_cytokines analyze Determine EC50 quantify_cytokines->analyze G cluster_angiogenesis Anti-Angiogenic Signaling of (±)13(14)-EpDPA VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Migration Endothelial Cell Migration VEGFR2->Migration Protease Protease Production VEGFR2->Protease EDP (±)13(14)-EpDPA EDP->VEGFR2 Angiogenesis Angiogenesis Migration->Angiogenesis Protease->Angiogenesis G cluster_inflammation Anti-Inflammatory Signaling of (±)13(14)-EpDPA LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines EDP (±)13(14)-EpDPA EDP->NFkB Inflammation Inflammation Cytokines->Inflammation G cluster_metabolism Metabolism of (±)13(14)-EpDPA by sEH DHA DHA CYP CYP Epoxygenase DHA->CYP EDP (±)13(14)-EpDPA (Active) CYP->EDP sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH DiHDPA 13,14-DiHDPA (Less Active) sEH->DiHDPA

References

Application Notes and Protocols for Studying (±)13,14-EDT Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-EDT, more commonly known as 13,14-dihydro-15-keto-prostaglandin E2 (13,14-dihydro-15-keto-PGE2), is a major metabolite of Prostaglandin E2 (PGE2). While historically considered an inactive metabolite, recent studies have revealed its potential biological activities, particularly in the gastrointestinal system. These application notes provide a comprehensive overview of the use of animal models to study the effects of this compound, with a focus on its role in alleviating opioid-induced constipation (OIC). Detailed protocols for in vivo studies and relevant ex vivo analyses are provided to facilitate further research into the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the effects of this compound in experimental models.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Opioid-Induced Constipation

Animal ModelCompound AdministrationDosageKey FindingsReference
Opioid-Induced Constipation (OIC) in miceIntragastric administration20 mg/kg body weightPotential improvement in OIC[1]

Table 2: In Vitro Bioactivity of this compound

Cell LineConcentrationEffectReference
PC-12 cells30 ng/mLStimulates secretion of Chromogranin A (CGA) and 5-hydroxytryptamine (5-HT)[1]

Signaling Pathway

This compound has been shown to exert its effects through the free fatty acid receptor 4 (FFAR4) and the 5-hydroxytryptamine (5-HT) pathway. The binding of this compound to FFAR4 on enteroendocrine cells is proposed to trigger a signaling cascade that leads to the release of Chromogranin A (CGA) and 5-HT. Increased 5-HT levels in the gut can then stimulate intestinal motility, thereby alleviating constipation.

G cluster_0 Enteroendocrine Cell cluster_1 Gut Lumen & Enteric Nervous System EDT This compound FFAR4 FFAR4 Receptor EDT->FFAR4 Binds to Gq Gq Protein FFAR4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Stimulates release Vesicles CGA/5-HT Vesicles Ca2->Vesicles Triggers fusion Secretion Secretion Vesicles->Secretion HT_released 5-HT HT_receptor 5-HT Receptors (on enteric neurons) HT_released->HT_receptor Activates Peristalsis ↑ Intestinal Motility (Peristalsis) HT_receptor->Peristalsis Constipation ↓ Constipation Peristalsis->Constipation

Caption: Proposed signaling pathway of this compound in alleviating opioid-induced constipation.

Experimental Protocols

Protocol 1: Induction of Opioid-Induced Constipation (OIC) in Mice

This protocol describes the induction of constipation in mice using loperamide (B1203769), a peripherally acting μ-opioid receptor agonist.[2][3][4]

Materials:

  • Male ICR or C57BL/6 mice (6-8 weeks old)

  • Loperamide hydrochloride (Sigma-Aldrich)

  • 0.9% saline solution

  • Syringes and subcutaneous injection needles (27-30 gauge)

Procedure:

  • Acclimatize mice to the housing facility for at least one week before the experiment.

  • Prepare a loperamide solution by dissolving it in 0.9% saline to a final concentration of 0.8 mg/mL.[1]

  • Induce constipation by subcutaneously injecting mice with loperamide at a dose of 10 mg/kg body weight.[1]

  • Administer the loperamide injection twice daily for the duration of the study (e.g., 2 weeks) to establish a chronic constipation model.[1]

  • A control group of mice should be injected with an equal volume of saline.

  • Monitor the mice daily for changes in weight, activity, and stool output.

Caption: Workflow for inducing opioid-induced constipation in mice.

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound to the OIC mouse model.

Materials:

Procedure:

  • Prepare a stock solution of this compound by dissolving it in absolute ethanol to a concentration of 10 mg/mL.[5]

  • On the day of administration, dilute the stock solution with 0.1 M phosphate buffer to the final desired concentration for a 20 mg/kg dose. The final ethanol concentration should be minimized.

  • Administer the prepared this compound solution to the mice via oral gavage. The administration volume should be approximately 10 mL/kg.

  • A vehicle control group should receive the same solution without this compound.

  • Administer the treatment daily or as required by the experimental design.

Protocol 3: Measurement of Gastrointestinal Transit (Charcoal Meal Assay)

This assay is used to assess the effect of this compound on intestinal motility in the OIC mouse model.[2][6][7][8]

Materials:

  • Charcoal meal (5% activated charcoal in 10% gum arabic solution)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Ruler

Procedure:

  • Following the treatment period with loperamide and this compound, fast the mice for 6-18 hours with free access to water.[7]

  • Administer the charcoal meal orally (0.3 mL per mouse) using a gavage needle.[8]

  • After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

  • Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

  • Gently remove the small intestine and lay it flat on a surface without stretching.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100

Protocol 4: Immunohistochemistry (IHC) for Chromogranin A (CGA) in Mouse Colon

This protocol is for the detection and localization of CGA in the colonic tissue of mice.[9][10][11][12]

Materials:

  • Mouse colon tissue

  • 4% Paraformaldehyde (PFA) for fixation

  • Paraffin embedding reagents

  • Microtome

  • Microscope slides

  • EDTA antigen retrieval solution

  • 3% Hydrogen peroxide

  • Blocking solution (e.g., normal serum)

  • Primary antibody: anti-Chromogranin A

  • Secondary antibody (e.g., HRP-conjugated)

  • DAB chromogen kit

  • Hematoxylin for counterstaining

Procedure:

  • Fix the collected mouse colon tissue in 4% PFA overnight.

  • Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

  • Cut 4-5 µm thick sections using a microtome and mount on microscope slides.

  • Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.

  • Perform antigen retrieval by heating the slides in EDTA buffer (pH 9.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific binding sites with a blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-CGA antibody overnight at 4°C.

  • Wash the slides and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the signal using a DAB chromogen kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides for microscopic examination.

Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for 5-Hydroxytryptamine (Serotonin) in Mouse Colon

This protocol describes the quantification of 5-HT levels in mouse colonic tissue.[13][14][15][16][17]

Materials:

  • Mouse colon tissue

  • Lysis buffer

  • Commercial mouse serotonin (B10506) ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Collect mouse colon tissue and immediately freeze it in liquid nitrogen or on dry ice. Store at -80°C until use.

  • Homogenize the frozen tissue in lysis buffer on ice.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant, which contains the tissue lysate.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • Perform the serotonin ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Calculate the concentration of serotonin in the samples based on the standard curve and normalize to the total protein concentration of the tissue lysate.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (ADME) and toxicology data for 13,14-dihydro-15-keto-PGE2 are limited. However, as a metabolite of PGE2, it is expected to have a short plasma half-life.[18] Prostaglandins are generally rapidly metabolized in vivo.[12][19] Further studies are required to determine the specific pharmacokinetic profile and to assess the safety and tolerability of exogenously administered this compound in animal models.

Other Potential In Vivo Effects

While the primary focus of recent research has been on its effects on opioid-induced constipation, older studies have investigated the broader biological activity of 13,14-dihydro-15-keto-PGE2 on various smooth muscle preparations. These studies generally found it to be less potent than its parent compound, PGE2, on most tissues, with the exception of a comparable or slightly more potent relaxing effect on guinea-pig trachea.[20] Its role as a stable biomarker for in vivo PGE2 synthesis is also well-established.[21] Additionally, elevated plasma levels of 13,14-dihydro-15-keto-PGE2 have been observed in rats with diabetic ketoacidosis.[22] These findings suggest that the in vivo effects of this compound may extend beyond the gastrointestinal tract and warrant further investigation in other animal models of disease. The parent compound, PGE2, has been studied in canine cancer models, suggesting a potential avenue for future research with its metabolites.[23]

References

Application Notes and Protocols for the Extraction of (±)13,14-dihydroxy-15-keto-prostaglandin F2α (13,14-EDT) from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-dihydroxy-15-keto-prostaglandin F2α (13,14-EDT), a stable metabolite of the potent bioactive lipid prostaglandin (B15479496) F2α (PGF2α), serves as a crucial biomarker for monitoring PGF2α production in vivo. Accurate quantification of 13,14-EDT in tissue samples is essential for understanding the role of the PGF2α pathway in various physiological and pathological processes, including inflammation, reproduction, and cancer. These application notes provide detailed protocols for the efficient extraction of 13,14-EDT from tissue samples, primarily utilizing solid-phase extraction (SPE), along with information on subsequent analysis and relevant biological pathways.

Data Presentation: Extraction Recovery of Prostaglandin Metabolites

The recovery of prostaglandin metabolites during extraction can be influenced by the tissue matrix and the specific protocol employed. While comprehensive, comparative data for (±)13,14-EDT across a wide range of tissues is limited in the readily available literature, the following table summarizes reported recovery rates for PGF2α and its metabolites from various biological samples using solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods. This data can serve as a valuable reference for researchers developing and validating their own extraction protocols.

AnalyteMatrixExtraction MethodReported Recovery (%)Reference
PGF2α and its metabolitesTissue HomogenateSolid-Phase Extraction (SPE) with C18≥90%[1]
PGF2α and its metabolitesPlasmaSolid-Phase Extraction (SPE) with C18≥90%[1]
PGF2α and its metabolitesUrineSolid-Phase Extraction (SPE) with C18≥90%[1]
8-iso-PGF2αSalivaLiquid-Liquid Extraction (LLE) with 1-butanol62.7%[1]
8-iso-PGF2αUrineSolid-Phase Extraction (SPE)Not specified[2]

Note: The recovery rates can vary based on the specific tissue type, the initial concentration of the analyte, and minor variations in the protocol. It is highly recommended that researchers perform their own validation experiments to determine the extraction efficiency for their specific tissue of interest.

Experimental Protocols

General Considerations and Sample Handling

To prevent the artificial formation or degradation of prostaglandins (B1171923) during sample collection and processing, the following precautions are critical:

  • Inhibition of Cyclooxygenases (COX): Immediately after collection, add a COX inhibitor, such as indomethacin (B1671933) or meclofenamic acid (to a final concentration of 10-15 µM), to the tissue sample.

  • Temperature Control: Keep samples on ice at all times during processing.

  • Storage: For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.

Protocol for Solid-Phase Extraction (SPE) of this compound from Tissue Samples

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Tissue sample (e.g., endometrial, luteal, lung)

  • Phosphate (B84403) buffer (pH 7.4)

  • COX inhibitor (e.g., indomethacin)

  • Internal standard (e.g., deuterated 13,14-EDT)

  • 2M Hydrochloric acid (HCl)

  • C18 SPE cartridges

  • Methanol (B129727)

  • Deionized water

  • Hexane

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply or centrifugal vacuum evaporator (e.g., SpeedVac™)

  • Assay buffer (specific to the downstream analytical method)

Procedure:

  • Homogenization:

    • Thaw the frozen tissue sample on ice.

    • Weigh the tissue and homogenize it in ice-cold phosphate buffer containing a COX inhibitor. The buffer volume should be adjusted based on the tissue weight (e.g., 1:4 w/v).

    • Add an appropriate amount of a deuterated internal standard to the homogenate to correct for extraction losses.

  • Acidification:

    • Acidify the tissue homogenate to a pH of approximately 3.5 by adding 2M HCl. This step is crucial for the efficient retention of prostaglandins on the C18 column.

    • Let the acidified homogenate sit at 4°C for 15 minutes.

    • Centrifuge the sample to pellet any precipitate.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the C18 SPE cartridge by washing it with 20 mL of methanol followed by 20 mL of deionized water.

    • Sample Loading: Apply the supernatant from the acidified homogenate to the conditioned C18 cartridge. A slow and steady flow rate (approximately 0.5 mL/minute) is recommended.

    • Washing: Wash the column sequentially with 10 mL of deionized water, followed by 10 mL of a water:ethanol mixture (85:15), and finally 10 mL of hexane. These washes remove interfering polar and non-polar compounds.

    • Elution: Elute the this compound and other prostaglandins from the column with 10 mL of ethyl acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator.

    • Reconstitute the dried extract in a known volume of the appropriate assay buffer for subsequent analysis by methods such as LC-MS/MS or ELISA.

Visualization of Pathways and Workflows

PGF2α Signaling Pathway

Prostaglandin F2α exerts its biological effects by binding to its specific G protein-coupled receptor, the FP receptor. This interaction initiates a cascade of intracellular signaling events that can lead to various cellular responses, including cell proliferation and apoptosis.

PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (Gq-coupled) PGF2a->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates MAPK MAPK (ERK1/2) MEK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-fos) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Regulates

Caption: PGF2α signaling cascade via the FP receptor.

Experimental Workflow for this compound Extraction

The following diagram outlines the key steps in the solid-phase extraction workflow for isolating this compound from tissue samples.

EDT_Extraction_Workflow Start Tissue Sample Collection (+ COX Inhibitor) Homogenization Homogenization in Buffer (+ Internal Standard) Start->Homogenization Acidification Acidification to pH 3.5 Homogenization->Acidification Centrifugation Centrifugation Acidification->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Conditioning 1. Conditioning (Methanol, Water) SPE->Conditioning Evaporation Solvent Evaporation SPE->Evaporation Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Water, Water/Ethanol, Hexane) Loading->Washing Elution 4. Elution (Ethyl Acetate) Washing->Elution Reconstitution Reconstitution in Assay Buffer Evaporation->Reconstitution Analysis Analysis (LC-MS/MS or ELISA) Reconstitution->Analysis

Caption: Workflow for this compound extraction from tissue.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of (±)13,14-EDT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-dihydroxy-docosahexaenoic acid, hereinafter referred to as (±)13,14-EDT, is a dihydroxy derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. As a member of the specialized pro-resolving mediators (SPMs) family, specifically the maresin subclass, this compound is of significant interest for its potential roles in the resolution of inflammation, tissue repair, and other physiological processes. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its biological functions and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Parameters

The analysis of this compound is typically performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. The precursor ion for this compound is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 359. Collision-induced dissociation (CID) of the precursor ion yields characteristic product ions that can be used for quantification in Multiple Reaction Monitoring (MRM) mode.

Based on the fragmentation patterns of similar dihydroxy-docosahexaenoic acid (diHDHA) isomers, the following MRM transitions are recommended for the analysis of this compound.[1][2] It is important to note that the fragment at m/z 221 is indicative of a hydroxyl group at the C-14 position.[1]

Table 1: Mass Spectrometry Parameters for this compound Analysis

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (Q1)m/z 359.2
Product Ion (Q3)m/z 221.1
Dwell Time50-100 ms
Collision Energy (CE)Optimization required (typically 15-30 eV)
Declustering Potential (DP)Optimization required
Entrance Potential (EP)Optimization required
Collision Cell Exit Potential (CXP)Optimization required

Note: Collision energy and other voltage parameters should be optimized for the specific instrument used to achieve maximum sensitivity.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol describes the extraction of this compound from plasma samples using a reversed-phase solid-phase extraction cartridge.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., d5-13,14-EDT)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 500 µL of plasma, add a known amount of internal standard solution.

  • Acidification: Acidify the sample by adding 5 µL of formic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of 15% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

This protocol outlines the separation of this compound using a reversed-phase C18 column. For the separation of the 13R and 13S enantiomers, a chiral column and a suitable mobile phase would be required.[3][4][5][6]

Table 2: Liquid Chromatography Parameters

ParameterValue
LC SystemUPLC or HPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5-10 µL
GradientTime (min)
0.0
1.0
10.0
12.0
12.1
15.0

Note: The gradient should be optimized to ensure adequate separation from other isomers and matrix components.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike acidify Acidify Sample spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (LC) reconstitute->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway

This compound belongs to the maresin family of specialized pro-resolving mediators.[1] Maresins are biosynthesized from DHA through the action of lipoxygenases (LOX) and epoxide hydrolases.[7][8] Specifically, the biosynthesis of 13R,14S-dihydroxy-DHA (Maresin 2) is initiated by the 12-lipoxygenase (12-LOX) enzyme, which converts DHA into 14S-hydroperoxydocosahexaenoic acid (14S-HpDHA).[1][7] This intermediate is then converted to a 13S,14S-epoxy-maresin, which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form 13R,14S-dihydroxy-DHA.[7][8]

While the detailed downstream signaling cascade for this compound is still an active area of research, other maresins, such as Maresin 1 (7R,14S-dihydroxy-DHA), have been shown to exert their pro-resolving and anti-inflammatory effects by interacting with specific G protein-coupled receptors, such as LGR6.[1] It is plausible that this compound may act through similar receptor-mediated pathways to modulate cellular responses and promote the resolution of inflammation.

signaling_pathway DHA Docosahexaenoic Acid (DHA) LOX12 12-Lipoxygenase (12-LOX) DHA->LOX12 Oxygenation HpDHA 14S-HpDHA LOX12->HpDHA Epoxy 13S,14S-Epoxy-Maresin HpDHA->Epoxy Epoxidation sEH Soluble Epoxide Hydrolase (sEH) Epoxy->sEH Hydrolysis EDT This compound sEH->EDT Receptor G Protein-Coupled Receptor (e.g., LGR6 for MaR1) EDT->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Resolution Resolution of Inflammation Signaling->Resolution

Caption: Biosynthesis pathway of maresins, including this compound.

References

Application Notes and Protocols for the Derivatization of (±)13,14-dihydro-15-keto-prostaglandin F2α for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-dihydro-15-keto-prostaglandin F2α ( (±)13,14-EDT or PGFM) is a major and stable metabolite of prostaglandin (B15479496) F2α (PGF2α). Accurate quantification of PGFM in biological matrices is a critical tool for assessing the in vivo production of PGF2α, which is implicated in numerous physiological and pathological processes, including inflammation, reproduction, and cardiovascular function. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of prostaglandins (B1171923) and their metabolites. However, due to their low volatility and thermal instability, a derivatization step is essential prior to GC-MS analysis.

This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis. The described method is a two-step process involving the esterification of the carboxylic acid group with pentafluorobenzyl bromide (PFB-Br) followed by the silylation of the hydroxyl and keto groups using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization enhances the volatility and thermal stability of the analyte, allowing for sensitive and robust quantification.

Signaling Pathway: Metabolism of Prostaglandin F2α

The formation of this compound is a key step in the metabolic inactivation of PGF2α. This pathway is initiated by the enzymatic conversion of arachidonic acid.

PGF2a_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Cyclooxygenase (COX) PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase PGFM (±)13,14-dihydro-15-keto-PGF2α (this compound) PGF2a->PGFM 15-Hydroxyprostaglandin Dehydrogenase & Δ13-Reductase

Figure 1: Metabolic pathway of Prostaglandin F2α.

Quantitative Data Summary

The following table summarizes the performance characteristics of the GC-MS method for the analysis of prostaglandins following PFB-Br/BSTFA derivatization. The values are compiled from various studies and represent typical performance.

ParameterTypical ValueReference
Limit of Detection (LOD) 1-10 pg[1]
Limit of Quantitation (LOQ) 10-50 pg[2]
Recovery > 80%[1]
Intra-assay Precision (%CV) < 10%[3]
Inter-assay Precision (%CV) < 15%[3]

Experimental Protocol

This protocol details the extraction and derivatization of this compound from a biological matrix (e.g., plasma) for GC-MS analysis.

Materials:

  • (±)13,14-dihydro-15-keto-prostaglandin F2α standard

  • Internal Standard (e.g., deuterated PGFM)

  • Pentafluorobenzyl bromide (PFB-Br) solution (10% in acetonitrile)

  • N,N-diisopropylethylamine (DIPEA) solution (10% in acetonitrile)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Formic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Extraction:

    • To 1 mL of plasma, add the internal standard.

    • Acidify the sample to pH 3-4 with formic acid.

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water, followed by 5 mL of hexane to remove non-polar impurities.

    • Elute the prostaglandins with 5 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization - Step 1: Pentafluorobenzyl Esterification:

    • To the dried extract, add 50 µL of 10% PFB-Br in acetonitrile and 10 µL of 10% DIPEA in acetonitrile.[4]

    • Vortex the mixture gently.

    • Incubate at 60°C for 30 minutes.

    • Evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Derivatization - Step 2: Trimethylsilylation:

    • To the dried PFB ester, add 50 µL of BSTFA + 1% TMCS.

    • Vortex the mixture gently.

    • Incubate at 60°C for 45 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.[4]

    • Cool the sample to room temperature.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Example GC-MS conditions:

      • Injector: Splitless mode, 280°C

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 min.

      • MS Interface Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized this compound and the internal standard. For PFB-TMS derivatives, a common ion monitored in NICI mode is [M-PFB]⁻.[4]

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Biological Sample (e.g., Plasma) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Acidification Acidify to pH 3-4 Internal_Standard->Acidification SPE Solid Phase Extraction (C18) Acidification->SPE Elution Elute with Ethyl Acetate SPE->Elution Evaporation1 Evaporate to Dryness Elution->Evaporation1 PFB_Esterification PFB Esterification (PFB-Br, DIPEA, 60°C, 30 min) Evaporation1->PFB_Esterification Evaporation2 Evaporate to Dryness PFB_Esterification->Evaporation2 Silylation Silylation (BSTFA, 60°C, 45 min) Evaporation2->Silylation GCMS_Analysis GC-MS Analysis (SIM Mode) Silylation->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 2: Experimental workflow for GC-MS analysis.

Conclusion

The described method of pentafluorobenzyl esterification followed by trimethylsilylation is a robust and sensitive technique for the derivatization of this compound for GC-MS analysis. Adherence to the detailed protocol will enable researchers to achieve accurate and reproducible quantification of this important PGF2α metabolite in various biological samples, providing valuable insights into the role of prostaglandins in health and disease.

References

Application Notes and Protocols: Stable Isotope-Labeled (±)13,14-dihydro-15-keto-PGE2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, cancer, and immune responses.[1][2] Due to its very short half-life in circulation, direct measurement of PGE2 is challenging and often does not accurately reflect its systemic production.[2] Consequently, researchers and clinicians turn to its major, more stable metabolite, 13,14-dihydro-15-keto-PGE2 (also known as PGE-M), as a reliable surrogate biomarker for in vivo PGE2 synthesis.[1][3]

Accurate and precise quantification of PGE-M is paramount for understanding the role of PGE2 in disease and for the development of therapeutics targeting the cyclooxygenase (COX) pathways.[2] Stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this quantification.[2] This method employs a stable isotope-labeled version of the analyte, such as (±)13,14-dihydro-15-keto-PGE2-d4 or -d9, as an internal standard (IS).[2][4][5] The co-extraction and analysis of the labeled internal standard with the endogenous analyte allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision.[2]

These application notes provide a comprehensive guide to the use of stable isotope-labeled (±)13,14-dihydro-15-keto-PGE2 as an internal standard for the quantitative analysis of its endogenous form in various biological matrices.

Applications

The use of a stable isotope-labeled internal standard for PGE-M measurement is applicable across a wide range of research and clinical fields:

  • Pharmacodynamic (PD) Studies: To assess the in vivo efficacy of COX inhibitors and other anti-inflammatory drugs by measuring the suppression of PGE2 synthesis.[2]

  • Biomarker Discovery and Validation: To investigate the role of PGE2 in the pathophysiology of diseases such as cancer, inflammatory disorders, and cardiovascular disease.[2]

  • Clinical Diagnostics: To develop and validate diagnostic and prognostic tests based on the levels of PGE2 metabolites in biological fluids like plasma and urine.[2]

  • Preclinical Research: To understand the fundamental biological roles of PGE2 in various physiological and pathological models.

Signaling Pathway

PGE2 is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES).[6] It exerts its biological effects by binding to four subtypes of G protein-coupled receptors (EP1, EP2, EP3, and EP4).[7][8] The biological actions of PGE2 are tightly controlled through its rapid metabolic inactivation. The primary catabolic pathway involves a two-step enzymatic process that leads to the formation of 13,14-dihydro-15-keto-PGE2.[3] This metabolite has a significantly lower biological activity compared to PGE2, primarily due to its poor affinity for the EP receptors.[3][9]

PGE2_Metabolism cluster_synthesis Biosynthesis cluster_action Action cluster_metabolism Metabolism AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Keto_PGE2 15-keto-PGE2 PGE2->Keto_PGE2 15-PGDH Receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->Receptors EDT 13,14-dihydro-15-keto-PGE2 (PGE-M) Keto_PGE2->EDT Δ13-Reductase Inactive Biologically Inactive EDT->Inactive Bio_Effects Biological Effects (Inflammation, Pain, etc.) Receptors->Bio_Effects LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Stable Isotope Internal Standard (IS) Sample->Spike Acidify Acidify Sample (pH 3.5) Spike->Acidify SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Acidify->SPE Dry Evaporate to Dryness (Nitrogen Stream) SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC Inject MS MS/MS Detection (ESI-, MRM) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

References

Application of (±)13,14-EDT in Lipidomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(±)13,14-epoxy-15-hydroxy-eicosatrienoic acid (EDT) , more commonly known in its metabolized form as 13,14-dihydro-15-keto-prostaglandin E2 (PGE-M) , serves as a critical biomarker in the field of lipidomics. Its stability and abundance in biological fluids make it an invaluable tool for researchers, scientists, and drug development professionals seeking to understand the in vivo status of the prostaglandin (B15479496) E2 (PGE2) pathway in a multitude of physiological and pathological states. This document provides detailed application notes and protocols for the utilization of (±)13,14-EDT (as PGE-M) in lipidomic studies.

Prostaglandin E2 (PGE2) is a potent lipid mediator involved in diverse biological processes, including inflammation, immunity, cancer, and reproduction.[1] However, its extremely short half-life in circulation makes direct measurement for assessing systemic production impractical.[2] The solution lies in the quantification of its stable downstream metabolites, with 13,14-dihydro-15-keto-PGE2 (PGE-M) being the primary and most reliable biomarker for endogenous PGE2 synthesis.[1][2]

The Metabolic Pathway of PGE2 Inactivation

The biological actions of PGE2 are tightly controlled through its rapid catabolism. This process primarily occurs in tissues with high enzymatic activity, such as the lungs, liver, and kidneys. The inactivation of PGE2 is a two-step enzymatic cascade that leads to the formation of the stable metabolite, 13,14-dihydro-15-keto-PGE2 (PGE-M).[1]

  • Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This NAD+-dependent enzyme catalyzes the initial and rate-limiting step in PGE2 catabolism. It oxidizes the 15-hydroxyl group of PGE2 to a ketone, forming 15-keto-PGE2. This conversion leads to a significant reduction in biological activity.[2]

  • Reduction by 15-Oxo-prostaglandin Δ13-Reductase: Following the action of 15-PGDH, 15-keto-PGE2 is further metabolized by 15-oxo-prostaglandin Δ13-reductase. This enzyme reduces the double bond at the C13-C14 position, yielding the stable and more abundant metabolite, 13,14-dihydro-15-keto-PGE2 (PGE-M).[2]

PGE2_Metabolism PGE2 Prostaglandin E2 (PGE2) Keto_PGE2 15-keto-PGE2 PGE2->Keto_PGE2 15-PGDH PGEM This compound / 13,14-dihydro-15-keto-PGE2 (PGE-M) Keto_PGE2->PGEM 15-Oxo-prostaglandin Δ13-Reductase

Caption: Metabolic conversion of PGE2 to its primary plasma metabolite, PGE-M.

Quantitative Data Comparison of Analytical Methods

The accurate quantification of 13,14-dihydro-15-keto-PGE2 is paramount for its use as a biomarker. Several analytical techniques are available, each with its own set of advantages and limitations. The choice of method can significantly impact study outcomes, and factors such as sensitivity, specificity, sample throughput, and cost should be carefully considered.[3]

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Sensitivity High (pg/mL to ng/mL range)[3]Moderate to High (ng range)[3]High (pg/mL range)[3]
Specificity Very High[3]High[3]Moderate to High[3]
Accuracy ≤15% deviation from nominal values[3]Data not readily availableData not readily available
Intra-assay Precision ≤15% CV[3]11.8% CV[4]Typically <10% CV[3]
Inter-assay Precision ≤15% CV[3]8.1% CV[4]Typically <15% CV[3]
Sample Throughput Moderate[3]Low to Moderate[3]High[3]
Sample Preparation Moderate complexity[3]High complexity (derivatization required)[3]Low complexity[3]

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of 13,14-dihydro-15-keto-PGE2 due to its high sensitivity and specificity.[2]

LCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Plasma_Collection Plasma Collection (EDTA tubes) Centrifugation Centrifugation (1000-2000 x g, 15 min, 4°C) Plasma_Collection->Centrifugation Supernatant_Transfer Transfer Plasma Supernatant Centrifugation->Supernatant_Transfer Storage Store at -80°C Supernatant_Transfer->Storage Conditioning Condition C18 SPE Cartridge (Methanol, then Water) Storage->Conditioning Acidification Acidify Sample (pH 3.5) Conditioning->Acidification Loading Load Sample onto Cartridge Acidification->Loading Washing Wash Cartridge (Water, then Hexane) Loading->Washing Elution Elute with Ethyl Acetate (B1210297) or Methanol (B129727) Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 reversed-phase column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Step-by-step workflow for PGE-M analysis by LC-MS/MS.

Detailed Protocol:

  • Plasma Collection and Preparation:

    • Collect whole blood in tubes containing EDTA as an anticoagulant.[2]

    • Within 30 minutes of collection, centrifuge at 1000-2000 x g for 15 minutes at 4°C.[2]

    • Transfer the plasma supernatant to a clean polypropylene (B1209903) tube and store at -80°C until analysis.[2]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[3]

    • Acidify the plasma sample to approximately pH 3.5.[3]

    • Load the acidified sample onto the conditioned SPE cartridge.[3]

    • Wash the cartridge with water and then hexane (B92381) to remove impurities.[3]

    • Elute the analytes with a suitable solvent such as ethyl acetate or methanol.[3]

    • Evaporate the eluate to dryness under a stream of nitrogen.[3]

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[3]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.[3]

    • A gradient elution is commonly employed to separate the analyte from other matrix components.

  • Tandem Mass Spectrometry:

    • The analysis is typically performed in negative ionization mode using electrospray ionization (ESI).[5]

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 13,14-dihydro-15-keto-PGE2 and a stable isotope-labeled internal standard.[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of prostaglandins, but it requires a critical derivatization step to increase the volatility and thermal stability of the analyte.[3]

Detailed Protocol:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • The extraction procedure is similar to that described for LC-MS/MS.

  • Derivatization: This is a multi-step process:

    • Oximation: The ketone groups are converted to oximes.[4]

    • Esterification: The carboxylic acid group is esterified (e.g., with diazomethane).[3]

    • Silylation: The hydroxyl groups are silylated (e.g., with BSTFA).[3]

  • Gas Chromatography:

    • A capillary column with a non-polar or medium-polarity stationary phase is typically used.[3]

  • Mass Spectrometry:

    • The analysis is performed using electron impact (EI) or chemical ionization (CI).

    • Quantification is achieved by selected ion monitoring (SIM) of characteristic ions of the derivatized analyte and a deuterated internal standard.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and cost-effective alternative to mass spectrometry-based methods, though it may have limitations in terms of specificity due to potential cross-reactivity.[2]

Detailed Protocol:

  • Reagent and Sample Preparation:

    • Prepare all reagents, standards, and samples according to the manufacturer's instructions provided with the ELISA kit. This typically involves diluting buffers and preparing a standard curve.[3]

  • Assay Procedure (Competitive ELISA):

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody.[3]

    • Add a fixed amount of enzyme-conjugated 13,14-dihydro-15-keto-PGE2 (tracer) to each well.[3]

    • Add a specific antibody to each well.[3]

    • Incubate the plate to allow for competitive binding of the analyte in the sample and the tracer to the limited amount of antibody.[3]

    • Wash the plate to remove unbound reagents.[3]

    • Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.[3]

    • Stop the reaction and measure the absorbance using a microplate reader.[3]

    • The concentration of 13,14-dihydro-15-keto-PGE2 in the samples is inversely proportional to the signal intensity and is determined by comparison to the standard curve.[3]

Application in Drug Development and Research

The quantification of this compound (as PGE-M) is particularly relevant in the context of drug development, especially for compounds that modulate the PGE2 pathway, such as inhibitors of cyclooxygenase (COX) enzymes or 15-PGDH.

  • 15-PGDH Inhibitors: Inhibition of 15-PGDH leads to an increase in PGE2 levels by preventing its degradation.[7][8] Monitoring the levels of both PGE2 and its metabolite, PGE-M, can provide crucial information on the pharmacodynamic effects of these inhibitors. Studies have shown that treatment with 15-PGDH inhibitors can rejuvenate aged muscle mass and strength by increasing PGE2 levels.[7]

PGDH_Inhibition PGE2 Prostaglandin E2 (PGE2) PGDH 15-PGDH PGE2->PGDH Metabolized by Effect Increased PGE2 Levels & Tissue Regeneration PGE2->Effect Leads to PGEM 13,14-dihydro-15-keto-PGE2 (PGE-M) PGDH->PGEM Produces Inhibitor 15-PGDH Inhibitor Inhibitor->PGDH Inhibits

Caption: Logical relationship of 15-PGDH inhibition on PGE2 and its metabolite.

By providing a stable and reliable measure of systemic PGE2 production, the analysis of this compound (as PGE-M) is an indispensable tool in lipidomics research, offering valuable insights into a wide array of biological processes and disease states. The detailed protocols and comparative data presented here serve as a comprehensive resource for researchers aiming to incorporate this important biomarker into their studies.

References

Application Notes and Protocols for (±)13,14-dihydro-15-keto-Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Identity: The compound "(±)13,14-EDT" is likely an abbreviation for (±)13,14-dihydro-15-keto-Prostaglandin F2α, a primary and stable metabolite of Prostaglandin (B15479496) F2α (PGF2α). These application notes are based on the properties and protocols for this prostaglandin metabolite, commonly abbreviated as PGFM.

These notes are intended for researchers, scientists, and drug development professionals. They provide guidelines for the safe handling, storage, and use of (±)13,14-dihydro-15-keto-Prostaglandin F2α in a laboratory setting.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of (±)13,14-dihydro-15-keto-PGF2α.

Storage Recommendations

It is recommended to store this compound at -20°C. When stored as directed, it is stable for at least two years.[1] For solutions in organic solvents, storage at -80°C is advisable to ensure long-term stability.

Table 1: Storage and Stability

ConditionTemperatureDuration
As supplied-20°C≥ 2 years[1]
In solution-80°CLong-term
Fecal samples containing the metabolite-20°CUp to 2 years[2]
Shipping

The compound is typically shipped on wet ice in the continental US, though this may vary for other locations.[1]

Safety and Precautions

(±)13,14-dihydro-15-keto-PGF2α should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]

Table 2: Hazard Information

Hazard ClassGHS Classification
Acute Toxicity, OralWarning (H302)[3]
Acute Toxicity, DermalWarning (H312)[3]
Acute Toxicity, InhalationWarning (H332)[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Eye Protection: Use safety glasses.

  • Respiratory Protection: Ensure adequate ventilation or use a suitable respirator.

Wash hands thoroughly after handling. Avoid ingesting, inhaling, or allowing the compound to come into contact with eyes, skin, or clothing.[4]

Solubility

The solubility of (±)13,14-dihydro-15-keto-PGF2α varies depending on the solvent.

Table 3: Solubility Data

SolventConcentration
DMF>100 mg/ml
DMSO>100 mg/ml
Ethanol>100 mg/ml
PBS (pH 7.2)>10 mg/ml

Signaling Pathway

(±)13,14-dihydro-15-keto-PGF2α is the inactive metabolite of PGF2α. The biological activity is primarily associated with PGF2α, which exerts its effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor.[5][6] The activation of the FP receptor initiates several intracellular signaling cascades. One of the primary pathways involves the activation of Phospholipase C (PLC).[7][8]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to PLC Phospholipase C (PLC) FP_receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Signaling Cascades (e.g., MAPK, NFκB) Ca2_release->downstream PKC->downstream proliferation Cell Proliferation downstream->proliferation Leads to

PGF2α signaling pathway through the FP receptor.

Experimental Protocols

(±)13,14-dihydro-15-keto-PGF2α is a stable metabolite, making it a reliable marker for in vivo PGF2α production.[1] A common application is its quantification in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Protocol

This protocol is a generalized procedure based on commercially available kits.[4][9][10][11] Always refer to the specific kit's manual for detailed instructions.

Principle: This assay is based on the competition between the PGFM in the sample and a known amount of PGFM conjugated to an enzyme (like horseradish peroxidase, HRP) for a limited number of binding sites on a specific antibody. The amount of color produced is inversely proportional to the concentration of PGFM in the sample.

Materials:

  • Microplate pre-coated with anti-rabbit IgG

  • PGFM Standard

  • PGFM-HRP conjugate (Tracer)

  • PGFM Antibody

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Assay Buffer

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard Curve Preparation: Perform serial dilutions of the PGFM standard to create a standard curve.

  • Pipetting:

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 75 µL of Assay Buffer to the non-specific binding (NSB) wells.

    • Add 50 µL of Assay Buffer to the maximum binding (B0) wells.

    • Add 25 µL of the PGFM-HRP conjugate to each well.

    • Add 25 µL of the PGFM Antibody to each well (except NSB wells).

  • Incubation: Gently mix and incubate the plate for 1 hour at room temperature, preferably on a shaker.

  • Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm within 15 minutes.

  • Calculation: Calculate the concentration of PGFM in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep pipette Pipette Standards & Samples into Plate prep->pipette add_conjugate Add PGFM-HRP Conjugate pipette->add_conjugate add_antibody Add PGFM Antibody add_conjugate->add_antibody incubate1 Incubate for 1 Hour at Room Temperature add_antibody->incubate1 wash Wash Plate 4 Times incubate1->wash add_substrate Add TMB Substrate wash->add_substrate incubate2 Incubate for 30 Minutes add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read calculate Calculate PGFM Concentration read->calculate end_node End calculate->end_node

Workflow for a competitive ELISA of PGFM.

References

Troubleshooting & Optimization

Technical Support Center: (±)13,14-EDT Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (±)13,14-epoxy-15-hydroxyeicosatrienoic acid, commonly referred to as (±)13,14-EDT or its metabolic equivalent 13,14-dihydro-15-keto-PGE₂ (PGE-M). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance detection sensitivity and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for detecting this compound?

A1: For optimal sensitivity, this compound should be analyzed using a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI).[1][2] Multiple Reaction Monitoring (MRM) is the preferred method for quantification.[2] Key parameters are outlined in the table below. Note that these values may require optimization for your specific instrument.[1]

Q2: What is the appropriate internal standard for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 13,14-dihydro-15-keto-PGE₂-d₄ (PGE-M-d₄).[3] If this is unavailable, a deuterated analog of a closely related prostaglandin (B15479496), like PGE₂-d₄, can be a suitable alternative.[1] Using an internal standard is critical to correct for analyte loss during sample preparation and to account for matrix effects.[1]

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: Prostaglandins (B1171923) and their metabolites are often unstable. To minimize degradation, it is crucial to keep samples on ice throughout the extraction process. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), can prevent oxidation.[1][4] It is also recommended to process samples as quickly as possible and store them at -80°C if immediate analysis is not feasible.

Q4: Why is chromatographic separation so important for prostaglandin analysis?

A4: Many prostaglandins are isomers, meaning they have the same molecular weight and can produce similar fragment ions in the mass spectrometer. For instance, PGE₂ and PGD₂ are isobaric and can have overlapping MRM transitions.[1] Therefore, robust chromatographic separation, typically using a C18 reversed-phase column, is essential to distinguish between these structurally similar compounds and ensure accurate quantification.[1]

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Low or No Signal
Potential Cause Recommendation
Inefficient Ionization Optimize ESI source parameters in negative ion mode. Infuse a standard solution of this compound to fine-tune settings like capillary voltage, source temperature, and gas flows.[5]
Incorrect MRM Transitions Verify the precursor and product ion m/z values. For this compound (PGE-M), the typical transition is 351.2 → 271.2.[3] These may need to be optimized on your specific instrument.
Analyte Degradation Ensure proper sample handling, including keeping samples cold and adding antioxidants.[1][4] Prepare fresh working standards for each experiment.
Suboptimal Extraction Review your sample preparation protocol to ensure efficient recovery. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective if optimized.[1]
Contaminated Ion Source A dirty ion source can significantly suppress the signal. Regularly clean the ESI source to remove contamination from the sample matrix and mobile phase components.[1]
Poor Peak Shape (Tailing, Splitting, Broadening)
Potential Cause Recommendation
Column Contamination/Degradation Flush the column with a strong solvent or, if the column is old, replace it. A C18 reversed-phase column is generally recommended.[1]
Incompatible Injection Solvent The solvent used to reconstitute the final extract should be as similar as possible to the initial mobile phase conditions to prevent peak distortion.[1]
Suboptimal Mobile Phase A common mobile phase is a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to improve peak shape and ionization efficiency.[1][4]
Column Overload If peaks are fronting or tailing, try injecting a smaller sample volume or diluting the sample.[5]
High Background Noise
Potential Cause Recommendation
Contaminated Solvents/System Use high-purity, LC-MS grade solvents and reagents. Regularly flush the LC system and run solvent blanks to identify and eliminate sources of contamination.
Matrix Effects Co-eluting compounds from the biological sample can interfere with your analysis. Enhance your sample clean-up procedure, for example, by optimizing the wash steps in your SPE protocol.
Leaks in the System Check all fittings and connections for leaks, which can introduce atmospheric contaminants and increase background noise.
Inconsistent or Irreproducible Results
Potential Cause Recommendation
Variability in Sample Preparation Use a stable isotope-labeled internal standard to correct for inconsistencies. Ensure uniform timing, temperature, and technique for all samples.[5]
Instrument Instability Perform regular maintenance and calibration of the LC-MS/MS system. Inject a system suitability standard at the beginning and end of each batch to monitor performance.[5]
Sample Degradation Over Time Analyze samples in a consistent and timely manner after preparation. If storing extracts, keep them at low temperatures in the autosampler.

Quantitative Data Summary

The following tables provide recommended starting parameters for the LC-MS/MS analysis of this compound (PGE-M).

Table 1: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 351.2
Product Ion (m/z) 271.2
Collision Energy (eV) -20 to -30 (Requires optimization)[3]
Internal Standard Precursor (m/z) 355.2 (for PGE-M-d₄)[3]
Internal Standard Product (m/z) 275.2 (for PGE-M-d₄)[3]

Table 2: Liquid Chromatography Parameters

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.3 - 0.5 mL/min[3]
Column Temperature 40°C[3]
Gradient Start at ~20% B, ramp to 95% B, hold, and re-equilibrate[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a general guideline for extracting this compound from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice. To 500 µL of plasma, add a deuterated internal standard.[1] Add BHT to prevent oxidation.[1]

  • Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid like 0.1% formic acid.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.[3]

  • Sample Loading: Load the acidified plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of water to remove salts, followed by a wash with hexane (B92381) to remove nonpolar impurities.[2]

  • Elution: Elute the analyte with 1-2 mL of a solvent such as methyl acetate (B1210297) or methanol.[3]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a solvent compatible with the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[3]

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
  • Sample Preparation: Thaw 500 µL of plasma on ice and add the internal standard and BHT.[1]

  • Acidification: Acidify the sample to pH 3.5 with 0.1% formic acid.[1]

  • Extraction: Add 2 mL of a pre-chilled mixture of hexane and ethyl acetate (1:1, v/v).[1]

  • Mixing: Vortex the mixture vigorously for 1 minute.[1]

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C.[1]

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.[1]

  • Repeat Extraction: Repeat the extraction process two more times, pooling the organic layers.[1]

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of a solvent matching the initial mobile phase.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard & Antioxidant start->add_is acidify Acidify to pH 3.5 add_is->acidify load Load Sample acidify->load condition Condition C18 Cartridge condition->load wash Wash (Water, Hexane) load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound analysis using SPE and LC-MS/MS.

troubleshooting_logic start Low/No Signal? check_ms Verify MS Parameters (Transitions, Tuning) start->check_ms Yes end_ok Signal OK start->end_ok No check_sample Assess Sample Prep (Degradation, Recovery) check_ms->check_sample Parameters OK end_ms Optimize MS check_ms->end_ms Issue Found check_chrom Check Chromatography (Peak Shape, RT) check_sample->check_chrom Prep OK end_sample Optimize Prep check_sample->end_sample Issue Found clean_source Clean Ion Source check_chrom->clean_source Chrom OK end_chrom Troubleshoot LC check_chrom->end_chrom Issue Found end Resolved clean_source->end

Caption: A logical approach to troubleshooting low signal issues.

References

Technical Support Center: Troubleshooting (±)13,14-EDT Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of (±)13,14-epoxy-15(E)-eicosatrienoic acid ((±)13,14-EDT).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[1] In an ideal separation, peaks should have a Gaussian shape.[1][2] This asymmetry is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results, ultimately compromising the quantification of this compound.[1][2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: As a carboxylic acid, this compound is prone to peak tailing in reversed-phase HPLC primarily due to:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (-Si-OH) on the surface of silica-based stationary phases can interact with the carboxylate group of this compound, especially when the mobile phase pH is not sufficiently acidic to keep the analyte in its protonated (neutral) form.[3] These interactions create a secondary, and often stronger, retention mechanism that leads to peak tailing.[2][3]

  • Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the carboxylic acid group of this compound (typically around 4-5 for long-chain fatty acids), the analyte will exist in a partially or fully ionized state.[2] The ionized form is more polar and can interact more strongly with the polar silanol groups, causing tailing.

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to undesirable secondary interactions and peak tailing.[4]

  • Extra-Column Effects: Excessive tubing length or diameter, as well as dead volumes in fittings and connections, can cause band broadening and contribute to peak tailing.[2]

Q3: How can I prevent peak tailing when analyzing this compound?

A3: To minimize peak tailing, a systematic approach addressing the potential causes is necessary. Key strategies include:

  • Mobile Phase Optimization: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of this compound. The addition of a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) is highly effective.

  • Column Selection: Utilize a high-purity, end-capped C18 or C8 column. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent that is compatible with, and ideally weaker than, your initial mobile phase. Filtering samples before injection can prevent column frit blockage.[5]

  • System Maintenance: Regularly flush your HPLC system and column to remove contaminants. Minimize extra-column volume by using tubing with a small internal diameter and keeping connection lengths as short as possible.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving peak tailing issues with this compound.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Below is a troubleshooting workflow to identify and resolve the issue:

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_mobile_phase Step 1: Verify Mobile Phase pH Is the pH at least 1.5-2 units below the pKa of this compound (est. pKa ~4-5)? start->check_mobile_phase adjust_ph Action: Adjust Mobile Phase Add 0.1% formic or acetic acid to the aqueous and organic mobile phase components. check_mobile_phase->adjust_ph No check_column Step 2: Evaluate the Column Is the column old, contaminated, or not end-capped? check_mobile_phase->check_column Yes adjust_ph->check_column replace_column Action: Replace or Clean Column - Flush with a strong solvent. - Replace with a new, high-purity, end-capped C18 or C8 column. check_column->replace_column Yes check_sample Step 3: Examine Sample Preparation Is the sample dissolved in a strong solvent? Is the concentration too high? check_column->check_sample No replace_column->check_sample adjust_sample Action: Modify Sample Prep - Dissolve sample in initial mobile phase. - Reduce injection volume or dilute the sample. check_sample->adjust_sample Yes check_system Step 4: Inspect HPLC System Are there long tubing runs or loose fittings? check_sample->check_system No adjust_sample->check_system optimize_system Action: Minimize Extra-Column Volume - Use narrow-bore tubing (e.g., 0.12 mm ID). - Ensure all fittings are secure. check_system->optimize_system Yes solution Problem Resolved: Symmetrical Peak check_system->solution No, consult further optimize_system->solution

Caption: Troubleshooting workflow for this compound peak tailing.

Experimental Protocols

Recommended Initial HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention for nonpolar compounds like eicosanoids and minimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic AcidEnsures an acidic pH to keep this compound in its protonated form.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common and effective organic solvent for reversed-phase HPLC of lipids.
Gradient 30-95% B over 20 minutesA broad gradient is a good starting point to ensure elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak shape.
Injection Volume 10 µLA smaller injection volume minimizes potential for band broadening.
Sample Solvent Initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid)Ensures compatibility with the mobile phase and prevents peak distortion.
Detection UV at 205 nm or Mass SpectrometryEicosanoids have a weak chromophore, so lower UV wavelengths or a mass spectrometer are typically required for sensitive detection.
Protocol for Mobile Phase pH Optimization

This experiment is designed to determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase A solutions with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) or by using a buffer system (e.g., acetate (B1210297) buffer) to achieve pH values between 2.5 and 4.0.

  • System Equilibration: Equilibrate the HPLC system with the first mobile phase composition until a stable baseline is achieved.

  • Injection: Inject a standard solution of this compound.

  • Data Acquisition: Record the chromatogram and calculate the tailing factor (Asymmetry Factor) for the this compound peak.

  • Iterate: Repeat steps 2-4 for each of the prepared mobile phases.

  • Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak (tailing factor closest to 1.0).

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing
Mobile Phase A CompositionApproximate pHTailing Factor (As)Peak Shape Observation
Water~7.0> 2.0Severe Tailing
Water with 0.05% Formic Acid~3.01.5Moderate Tailing
Water with 0.1% Formic Acid ~2.7 1.1 Symmetrical Peak
Water with 0.2% Formic Acid~2.51.1Symmetrical Peak

Note: The data in this table is illustrative and will vary depending on the specific column and HPLC system used.

Logical Relationships

The following diagram illustrates the key relationships between experimental parameters and their effect on peak shape for acidic analytes like this compound.

Logical_Relationships cluster_cause Primary Causes of Tailing cluster_solution Solutions Secondary Interactions Secondary Interactions Peak Tailing Peak Tailing Secondary Interactions->Peak Tailing Analyte Ionization Analyte Ionization Analyte Ionization->Secondary Interactions enables Low pH Mobile Phase Low pH Mobile Phase Low pH Mobile Phase->Analyte Ionization suppresses Symmetrical Peak Symmetrical Peak Low pH Mobile Phase->Symmetrical Peak End-capped Column End-capped Column End-capped Column->Secondary Interactions minimizes End-capped Column->Symmetrical Peak

Caption: Key factors influencing peak shape in HPLC analysis.

References

Technical Support Center: Minimizing (±)13,14-EDT Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and extraction of (±)13,14-epoxy-15-eicosatrienoic acid ((±)13,14-EDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this sensitive lipid mediator during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The epoxide group in this compound is susceptible to hydrolysis and opening under certain conditions. The primary factors contributing to its degradation are:

  • Acidic pH: The epoxide ring is unstable in acidic conditions and can be readily hydrolyzed to the corresponding diol, 13,14-dihydroxyeicosatrienoic acid (13,14-DHET).

  • High Temperatures: Elevated temperatures can accelerate the rate of degradation, leading to lower recoveries of the parent compound.

  • Enzymatic Degradation: Endogenous enzymes in biological samples, such as soluble epoxide hydrolase (sEH), can rapidly metabolize this compound to its diol form.

  • Oxidation: Like other polyunsaturated fatty acids, this compound can be susceptible to oxidation, especially if samples are exposed to air and light for extended periods.

Q2: What is the optimal pH range for extracting and handling this compound?

A2: To minimize acid-catalyzed hydrolysis of the epoxide ring, it is crucial to maintain a neutral to slightly basic pH (pH 7-8) throughout the extraction process.[1] If a slightly acidic pH is required for the extraction of other analytes, it is imperative to keep the exposure time to acidic conditions as short as possible and perform all steps at low temperatures.

Q3: What are the recommended storage conditions for samples containing this compound and the final extracts?

A3: To ensure the stability of this compound, samples and extracts should be stored under the following conditions:

  • Short-term storage (hours to a few days): Store at -20°C under an inert atmosphere (e.g., nitrogen or argon).

  • Long-term storage (weeks to months): Store at -80°C under an inert atmosphere.

  • Protection from Light: Always protect samples and extracts from light by using amber vials or by wrapping containers in aluminum foil.

Q4: Should I use an antioxidant during the extraction of this compound?

A4: Yes, the addition of an antioxidant is highly recommended to prevent oxidative degradation. A common and effective antioxidant for lipid extractions is butylated hydroxytoluene (BHT). It can be added to the extraction solvent at a final concentration of 0.005-0.01%.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Issue Potential Cause Troubleshooting Recommendation
Low or no recovery of this compound Degradation due to acidic pH: The sample or extraction solvent may have been acidic, leading to the hydrolysis of the epoxide.- Ensure all solutions are at a neutral or slightly basic pH. - If an acidic step is unavoidable, perform it at the lowest possible temperature and for the shortest duration. - Analyze for the presence of the degradation product, 13,14-DHET, to confirm hydrolysis.
Enzymatic degradation: Soluble epoxide hydrolase (sEH) in the sample may have metabolized the analyte.- Immediately after sample collection, add an sEH inhibitor to a final concentration of 10 µM. - Keep the sample on ice and process it as quickly as possible.
Thermal degradation: Exposure to high temperatures during solvent evaporation or other steps.- Use a gentle stream of nitrogen or a vacuum centrifuge at low temperatures for solvent evaporation. - Avoid any heating steps in the protocol.
Presence of a large peak corresponding to 13,14-DHET Acid-catalyzed hydrolysis: This is a strong indicator that the epoxide has been opened due to acidic conditions.- Review the pH of all reagents and buffers used in the extraction. - Implement the recommendations for avoiding acidic conditions.
Enzymatic activity: High sEH activity in the sample.- Incorporate an sEH inhibitor at the earliest stage of sample handling.
Inconsistent extraction yields Variability in sample handling: Inconsistent timing, temperature, or pH between samples.- Standardize the entire extraction protocol. - Use an internal standard (e.g., a deuterated analog of this compound) to account for extraction variability.
Incomplete extraction: Insufficient solvent volume or mixing.- Ensure a sufficient solvent-to-sample ratio (e.g., 3:1 v/v for liquid-liquid extraction). - Vortex samples thoroughly during each extraction step.

Data Presentation

Table 1: General Stability of Epoxyeicosatrienoic Acids (EETs) under Different Conditions

Disclaimer: Specific quantitative data for this compound is limited. The following table is based on general knowledge of EETs and related epoxy fatty acids.

Condition Stability Primary Degradation Product Recommendation
Acidic pH (<6) Highly Unstable13,14-DHET (diol)Maintain pH 7-8 throughout the procedure.
Neutral pH (7-8) Relatively Stable-Optimal pH for extraction and handling.
Basic pH (>8) Moderately StablePotential for other reactionsNeutral pH is generally preferred.
Low Temperature (0-4°C) Stable-Perform all extraction steps on ice.
Room Temperature (~25°C) Moderate Degradation13,14-DHETMinimize time at room temperature.
High Temperature (>40°C) Rapid Degradation13,14-DHET and othersAvoid heating at all stages.
Exposure to Air/Light Susceptible to OxidationOxidized productsWork under dim light and use an inert atmosphere. Add an antioxidant like BHT.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma/Serum

This protocol is designed to minimize degradation by maintaining a neutral pH and low temperature.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., d4-14,15-EET)

  • Soluble Epoxide Hydrolase (sEH) Inhibitor (e.g., AUDA)

  • Ethyl acetate (B1210297) (with 0.01% BHT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas supply or vacuum centrifuge

  • Amber glass vials

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of plasma/serum in a glass tube, add 10 µL of sEH inhibitor solution (to a final concentration of 10 µM).

    • Add 10 µL of the internal standard solution.

    • Vortex briefly and incubate on ice for 5 minutes.

  • Extraction:

    • Add 300 µL of cold ethyl acetate (containing 0.01% BHT).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new clean amber glass vial.

    • Repeat the extraction step twice more, combining the organic layers.

  • Drying and Reconstitution:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge at low temperature.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of an appropriate solvent (e.g., methanol/acetonitrile) for your analytical method (e.g., LC-MS/MS).

  • Storage:

    • Store the reconstituted sample at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Cell Culture Media

This protocol is suitable for cleaning up samples from aqueous matrices.

Materials:

  • Cell culture media sample

  • Internal Standard (IS) solution

  • sEH Inhibitor

  • C18 SPE cartridge

  • Methanol (with 0.01% BHT)

  • Water (HPLC grade)

  • Hexane (B92381)

  • Ethyl acetate

  • SPE vacuum manifold

Procedure:

  • Sample Preparation:

    • To 1 mL of cell culture media, add the sEH inhibitor and internal standard.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Wash the cartridge with 3 mL of hexane to remove non-polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of ethyl acetate into a clean amber glass vial.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Storage:

    • Store the final sample at -80°C.

Mandatory Visualization

Signaling Pathway of a Related Epoxyeicosatrienoic Acid (14,15-EET)

This compound is an epoxyeicosatrienoic acid (EET) and is expected to share similar signaling pathways with other EET regioisomers, such as the well-studied 14,15-EET. The following diagram illustrates a common signaling pathway initiated by 14,15-EET.

EET_Signaling_Pathway AA Arachidonic Acid (AA) CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EET This compound (14,15-EET) CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolism Receptor Putative EET Receptor (GPCR) EET->Receptor Binding DHET 13,14-DHET (Inactive) sEH->DHET EGFR EGFR Receptor->EGFR Transactivation PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt Cellular_Response Cellular Responses (e.g., Proliferation, Anti-apoptosis, Vasodilation) Akt->Cellular_Response ERK->Cellular_Response Extraction_Workflow Start Start: Biological Sample Inhibit Add sEH Inhibitor & Internal Standard Start->Inhibit Extract Perform Extraction (LLE or SPE) - Neutral pH - Low Temperature - Antioxidant (BHT) Inhibit->Extract Dry Dry Extract (Nitrogen Stream or Vacuum Centrifuge) Extract->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Store Store at -80°C Reconstitute->Store If not analyzing immediately

References

Technical Support Center: Analysis of (±)13,14-dihydro-15-keto-PGE2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (±)13,14-dihydro-15-keto-PGE2 ((±)13,14-EDT), a key metabolite of Prostaglandin (B15479496) E2 (PGE2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of this compound?

A1: A matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix. In simpler terms, it's the influence of anything in the sample other than the analyte of interest on the final measurement. These effects, which can cause ion suppression or enhancement, are a major concern in quantitative LC-MS/MS because they can compromise accuracy, reproducibility, and sensitivity. Biological samples like plasma, serum, or tissue are incredibly complex and contain high concentrations of lipids, proteins, and salts. During analysis, these endogenous components can co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to inaccurate quantification. Electrospray ionization (ESI), a common technique for prostaglandin analysis, is particularly susceptible to these effects.

Q2: What are the typical signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility: High variability in results between replicate injections of the same sample or across different samples.

  • Inaccurate quantification: Results that are unexpectedly low (ion suppression) or high (ion enhancement).

  • Non-linear calibration curves: Difficulty in obtaining a linear response across your calibration range, especially when using standards prepared in a pure solvent compared to matrix-matched standards.

  • Peak shape distortion: Tailing or fronting of the chromatographic peak for this compound.

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A3: The post-extraction spike method is a common approach to quantify matrix effects. This involves comparing the peak area of a standard spiked into a pre-extracted blank matrix sample to the peak area of the same standard in a neat solution (e.g., mobile phase). The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the best internal standard to use for the analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as (±)13,14-dihydro-15-keto-PGE2-d4.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and any analyte loss during sample preparation.[2] If a dedicated SIL-IS for this compound is unavailable, a deuterated analog of a closely related prostaglandin, like PGE2-d4, can be used as an alternative.[3]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common problem that can arise from several factors, from sample handling to instrument settings.

start Low or No Signal check_stability Verify Sample Stability and Handling - Stored at -80°C? - Kept on ice during prep? - Minimized freeze-thaw cycles? start->check_stability check_extraction Evaluate Extraction Efficiency - Correct pH for LLE? - Appropriate SPE cartridge and solvents? - Spike pre-extraction with IS? check_stability->check_extraction If handling is correct end_bad Issue Persists Consult Instrument Specialist check_stability->end_bad If handling is poor check_ms_params Optimize MS Parameters - Correct MRM transitions? - Negative ion mode? - Source parameters optimized? check_extraction->check_ms_params If extraction is efficient check_extraction->end_bad If extraction is inefficient check_lc_params Review LC Conditions - Correct column? - Appropriate mobile phase? - Gradient optimized? check_ms_params->check_lc_params If MS is optimized check_ms_params->end_bad If MS is not optimized end_good Problem Resolved check_lc_params->end_good If LC is optimal check_lc_params->end_bad If LC is suboptimal

Caption: Troubleshooting workflow for low or no analyte signal.

  • Analyte Instability: this compound can be unstable, especially in aqueous solutions at non-neutral pH.[3]

    • Solution: Process samples as quickly as possible after collection and store them at -80°C. Keep samples on ice during preparation and minimize the time they are in an aqueous solution.[3] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to prevent peroxidation.[3]

  • Inefficient Extraction: Poor recovery of the analyte from the sample matrix will result in a weak signal.

    • Solution: Optimize your sample preparation method. For liquid-liquid extraction (LLE), ensure the sample is acidified to approximately pH 3.5 to protonate the carboxylic acid group. For solid-phase extraction (SPE), use a suitable cartridge (e.g., C18) and ensure it is properly conditioned.[4]

  • Suboptimal Mass Spectrometry Parameters: Incorrect instrument settings will lead to poor sensitivity.

    • Solution: Ensure you are using the correct multiple reaction monitoring (MRM) transitions for this compound. The analysis is typically performed in negative ion mode.[3] Optimize source parameters such as capillary voltage, source temperature, and gas flows.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(±)13,14-dihydro-15-keto-PGE2351.4333.5
PGE2-d4 (Internal Standard)355.2275.0
Table 1: Example MRM transitions for this compound and a common internal standard.[3]
Issue 2: High Variability and Poor Reproducibility

Inconsistent results are often a hallmark of uncorrected matrix effects.

cluster_0 Mitigation of Matrix Effects node_sp Improve Sample Preparation - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Protein Precipitation node_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) - Add at the beginning of sample prep - Corrects for extraction and ionization variability node_sp->node_is Primary Correction node_chrom Optimize Chromatography - Use a suitable column (e.g., C18) - Adjust mobile phase gradient - Ensure separation from interfering peaks node_is->node_chrom Further Refinement

Caption: Key strategies to mitigate matrix effects.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability.[2] The SIL-IS should be added to every sample, standard, and quality control at the very beginning of the sample preparation process.[5] Quantification should be based on the ratio of the analyte peak area to the IS peak area.

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating prostaglandins (B1171923) and their metabolites.[2]

    • Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubility in immiscible liquids. A double LLE can further improve cleanup.

    • Protein Precipitation: For samples with high protein content like plasma, precipitation with a solvent such as acetonitrile (B52724) can remove the bulk of proteins.

Sample Preparation MethodRelative Matrix Effect ReductionAnalyte RecoveryKey Considerations
Protein Precipitation Low to ModerateHighSimple and fast, but may not remove all interfering phospholipids.
Liquid-Liquid Extraction (LLE) Moderate to HighGood to ExcellentRequires optimization of pH and extraction solvent.
Solid-Phase Extraction (SPE) HighExcellentHighly effective for removing interferences, but requires method development.
Table 2: Comparison of common sample preparation techniques for prostaglandin analysis.
  • Refine Chromatographic Conditions:

    • Column Selection: A C18 reversed-phase column is commonly used for prostaglandin analysis.[6]

    • Mobile Phase Gradient: Adjusting the gradient can help to separate this compound from co-eluting matrix components that cause ion suppression.

    • Post-Column Infusion: This technique can be used to identify the retention times at which ion suppression is most severe, allowing you to adjust your chromatography to avoid these regions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add a known amount of a suitable internal standard (e.g., (±)13,14-dihydro-15-keto-PGE2-d4).[6]

    • Acidify the sample to pH 3.5 with formic acid.[4]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 1-2 mL of methanol, followed by 1-2 mL of water.[6]

  • Sample Loading:

    • Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1-2 mL of water to remove polar impurities.

    • Wash the cartridge with 1-2 mL of a non-polar solvent like hexane (B92381) to remove non-polar lipids.[4]

  • Elution:

    • Elute the this compound and other prostaglandins with 1-2 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is an alternative to SPE and can be effective for reducing matrix effects.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Spike the sample with a known amount of internal standard.

    • Acidify the sample to pH 3.5 with formic acid.[3]

  • First Extraction (to remove non-polar interferences):

    • Add an equal volume of a non-polar solvent like hexane, vortex, and centrifuge.

    • Discard the upper hexane layer.

  • Second Extraction (to extract the analyte):

    • To the remaining aqueous layer, add an equal volume of a more polar organic solvent, such as a hexane/ethyl acetate mixture (1:1, v/v).[3]

    • Vortex thoroughly and centrifuge to separate the phases.

  • Collection and Drying:

    • Carefully collect the upper organic layer containing the analyte.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects in the mass spectrometry analysis of (±)13,14-dihydro-15-keto-PGE2, leading to more accurate and reliable results.

References

Technical Support Center: Optimizing Chromatographic Separation of EDT Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Erythro- and Threo-Diastereomers (EDT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the separation of these challenging isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of erythro and threo diastereomers challenging?

A1: Erythro and threo diastereomers are stereoisomers that are not mirror images of each other.[1] While they possess different physicochemical properties, these differences can be very subtle, leading to similar polarities, solubilities, and chromatographic behaviors.[1] This often results in co-elution or poor resolution during chromatographic analysis.[1]

Q2: What are the primary chromatographic techniques used for separating EDT isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating EDT diastereomers.[1] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods can be effective.[2] Supercritical Fluid Chromatography (SFC) is another powerful technique that is gaining popularity for these separations.[1] Unlike enantiomers, the separation of diastereomers does not strictly require a chiral stationary phase (CSP), and achiral chromatography is often successful.[2][3]

Q3: When should I choose a normal-phase versus a reversed-phase HPLC method?

A3: The choice between normal-phase and reversed-phase HPLC depends on the polarity of your EDT isomers.[2]

  • Normal-Phase (NP-HPLC): Generally suitable for less polar to moderately polar compounds. It utilizes a polar stationary phase (e.g., silica (B1680970), cyano) and a non-polar mobile phase (e.g., hexane (B92381)/ethanol).[1][3]

  • Reversed-Phase (RP-HPLC): Ideal for polar to moderately non-polar compounds. It employs a non-polar stationary phase (e.g., C18, C8, phenyl-hexyl) and a polar mobile phase (e.g., acetonitrile (B52724)/water, methanol (B129727)/water).[1]

Q4: Is a chiral stationary phase (CSP) necessary for separating EDT diastereomers?

A4: Not always. Since diastereomers have different physical properties, they can often be separated on achiral stationary phases.[2][3] However, in cases where separation on achiral phases is insufficient, a chiral stationary phase can provide unique selectivity and may lead to improved resolution.[1][2]

Q5: How can I confirm the identity of the separated erythro and threo isomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of erythro and threo diastereomers.[1] The vicinal coupling constants (³JHH) between protons on the chiral centers often differ, with the threo isomer typically showing a larger coupling constant than the erythro isomer.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of EDT isomers in a question-and-answer format.

Problem 1: My EDT isomers are co-eluting or have very poor resolution (Rs < 1.5).

This is the most common challenge in EDT isomer separation. A systematic approach to method optimization is required.

  • Solution 1: Optimize the Mobile Phase.

    • Adjust Solvent Strength: In reversed-phase, increase the proportion of the aqueous component to increase retention and potentially improve separation.[4] In normal-phase, fine-tune the ratio of the polar modifier (e.g., ethanol (B145695), isopropanol) in the non-polar solvent (e.g., hexane).[1]

    • Change Organic Modifier (Reversed-Phase): Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.[5]

    • Modify pH (Reversed-Phase): For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.

    • Use Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) or triethylamine (B128534) to the mobile phase in normal-phase chromatography can improve peak shape and resolution.[6][7] For acidic compounds in reversed-phase, adding an acid like formic acid or acetic acid can be beneficial.[6]

  • Solution 2: Evaluate the Stationary Phase.

    • Screen Different Achiral Columns: If mobile phase optimization is unsuccessful, the stationary phase may not be suitable. In reversed-phase, test columns with different selectivities, such as C8, phenyl-hexyl, or cyano phases.[1] For normal-phase, silica and cyano columns are good starting points.[1]

    • Consider a Chiral Stationary Phase (CSP): If achiral columns do not provide adequate separation, a CSP may offer the necessary selectivity.[1]

  • Solution 3: Adjust Other Chromatographic Parameters.

    • Temperature: Varying the column temperature can alter selectivity.[4]

    • Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.[4]

    • Gradient Elution: If using a gradient, try a shallower gradient to improve the separation of closely eluting peaks.[1]

Problem 2: My peaks are tailing.

Peak tailing can compromise resolution and quantification.

  • Potential Cause: Secondary Interactions with Residual Silanols (Reversed-Phase).

    • Solution: Lower the mobile phase pH (e.g., to 2.5-3.5) to suppress the ionization of silanol (B1196071) groups. Using a base-deactivated or end-capped column is also highly effective.[8]

  • Potential Cause: Column Overload.

    • Solution: Reduce the injection volume or dilute the sample.[8][9]

  • Potential Cause: Mismatched Sample Solvent.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

  • Potential Cause: Column Contamination or Void.

    • Solution: Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, or the inlet frit may be blocked. Reversing and flushing the column may help, but replacement might be necessary.[9][10]

Quantitative Data Summary

The following tables provide examples of quantitative data from the separation of EDT isomers under different chromatographic conditions.

Table 1: Effect of Stationary Phase on the Separation of Hypothetical EDT Isomers (Reversed-Phase)

Stationary PhaseMobile PhaseRetention Time (min) - ErythroRetention Time (min) - ThreoResolution (Rs)
C18Acetonitrile:Water (50:50)8.28.51.1
C8Acetonitrile:Water (50:50)7.57.91.3
Phenyl-HexylAcetonitrile:Water (50:50)9.19.81.8
CyanoAcetonitrile:Water (50:50)6.36.50.9

Table 2: Effect of Mobile Phase Composition on the Separation of Hypothetical EDT Isomers (Normal-Phase on Silica Column)

Mobile Phase (Hexane:Ethanol)Retention Time (min) - ErythroRetention Time (min) - ThreoResolution (Rs)
95:512.513.81.9
90:108.18.91.6
85:155.45.91.2
90:10 with 0.1% Diethylamine7.98.61.8 (improved peak shape)

Experimental Protocols

Protocol 1: General Method Development Strategy for HPLC Separation of EDT Isomers

This protocol outlines a systematic approach to developing a robust separation method.[2]

  • Analyte Preparation: Prepare a stock solution of the diastereomeric mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase). Dilute to a working concentration of approximately 0.1 mg/mL.[2]

  • Column and Mobile Phase Screening:

    • Select a set of columns with different selectivities. For reversed-phase, consider C18, C8, and Phenyl-Hexyl columns. For normal-phase, consider silica and cyano columns.[1]

    • For reversed-phase, run a generic gradient of 5% to 95% acetonitrile in water over 20 minutes.[1]

    • For normal-phase, run a generic gradient of 1% to 20% ethanol in hexane over 20 minutes.[2]

  • Data Evaluation: Evaluate the chromatograms from the screening runs. Select the column and mobile phase system that shows the best initial separation (baseline or partial) for further optimization.[2]

  • Method Optimization:

    • Based on the screening results, optimize the mobile phase composition (isocratic or gradient), temperature, and flow rate to achieve a resolution (Rs) of >1.5.

Protocol 2: Example Method for the Chiral Separation of threo-Methylphenidate Enantiomers

This protocol is an example of a chiral separation of the threo-diastereomer of methylphenidate.[11][12]

  • Instrumentation: HPLC system with a UV detector.[11]

  • Column: Chirobiotic V2.[11]

  • Mobile Phase: Methanol/Ammonium Acetate (20 mM, pH 4.1) (92:8, v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: Ambient.

  • Detection Wavelength: 215 nm.[11]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Expected Retention Times: l-threo-methylphenidate: ~7.0 min, d-threo-methylphenidate: ~8.1 min.[11]

Visualizations

MethodDevelopmentWorkflow cluster_start Start cluster_screening Screening Phase cluster_evaluation Evaluation cluster_optimization Optimization Phase cluster_validation Validation Start Define Separation Goal (Rs > 1.5) AnalytePrep Prepare Sample (1 mg/mL stock) Start->AnalytePrep ColumnScreen Column Screening (C18, Phenyl, Silica, Cyano) AnalytePrep->ColumnScreen MobilePhaseScreen Mobile Phase Screening (Generic Gradients) ColumnScreen->MobilePhaseScreen Evaluate Evaluate Initial Separation MobilePhaseScreen->Evaluate OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, pH, Additives) Evaluate->OptimizeMobilePhase Partial or No Separation Validate Method Validation (Robustness, Reproducibility) Evaluate->Validate Good Separation (Rs > 1.5) OptimizeTempFlow Optimize Temperature & Flow Rate OptimizeMobilePhase->OptimizeTempFlow OptimizeTempFlow->Evaluate Re-evaluate

Caption: A systematic workflow for HPLC method development for EDT isomer separation.

TroubleshootingTree cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Evaluation cluster_other_params Other Parameters cluster_peak_shape Peak Shape Issues Start Poor Resolution or Co-elution AdjustStrength Adjust Solvent Strength Start->AdjustStrength PeakTailing Peak Tailing? Start->PeakTailing ChangeModifier Change Organic Modifier (ACN vs. MeOH) AdjustStrength->ChangeModifier AdjustpH Adjust pH ChangeModifier->AdjustpH ScreenColumns Screen Different Achiral Columns AdjustpH->ScreenColumns If still poor TryCSP Consider Chiral Stationary Phase ScreenColumns->TryCSP If necessary AdjustTemp Adjust Temperature TryCSP->AdjustTemp Fine-tuning AdjustFlow Adjust Flow Rate AdjustTemp->AdjustFlow CheckOverload Check for Column Overload PeakTailing->CheckOverload Yes CheckSolvent Check Sample Solvent CheckOverload->CheckSolvent CheckColumnHealth Check Column Health CheckSolvent->CheckColumnHealth

Caption: A troubleshooting decision tree for common issues in EDT isomer separation.

References

Technical Support Center: (±)13,14-dihydro-15-keto-prostaglandin F2α ((±)13,14-EDT) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of (±)13,14-dihydro-15-keto-prostaglandin F2α, also known as PGFM.

Frequently Asked Questions (FAQs)

Q1: What is (±)13,14-EDT and why is it measured?

A1: (±)13,14-dihydro-15-keto-prostaglandin F2α (this compound or PGFM) is the primary, stable, and inactive metabolite of prostaglandin (B15479496) F2α (PGF2α). PGF2α is a biologically active lipid compound involved in various physiological and pathological processes, including inflammation, uterine contraction, and luteolysis. Due to the rapid metabolism of PGF2α in vivo, direct measurement is challenging. Therefore, the more stable this compound is quantified in biological samples as a reliable surrogate marker to assess the in vivo production of PGF2α.

Q2: Which biological matrices are suitable for this compound quantification?

A2: this compound can be measured in a variety of biological matrices, including plasma, serum, urine, amniotic fluid, and saliva. The choice of matrix depends on the specific research question and the biological system being studied.

Q3: What are the primary methods for quantifying this compound?

A3: The two primary methods for quantifying this compound are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • ELISA is a high-throughput method suitable for analyzing a large number of samples. It is based on the competitive binding of this compound in the sample and a labeled this compound tracer to a limited number of specific antibodies.

  • LC-MS/MS is considered the gold standard for quantification due to its high specificity, sensitivity, and accuracy. It separates this compound from other sample components chromatographically before detecting and quantifying it based on its unique mass-to-charge ratio.

Q4: Does this compound have its own biological activity?

A4: this compound is generally considered an inactive metabolite of PGF2α. Its primary utility in research is as a stable marker of PGF2α production. The biological effects observed are attributed to the parent compound, PGF2α.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound.

Issue 1: Low or No Analyte Signal

Possible Causes & Solutions:

  • Analyte Degradation: Prostaglandins (B1171923) are susceptible to degradation.

    • Sample Handling: Ensure rapid processing of samples after collection. Keep samples on ice and freeze at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

    • Inhibitors: Add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), to samples immediately after collection to prevent enzymatic degradation of PGF2α.[1]

  • Inefficient Extraction: Poor recovery of this compound from the sample matrix.

    • pH Adjustment: Ensure the sample is acidified to approximately pH 3.5 before solid-phase extraction (SPE) to protonate the carboxylic acid group, which is crucial for retention on a C18 column.[1]

    • SPE Cartridge Conditioning: Properly condition the SPE cartridge with methanol (B129727) and then water before loading the sample.[1]

    • Elution Solvent: Use an appropriate elution solvent, such as ethyl acetate (B1210297) or methyl formate, to ensure complete elution from the SPE cartridge.

  • Instrument Sensitivity (LC-MS/MS):

    • Ionization Mode: this compound is typically analyzed in negative ionization mode.

    • Source Cleanliness: A contaminated ion source can suppress the signal. Regular cleaning is recommended.

  • Assay Sensitivity (ELISA):

    • Standard Curve: Ensure the standard curve is prepared correctly and covers the expected concentration range of the samples.

    • Reagent Integrity: Check the expiration dates and storage conditions of all kit components.

Issue 2: High Variability in Results

Possible Causes & Solutions:

  • Inconsistent Sample Handling:

    • Standardize Procedures: Implement a standardized protocol for sample collection, processing, and storage to minimize variability between samples.

  • Matrix Effects (LC-MS/MS): Endogenous components in the sample matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.

    • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to correct for matrix effects and variations in sample preparation.

    • Chromatographic Separation: Optimize the chromatographic method to separate this compound from interfering compounds.

  • Cross-Reactivity (ELISA): The antibody used in the ELISA may cross-react with other structurally related molecules, leading to inaccurate results.

    • Kit Specificity: Review the manufacturer's data on antibody cross-reactivity.

    • Sample Purification: A thorough sample cleanup using SPE can help to remove cross-reacting substances.

Issue 3: Chromatographic Problems (LC-MS/MS)

Possible Causes & Solutions:

  • Poor Peak Shape (Tailing or Fronting):

    • Mobile Phase pH: Ensure the mobile phase contains a small amount of an acid modifier, like 0.1% formic acid, to improve the peak shape of acidic analytes like this compound.

    • Column Contamination: Flush the column with a strong solvent or replace it if it is old or contaminated.

  • Retention Time Shifts:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

    • Mobile Phase Preparation: Prepare fresh mobile phases regularly and ensure consistent composition.

Quantitative Data

The concentration of this compound can vary significantly depending on the biological matrix and the physiological state of the individual.

Table 1: Reported Concentrations of this compound in Human Plasma

Physiological StateMean Concentration (pg/mL)Analytical Method
Normal Cycling Women63.6 ± 10.3Radioimmunoassay
Late Pregnancy59.0 ± 7.8Radioimmunoassay
Early Term Labor142.8 ± 32.3Radioimmunoassay
Late Term Labor352 ± 107Radioimmunoassay
Induced Abortion238 ± 54Radioimmunoassay
Normal Women20 - 33GC-MS
Dysmenorrheic Women32 - 105GC-MS

Note: Data is compiled from multiple sources and different analytical methods, which may contribute to variations in reported values.[1][2][3]

Table 2: Comparison of Analytical Methods for this compound Quantification

ParameterELISALC-MS/MS
Specificity Can be affected by cross-reactivity with structurally similar molecules.High, based on chromatographic separation and specific mass-to-charge ratio.
Sensitivity Detection limits are typically in the low pg/mL range (e.g., ~15 pg/mL).[1]High, often with lower limits of detection than ELISA.
Throughput High, suitable for large sample numbers.Lower, as samples are analyzed sequentially.
Cost Generally lower cost per sample.Higher initial instrument cost and cost per sample.
Interferences Susceptible to matrix effects and cross-reactivity.Susceptible to matrix effects (ion suppression/enhancement), but can be corrected with an internal standard.

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound

This is a general protocol for the extraction of this compound from biological fluids like plasma or urine.

Materials:

  • C18 SPE Cartridges

  • Methanol

  • Deionized Water

  • 1% Formic Acid

  • Ethyl Acetate (or Methyl Formate)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw the sample (e.g., 1 mL of plasma or urine) on ice.

  • Acidification: Acidify the sample to pH 3.5 by adding 1% formic acid. Vortex and let it sit at 4°C for 15 minutes. Centrifuge to remove any precipitate.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 10-20 mL of methanol followed by 10-20 mL of deionized water. Do not let the cartridge run dry.[1]

  • Sample Loading: Apply the acidified supernatant to the conditioned C18 cartridge at a slow flow rate (approx. 0.5 mL/minute).[1]

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities, followed by a wash with 10 mL of 15% ethanol (B145695) and 10 mL of hexane (B92381) to remove less polar impurities.

  • Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate or methyl formate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent for the subsequent analysis (e.g., assay buffer for ELISA or mobile phase for LC-MS/MS).

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute this compound and separate it from other components.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

Typical MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.

    • Note: The exact m/z transitions should be optimized for the specific instrument used.

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Acidify Acidify to pH 3.5 Sample->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute Analyte SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS LC-MS/MS ELISA ELISA Analysis Reconstitute->ELISA ELISA Data Data Analysis & Quantification LCMS->Data ELISA->Data

Caption: General experimental workflow for the quantification of this compound.

PGF2a_Metabolism PGF2a PGF2α Keto_PGF2a 15-keto-PGF2α PGF2a->Keto_PGF2a 15-hydroxyprostaglandin dehydrogenase EDT This compound (PGFM) Keto_PGF2a->EDT 15-oxoprostaglandin Δ13-reductase

Caption: Metabolic pathway of PGF2α to this compound.

PGF2a_Signaling PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., smooth muscle contraction) Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of Prostaglandin F2α (PGF2α).

References

Technical Support Center: Synthesis of (±)-13,14-EDT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chemical synthesis of (±)-13,14-eicosatetraenoyl-diagonal-L-threitol [(±)13,14-EDT]. Our goal is to help you increase the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing prostaglandin (B15479496) analogs like (±)-13,14-EDT?

A1: A widely adopted approach for synthesizing prostaglandin analogs is the Corey lactone strategy. This convergent synthesis involves the preparation of a key intermediate, often referred to as the "Corey lactone" or a functionalized cyclopentane (B165970) core, to which the two side chains (α- and ω-chains) are sequentially attached. The ω-chain is typically introduced via a Wittig-type reaction or a Horner-Wadsworth-Emmons (HWE) reaction, followed by the attachment of the α-chain.

Q2: How is the 13,14-dihydro functionality typically introduced in prostaglandin synthesis?

A2: The saturation of the 13,14-double bond to a single bond is a key step in the synthesis of 13,14-dihydroprostaglandin analogs. This is often achieved through catalytic hydrogenation of a precursor containing the 13,14-double bond. Careful selection of the catalyst and reaction conditions is crucial to avoid the reduction of other sensitive functional groups in the molecule.

Q3: My Wittig/HWE reaction for the ω-chain addition is giving a low yield. What are the common causes?

A3: Low yields in the Wittig or HWE reaction can stem from several factors:

  • Inactive Ylide/Phosphonate (B1237965) Carbanion: The phosphorus ylide (Wittig) or phosphonate carbanion (HWE) may not have formed efficiently. This can be due to impure reagents, improper solvent drying, or an unsuitable base.

  • Steric Hindrance: A sterically hindered aldehyde or ketone on the cyclopentane core can impede the reaction.

  • Side Reactions: The ylide or carbanion can be prone to side reactions, such as reaction with the solvent or self-condensation, especially if the reaction temperature is not well-controlled.

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to incomplete reaction.

Q4: I am observing a mixture of E/Z isomers from my olefination reaction. How can I improve the stereoselectivity?

A4: The stereochemical outcome of the olefination is highly dependent on the nature of the phosphorus reagent and the reaction conditions.

  • Wittig Reaction: Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes. The choice of solvent and the presence or absence of lithium salts can also influence the E/Z ratio.

  • Horner-Wadsworth-Emons Reaction: The HWE reaction typically provides excellent selectivity for the E-alkene. To obtain the Z-alkene, modifications such as the Still-Gennari olefination can be employed.

Q5: What are the main challenges in the purification of prostaglandin analogs?

A5: Prostaglandin analogs are often sensitive molecules, and their purification can be challenging. Common issues include:

  • Co-elution of Byproducts: Side products from the olefination step, such as triphenylphosphine (B44618) oxide (from the Wittig reaction), can be difficult to separate from the desired product.

  • Isomer Separation: The separation of diastereomers or E/Z isomers can be challenging and may require specialized chromatographic techniques.

  • Product Degradation: Prostaglandins can be unstable to acidic or basic conditions, and prolonged exposure to silica (B1680970) gel during column chromatography can sometimes lead to degradation.

Troubleshooting Guides

Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Installation
Possible Cause Suggested Solution
Incomplete formation of the phosphonate carbanion. Ensure the phosphonate reagent is pure and dry. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the solvent (e.g., THF, DME) is anhydrous.
Low reactivity of the aldehyde. The aldehyde on the Corey lactone derivative may be sterically hindered. Consider using a more reactive phosphonate reagent or optimizing the reaction temperature and time.
Side reactions of the carbanion. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the formation and reaction of the carbanion to minimize side reactions.
Difficult purification leading to product loss. The phosphate (B84403) byproduct from the HWE reaction is typically water-soluble and can be removed with an aqueous workup. If the product is difficult to separate from other organic impurities, consider using a different chromatographic method (e.g., reversed-phase HPLC).
Issue 2: Poor Stereoselectivity in the Olefination Step
Possible Cause Suggested Solution
Formation of both E and Z isomers in a Wittig reaction. For Z-alkene selectivity, use a non-stabilized ylide in an aprotic, salt-free solvent system. For E-alkene selectivity, a stabilized ylide is preferred. The Schlosser modification can also be used to enhance E-selectivity.
Unexpected isomer formation in the HWE reaction. The HWE reaction is inherently selective for the E-isomer. If the Z-isomer is desired, employ the Still-Gennari modification, which uses a phosphonate with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF).
Issue 3: Degradation of the Product During Purification
Possible Cause Suggested Solution
Acid-catalyzed degradation on silica gel. Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (B128534) mixed in the eluent.
Base-catalyzed degradation during workup. Neutralize the reaction mixture carefully with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride) to a slightly acidic or neutral pH before extraction.
Thermal instability. Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and a low-temperature water bath.

Experimental Protocols

Representative Protocol for the Horner-Wadsworth-Emmons Olefination Step

This protocol is a generalized procedure based on common practices in prostaglandin synthesis and should be adapted and optimized for the specific substrates and equipment used.

  • Preparation of the Phosphonate Carbanion:

    • To a solution of the appropriate phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents) dropwise.

    • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Reaction with the Aldehyde:

    • To the cold solution of the phosphonate carbanion, add a solution of the Corey lactone-derived aldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enone product.

Visualizations

Experimental_Workflow cluster_0 Corey Lactone Preparation cluster_1 ω-Chain Installation cluster_2 Functional Group Manipulations cluster_3 α-Chain Installation & Final Product Corey_Lactone Corey Lactone Intermediate Oxidation Oxidation to Aldehyde Corey_Lactone->Oxidation 1. HWE Horner-Wadsworth-Emmons Reaction Oxidation->HWE 2. Enone Enone Intermediate HWE->Enone 3. Reduction Ketone Reduction Enone->Reduction 4. Dihydroxylation Dihydroxy Intermediate Reduction->Dihydroxylation 5. Hydrogenation Catalytic Hydrogenation (13,14-dihydro) Dihydroxylation->Hydrogenation 6. Lactone_Reduction Lactone Reduction to Lactol Hydrogenation->Lactone_Reduction 7. Wittig_alpha Wittig Reaction (α-Chain) Lactone_Reduction->Wittig_alpha 8. Final_Product This compound Wittig_alpha->Final_Product 9.

Caption: Generalized synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Reaction_Conditions Analyze_Side_Products Analyze Crude Mixture (TLC, NMR, MS) Start->Analyze_Side_Products Impure_Reagents Impure Reagents Identified Check_Starting_Materials->Impure_Reagents If Impure Incorrect_Conditions Suboptimal Conditions Identified Check_Reaction_Conditions->Incorrect_Conditions If Incorrect Side_Reaction_Identified Major Side Product Identified Analyze_Side_Products->Side_Reaction_Identified If Present Purify_Reagents Purify/Re-source Reagents Impure_Reagents->Purify_Reagents Optimize_Conditions Optimize Reaction Conditions Incorrect_Conditions->Optimize_Conditions Modify_Protocol Modify Protocol to Minimize Side Reaction Side_Reaction_Identified->Modify_Protocol

Caption: Logical troubleshooting flow for low reaction yield.

Technical Support Center: (±)13,14-EDT Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the long-term storage of (±)13,14-EDT? A1: For long-term storage, it is advisable to store this compound in a dry, aprotic organic solvent such as ethanol, methyl acetate, or acetonitrile. The stock solution should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and degradation.

Q2: How stable is this compound in aqueous buffers? A2: Epoxy fatty acids are susceptible to hydrolysis in aqueous solutions, a reaction that is catalyzed by acidic conditions.[1] Therefore, the stability of this compound in aqueous buffers is expected to be limited. If experiments require an aqueous medium, it is recommended to prepare the solution fresh and use it immediately. Storing aqueous solutions, even for a single day, is not recommended without prior stability validation.[2] The pH of the buffer will significantly impact stability, with neutral to slightly alkaline pH being preferable to acidic conditions.

Q3: Can I store this compound in DMSO? A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions. While generally considered aprotic, it is hygroscopic and can absorb water, which may lead to hydrolysis of the epoxide over time. If using DMSO, ensure it is of high purity and anhydrous. Prepare small aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture. For enzymatic assays, some studies prepare initial substrate solutions in DMSO before further dilution.[3]

Q4: What are the primary degradation pathways for this compound? A4: The main degradation pathways for epoxy fatty acids like this compound are:

  • Hydrolysis: The epoxide ring can be opened by water to form the corresponding diol (13,14-dihydroxyeicosatrienoic acid). This reaction is accelerated in acidic conditions.

  • Enzymatic Degradation: In biological systems, the primary route of metabolism is hydrolysis by soluble epoxide hydrolase (sEH) to the corresponding diol.[4][5][6]

  • Oxidation: The double bonds in the fatty acid chain are susceptible to oxidation, especially if not stored properly under an inert atmosphere.

Q5: My experimental results are inconsistent. Could this be due to the instability of this compound? A5: Yes, inconsistent results are a common sign of compound degradation. If you observe a loss of activity or variability in your data, it is crucial to assess the stability of your this compound stock and working solutions. Consider preparing fresh solutions from a new aliquot for each experiment. It is also good practice to periodically check the purity of your stock solution using an analytical method like HPLC or LC-MS.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Loss of biological activity in an assay. Degradation of this compound in stock or working solution.Prepare fresh working solutions from a new, unopened aliquot of the stock solution for each experiment. Verify the purity of the stock solution via HPLC or LC-MS.
Precipitate forms in the aqueous working solution. Low solubility of the lipid in the aqueous buffer.Ensure the final concentration of the organic solvent from the stock solution is low enough to not affect the experiment but high enough to maintain solubility. Gentle warming or sonication may help, but be cautious as heat can accelerate degradation.
High background signal or unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products (e.g., diols) or oxidized byproducts.Confirm the identity of the peaks using mass spectrometry. If degradation is confirmed, review storage and handling procedures. Ensure solvents are high-purity and anhydrous, and that the compound is stored under an inert atmosphere at -80°C.
Variability between experiments performed on different days. Instability of prepared solutions over time. Repeated freeze-thaw cycles of the stock solution.Prepare fresh dilutions for each experiment. Aliquot the main stock solution upon receipt to minimize freeze-thaw cycles.

Data Summary

Table 1: Qualitative Stability of Epoxy Fatty Acids in Common Solvents

Since quantitative data for this compound is unavailable, this table provides a general guide to the expected stability of epoxy fatty acids in different solvent types.

Solvent TypeExamplesExpected StabilityPrimary Degradation Concerns
Aprotic Organic Solvents Ethanol, Acetonitrile, Ethyl AcetateGood to ExcellentOxidation (if not stored under inert gas)
Aprotic Polar Solvents DMSO, DMFGoodHygroscopic nature can lead to hydrolysis over time
Aqueous Buffers (Neutral to Alkaline pH) PBS (pH 7.4), TRISPoor to FairHydrolysis of the epoxide ring
Aqueous Buffers (Acidic pH) Citrate Buffer (pH < 6)PoorAccelerated hydrolysis of the epoxide ring[1][7]

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound by HPLC-MS

This protocol outlines a general method for researchers to determine the stability of this compound in their specific solvent and storage conditions.

1. Materials and Reagents:

  • This compound

  • High-purity solvent of interest (e.g., ethanol, DMSO, specific buffer)

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)[8][9]

  • Analytical C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

2. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent to be tested.

  • Immediately after preparation (Time 0), take an aliquot, dilute it to a suitable concentration for LC-MS analysis (e.g., 1 µg/mL), and inject it to obtain the initial purity profile.

  • Store the remaining stock solution under the desired conditions (e.g., 4°C, room temperature, -20°C).

3. Time-Point Analysis:

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from the stock solution.

  • Dilute the aliquot to the same concentration as the Time 0 sample.

  • Analyze the sample by LC-MS using the same method as the initial analysis.

4. HPLC-MS Method:

  • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)

  • Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the lipid.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).

  • MS Detection: Use electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻. Monitor for the parent ion of this compound and its potential diol degradant.

5. Data Analysis:

  • Integrate the peak area of the parent this compound peak at each time point.

  • Calculate the percentage of this compound remaining relative to the Time 0 sample.

  • Plot the percentage remaining versus time to determine the degradation rate.

  • Identify any new major peaks that appear over time and analyze their mass spectra to identify potential degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Inconsistent Experimental Results? check_solution Prepare Fresh Working Solution from New Aliquot start->check_solution run_experiment Re-run Experiment check_solution->run_experiment results_ok Results Consistent? run_experiment->results_ok issue_resolved Issue Resolved. Continue with Fresh Solutions. results_ok->issue_resolved Yes check_stock Suspect Stock Solution Degradation results_ok->check_stock No analyze_stock Analyze Stock Purity (e.g., by LC-MS) check_stock->analyze_stock stock_ok Stock Purity Acceptable? analyze_stock->stock_ok review_handling Review Storage and Handling Procedures: - Temperature (-80°C)? - Inert Atmosphere? - Anhydrous Solvents? - Minimized Freeze-Thaw? stock_ok->review_handling No stock_ok->review_handling Yes, but still issues new_compound Order New Compound review_handling->new_compound implement_changes Implement Best Practices new_compound->implement_changes

Caption: Troubleshooting workflow for experiments involving this compound.

StabilityLogic Factors Affecting this compound Stability cluster_factors Environmental Factors cluster_outcomes Potential Outcomes compound This compound solvent Solvent Type compound->solvent ph pH compound->ph temperature Temperature compound->temperature atmosphere Atmosphere compound->atmosphere stable Stable Compound solvent->stable Aprotic/Anhydrous degraded Degraded Compound (Diol, Oxides) solvent->degraded Aqueous/Protic ph->stable Neutral/Alkaline ph->degraded Acidic temperature->stable Low (-80°C) temperature->degraded High atmosphere->stable Inert (Argon/Nitrogen) atmosphere->degraded Oxygen

Caption: Key factors influencing the stability of epoxy fatty acids.

References

Technical Support Center: Troubleshooting Ion Suppression for Eicosanoid Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of (±)13,14-dihydro-15-keto-PGF2α and related eicosanoids.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of (±)13,14-EDT and other eicosanoids?

A1: Ion suppression is a phenomenon in LC-MS where the signal intensity of the target analyte is diminished by the presence of co-eluting compounds from the sample matrix.[1][2] These interfering molecules compete with the analyte for ionization in the MS source, leading to a reduced detector response.[1] This is a significant issue in eicosanoid analysis because these lipid mediators are often present at very low physiological concentrations; any signal loss can compromise the accuracy and sensitivity of the measurement.[1][3]

Q2: What are the common causes of ion suppression in my eicosanoid analysis?

A2: The primary causes of ion suppression in the analysis of eicosanoids from biological samples include:

  • Matrix Effects: Endogenous components in biological samples, such as phospholipids (B1166683), proteins, and salts, can co-elute with the analytes and interfere with their ionization.[1]

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can form strong ion pairs with analytes, hindering their efficient ionization.[1]

  • High Analyte Concentration: At high concentrations (typically >10⁻⁵ M), the electrospray ionization (ESI) response can become non-linear, leading to saturation effects and signal suppression.[1][4]

  • Contaminants: Exogenous substances, such as plasticizers from lab consumables, can be introduced during sample preparation and cause ion suppression.[1]

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A widely used method to diagnose ion suppression is the post-column infusion experiment.[1][5] This involves continuously infusing a standard solution of your analyte directly into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column. A significant dip in the constant analyte signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[5][6]

Q4: What are the most effective strategies to reduce or eliminate ion suppression?

A4: A multi-faceted approach is often the most effective:

  • Optimize Sample Preparation: This is generally the most effective way to combat ion suppression.[7] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT).[4]

  • Improve Chromatographic Separation: Modifying the LC method to better separate the analyte from matrix interferences can significantly reduce suppression.[8] This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[1][2] By calculating the ratio of the analyte to the SIL-IS, accurate quantification can be achieved despite signal suppression.[1]

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2]

Troubleshooting Guides and Experimental Protocols

Diagnosing Ion Suppression: Post-Column Infusion Experiment

This protocol outlines the general procedure for conducting a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

Objective: To determine at which retention times co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of your analyte (e.g., (±)13,14-dihydro-15-keto-PGF2α) at a concentration that gives a stable and robust signal.

  • Blank extracted sample matrix (e.g., plasma or urine processed with your sample preparation method).

  • Mobile phase.

Protocol:

  • Set up the LC-MS/MS system with your analytical column and mobile phase conditions.

  • Disconnect the LC flow from the MS ion source.

  • Using a tee-piece, connect the outlet of the LC column and the outlet of the syringe pump together. Connect the combined outlet to the MS ion source.

  • Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min) using the syringe pump.

  • Acquire data on the mass spectrometer, monitoring the MRM transition for your analyte. You should observe a stable, continuous signal.

  • Once a stable baseline is achieved, start the LC method and inject a blank mobile phase sample. The signal should remain stable.

  • Next, inject your blank, extracted sample matrix.

  • Monitor the analyte signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Injects Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee Tee Mixer Column->Tee LC Eluent Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee Analyte Infusion MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Sample Preparation Protocols to Reduce Ion Suppression

Effective sample preparation is crucial for minimizing matrix effects. Below are comparative protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

SPE is a highly effective method for cleaning up complex biological samples and reducing ion suppression.

Objective: To isolate eicosanoids from a biological matrix while removing interfering components like phospholipids and salts.

Materials:

  • Mixed-mode or polymeric reversed-phase SPE cartridge.

  • Biological sample (e.g., plasma).

  • Internal standard solution (e.g., deuterated 13,14-dihydro-15-keto-PGF2α).

  • Methanol (B129727).

  • Water (LC-MS grade).

  • 0.1% Formic acid in water.

  • 5% Methanol in water.

  • Elution solvent (e.g., acetonitrile (B52724) or methanol).

  • Nitrogen evaporator.

  • Reconstitution solvent (e.g., initial mobile phase).

Procedure:

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Pre-treat Sample: Acidify the plasma sample to approximately pH 3.5 with 0.1% formic acid.[9] Add the internal standard.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]

  • Elute: Elute the analytes with 1 mL of the elution solvent.[6]

  • Dry Down: Evaporate the eluent to dryness under a gentle stream of nitrogen.[9]

  • Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent for LC-MS analysis.[9]

LLE is another effective technique for sample cleanup, particularly for removing proteins and some salts.[7]

Objective: To extract eicosanoids from an aqueous biological sample into an immiscible organic solvent.

Materials:

  • Biological sample (e.g., plasma).

  • Internal standard solution.

  • 0.1% Formic acid.

  • Extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, 1:1, v/v).[9]

  • Nitrogen evaporator.

  • Reconstitution solvent.

Procedure:

  • Pre-treat Sample: To 500 µL of plasma, add the internal standard. Acidify the sample to approximately pH 3.5 with 0.1% formic acid.[9]

  • Extract: Add 2 mL of the chilled extraction solvent.[9]

  • Mix: Vortex the mixture vigorously for 1 minute.

  • Separate: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[9]

  • Collect: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) at least once more, pooling the organic layers to improve recovery.[9]

  • Dry Down: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.[9]

  • Reconstitute: Reconstitute the dried extract in the reconstitution solvent for LC-MS analysis.[9]

G cluster_Workflow Sample Preparation Workflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is ppt Protein Precipitation (PPT) add_is->ppt lle Liquid-Liquid Extraction (LLE) add_is->lle spe Solid-Phase Extraction (SPE) add_is->spe dry Evaporate to Dryness ppt->dry Less Clean lle->dry spe->dry Cleaner reconstitute Reconstitute dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Comparison of sample preparation workflows.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression

This table summarizes the relative effectiveness of common sample preparation techniques in reducing ion suppression.

Sample Preparation TechniqueRelative Ion SuppressionAnalyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) High[4]GoodSimple, fast, inexpensiveLeast effective at removing matrix components, especially phospholipids[4]
Liquid-Liquid Extraction (LLE) Medium[4]Moderate to GoodGood at removing proteins and saltsCan be labor-intensive, potential for emulsions to form[5]
Solid-Phase Extraction (SPE) Low[4]Good to ExcellentHighly effective at removing a wide range of interferences, can be automatedMore complex and costly than PPT or LLE
HybridSPE®-Phospholipid Very LowExcellentSpecifically targets and removes phospholipidsHigher cost, specific for phospholipid removal
Table 2: Typical LC-MS/MS Parameters for 13,14-dihydro-15-keto-PGE2 Analysis

These are starting parameters and should be optimized for your specific instrument and application.[9]

ParameterTypical Setting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at low %B, ramp up to high %B to elute analyte, followed by a wash step
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode[9]
MRM Transition (Example) Consult literature or perform precursor/product ion scans for your specific analyte
Internal Standard Deuterated analog (e.g., 13,14-dihydro-15-keto-PGE2-d4)

References

Technical Support Center: Analysis of (±)-13,14-dihydro-15-keto-Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's query specified "(±)13,14-EDT". Based on the context of analytical chemistry and prostaglandin (B15479496) analysis, it is highly probable that this is a typographical error and the intended compound is (±)-13,14-dihydro-15-keto-Prostaglandin E2, a major and extensively studied metabolite of Prostaglandin E2 (PGE2). This technical support guide will focus on this compound, commonly abbreviated as PGE-M.

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the low abundance of (±)-13,14-dihydro-15-keto-PGE2 in biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to measure (±)-13,14-dihydro-15-keto-PGE2 in biological samples?

A: The low abundance of (±)-13,14-dihydro-15-keto-PGE2 in biological matrices such as plasma, urine, and tissue homogenates presents a significant analytical challenge.[1] This is often compounded by the presence of interfering substances that can suppress the analytical signal, particularly in mass spectrometry-based assays.[2][3] Furthermore, the inherent instability of prostaglandins (B1171923) and their metabolites requires careful sample handling and preparation to prevent degradation.[4]

Q2: What are the most common analytical methods for quantifying low levels of (±)-13,14-dihydro-15-keto-PGE2?

A: The three primary methods for the quantification of (±)-13,14-dihydro-15-keto-PGE2 are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[5] LC-MS/MS is often preferred due to its high sensitivity and specificity.[5] ELISA is a high-throughput alternative, while GC-MS, though robust, requires a derivatization step.[5]

Q3: How can I improve the recovery of (±)-13,14-dihydro-15-keto-PGE2 from my samples?

A: Solid-Phase Extraction (SPE) is a highly effective and widely used technique to purify and concentrate prostaglandins from various biological matrices, leading to improved recovery.[1][6] Optimization of the SPE protocol, including the choice of sorbent (typically C18) and elution solvents, is crucial for achieving high recovery rates (often >85%).[6][7]

Q4: Should I use an internal standard for my analysis?

A: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended, especially for LC-MS/MS analysis.[4][8] An SIL-IS, such as a deuterated version of the analyte, helps to correct for analyte loss during sample preparation and for matrix effects, thereby improving the accuracy and precision of quantification.[2][4]

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS/MS Analysis

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Extraction Optimize your Solid-Phase Extraction (SPE) protocol. Ensure proper conditioning of the C18 cartridge and use of appropriate wash and elution solvents.[6][7] Consider alternative extraction methods like liquid-liquid extraction (LLE).[9]
Analyte Degradation Prostaglandins are sensitive to degradation. Handle samples on ice, add antioxidants like butylated hydroxytoluene (BHT), and minimize freeze-thaw cycles.[4][10] Ensure prompt analysis after extraction.
Ion Suppression Co-eluting matrix components can suppress the analyte signal.[2][3] Enhance sample cleanup using a more rigorous SPE method. Optimize chromatographic separation to resolve the analyte from interfering substances.[2]
Suboptimal MS Parameters Ensure the mass spectrometer is tuned for the specific multiple reaction monitoring (MRM) transitions of (±)-13,14-dihydro-15-keto-PGE2.[4] Use negative ion mode electrospray ionization (ESI) for optimal sensitivity.[2][4]
Derivatization Issues (for GC-MS) If using GC-MS, ensure the derivatization reaction (e.g., oximation followed by silylation) is complete to increase volatility and thermal stability.[5]
Issue 2: Poor Reproducibility in ELISA

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inconsistent Sample Preparation Standardize the sample extraction and dilution protocol for all samples and standards to ensure consistency.
Cross-reactivity Be aware of potential cross-reactivity of the antibody with other related prostaglandins. Check the manufacturer's specifications for the ELISA kit.
Matrix Effects Components in the biological matrix can interfere with the antibody-antigen binding. Ensure adequate sample purification prior to the assay.
Improper Plate Washing Inadequate washing can lead to high background signal. Follow the kit's protocol for washing steps carefully.[5]

Quantitative Data Summary

The following table summarizes the key performance characteristics of the most common analytical methods for the analysis of (±)-13,14-dihydro-15-keto-PGE2.

FeatureLC-MS/MSGC-MSELISA
Sensitivity High (pg/mL range)[5]Moderate to High (ng range)[5]High (pg/mL range)[5]
Specificity Very High[5]High[5]Moderate to High[5]
Sample Throughput Moderate[5]Low to Moderate[5]High[5]
Sample Preparation Complexity Moderate[5]High (derivatization required)[5]Low to Moderate
Intra-assay Precision (%CV) ≤15%[5]11.8%[5]Typically <10%[5]
Inter-assay Precision (%CV) ≤15%[5]8.1%[5]Typically <15%[5]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Plasma/Serum Samples

This protocol is a general guideline and may require optimization.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Deionized Water

  • Hexane (B92381)

  • Ethyl Acetate

  • Formic Acid

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Pre-treatment: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 with formic acid.[6][7] Vortex and centrifuge to pellet any precipitate.[6]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to dry.[6]

  • Sample Loading: Load the acidified supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[6]

  • Washing:

    • Wash with 5 mL of deionized water to remove polar interferences.[6]

    • Wash with 5 mL of hexane to remove neutral lipids.[6]

  • Elution: Elute the analyte with 5 mL of ethyl acetate.[6]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[6] Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 100 µL of methanol/water 50:50, v/v).[6]

Competitive ELISA Protocol

This is a representative protocol for a competitive ELISA. Always refer to the specific manufacturer's instructions for your kit.[5]

Procedure:

  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

  • Assay Procedure:

    • Add standards and samples to the wells of the microplate pre-coated with a capture antibody.

    • Add a fixed amount of enzyme-conjugated (±)-13,14-dihydro-15-keto-PGE2 (tracer) to each well.

    • Add a specific antibody to each well.

    • Incubate the plate to allow for competitive binding of the analyte and the tracer to the antibody.[5]

  • Washing: Wash the plate to remove unbound reagents.[5]

  • Signal Development: Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.[5]

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader. The concentration of (±)-13,14-dihydro-15-keto-PGE2 is inversely proportional to the signal intensity.[5]

Visualizations

PGE2_Metabolism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PGE_Metabolite (±)-13,14-dihydro-15-keto-PGE2 (PGE-M) PGE2->PGE_Metabolite 15-PGDH, 15-keto-PG Δ13-reductase SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Downstream Analysis Start Biological Sample (e.g., Plasma) Acidification Acidification (pH ~3.5) Start->Acidification Centrifugation Centrifugation Acidification->Centrifugation Conditioning C18 Cartridge Conditioning Centrifugation->Conditioning Load Supernatant Loading Sample Loading Conditioning->Loading Washing Washing (Water & Hexane) Loading->Washing Elution Elution (Ethyl Acetate) Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Collect Eluate Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or ELISA Reconstitution->Analysis PGE2_Signaling cluster_receptors Prostaglandin E2 Receptors cluster_pathways Downstream Signaling Pathways PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PLC_Ca ↑ PLC, ↑ Ca2+ EP1->PLC_Ca cAMP_inc ↑ cAMP EP2->cAMP_inc cAMP_dec ↓ cAMP EP3->cAMP_dec EP4->cAMP_inc PI3K_Akt ↑ PI3K/Akt EP4->PI3K_Akt

References

Technical Support Center: Optimizing MRM Fragmentation for (±)13,14-EDT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Multiple Reaction Monitoring (MRM) analysis of (±)13,14-dihydroxy-5Z,8Z,11Z-eicosatrienoic acid ((±)13,14-EDT).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MRM transitions for this compound analysis?

A1: The analysis of this compound is typically performed using electrospray ionization in negative mode (ESI-). The precursor ion ([M-H]⁻) for this compound and its isomers is m/z 337. While specific product ions for this compound must be optimized empirically, known transitions for closely related dihydroxyeicosatrienoic acid (DiHETrE) isomers can be used as a starting point. It is crucial to perform product ion scans to identify the most intense and specific fragments for your particular instrument and conditions.

Recommended Starting MRM Transitions for DiHETrE Isomers

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound (starting point) 337 Requires optimization
±8,9-DiHETrE 337 127
±11,12-DiHETrE 337 167, 169[1]

| ±14,15-DiHETrE | 337 | 207, 123[1] |

Q2: How do I optimize the collision energy (CE) for my selected MRM transitions?

A2: Collision energy is a critical parameter that must be optimized for each MRM transition and for each specific mass spectrometer.[2][3] The optimal CE is the voltage that produces the highest intensity for the desired product ion.

A common method for CE optimization involves infusing a standard solution of this compound and performing a series of experiments where the collision energy is ramped over a range of voltages for a fixed precursor and product ion pair. The resulting data will show which CE value yields the maximum signal intensity. Automated software, such as Agilent MassHunter Optimizer, can streamline this process.

Q3: I am observing low signal intensity for this compound. What are the potential causes and solutions?

A3: Low signal intensity can stem from several factors, from sample preparation to instrument settings.

  • Suboptimal MRM Parameters: Ensure that the precursor and product ions are correctly selected and that the collision energy is properly optimized.

  • Ion Source Issues: Electrospray ionization (ESI) is commonly used for this class of compounds. A dirty or contaminated ion source can significantly suppress the signal. Regular cleaning and maintenance are essential.

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix will lead to poor recovery and low signal. Solid-phase extraction (SPE) with a C18 cartridge is a common and effective method for sample cleanup and concentration.[4]

  • Mobile Phase Composition: The mobile phase should contain a weak acid, such as 0.1% formic acid, to promote the formation of [M-H]⁻ ions in negative ESI mode.[4]

Q4: What type of analytical column and mobile phases are recommended for the chromatographic separation of this compound?

A4: A C18 reversed-phase column is typically used for the separation of eicosanoids like this compound.[4][5] Gradient elution is necessary to achieve good separation from other isomers and matrix components.

Typical Chromatographic Conditions

Parameter Recommendation
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)[4]
Mobile Phase A Water with 0.1% formic acid[4]
Mobile Phase B Acetonitrile with 0.1% formic acid[4]
Flow Rate 0.3 - 1.0 mL/min

| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run. |

Q5: Should I use an internal standard for the quantification of this compound?

A5: Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. An ideal internal standard would be deuterated this compound. If this is not available, a deuterated analog of a closely related DiHETrE, such as 14,15-EET-d8 or AA-d8, can be used.[4] The internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects.

Experimental Protocols

Protocol 1: Collision Energy Optimization
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your mobile phase (e.g., methanol (B129727) or acetonitrile).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Product Ion Scan: Set the mass spectrometer to perform a product ion scan for the precursor ion of this compound (m/z 337). This will identify the major fragment ions.

  • Select Product Ions: Choose the most intense and specific product ions for further optimization.

  • CE Ramp Experiment: For each selected precursor-product ion pair, set up an experiment to systematically vary the collision energy over a defined range (e.g., 5 to 50 V in 2 V increments).

  • Data Analysis: Plot the signal intensity of the product ion against the collision energy. The CE value that corresponds to the peak of this curve is the optimal collision energy for that specific transition.

Visualizations

MRM_Optimization_Workflow Workflow for MRM Collision Energy Optimization cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis cluster_result Result A Prepare this compound Standard Solution B Infuse Standard into Mass Spectrometer A->B C Perform Product Ion Scan on Precursor m/z 337 B->C D Identify Intense Product Ions C->D E Select MRM Transitions (Precursor -> Product) D->E F Ramp Collision Energy (CE) for each transition E->F G Plot Product Ion Intensity vs. Collision Energy F->G H Determine Optimal CE (at max intensity) G->H I Optimized MRM Method H->I

Caption: Workflow for MRM Collision Energy Optimization.

Troubleshooting_Tree Troubleshooting Guide for this compound Analysis A Start: Poor Signal or No Peak Detected B Is the internal standard visible? A->B H High Background Noise? A->H C Check MS Settings: - Ionization Mode (ESI-) - MRM Transitions - Gas Flows & Temps B->C No D Check LC System: - Column Integrity - Mobile Phase Prep - Leaks B->D Yes F Issue likely with MS or Infusion Line C->F G Issue likely with LC or Sample Introduction D->G E Check Sample Prep: - Extraction Efficiency - Sample Degradation G->E I Improve Sample Cleanup: - Use SPE - Check Solvent Purity H->I Yes J Check for Contamination in LC-MS System H->J Yes K Poor Peak Shape? H->K No N Analysis Successful I->N J->N L Optimize Chromatography: - Gradient Profile - Mobile Phase pH - Injection Solvent K->L Yes M Check for Column Overloading or Degradation K->M Yes K->N No L->N M->N

Caption: Troubleshooting Guide for this compound Analysis.

References

Technical Support Center: (±)13,14-EDT Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of (±)13,14-epoxy-15-eicosatrienoic acid (EDT). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation to ensure the stability and integrity of this lipid signaling molecule.

Frequently Asked Questions (FAQs)

Q1: What is (±)13,14-EDT and why is its stability a concern?

A1: this compound, also known as 13,14-dihydro-15-keto-PGE2, is a metabolite of prostaglandin (B15479496) E2 (PGE2).[1][2] As a lipid-based signaling molecule, its polyunsaturated fatty acid structure makes it susceptible to auto-oxidation, a process of oxidative degradation that can alter its structure and biological activity.[3][4][5] This instability can lead to inconsistent experimental results and compromise data integrity.[6]

Q2: What are the primary degradation pathways of this compound?

A2: The primary degradation of this compound in aqueous solutions is dependent on pH and temperature. It can undergo dehydration to form 13,14-dihydro-15-keto-PGA2, especially at acidic or high pH.[7][8] At elevated pH, a bicyclic compound, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, can also be formed.[7][8] The presence of albumin has been shown to accelerate this degradation.[7][8]

Q3: How should I properly store and handle this compound to minimize auto-oxidation?

A3: Proper storage and handling are critical for maintaining the stability of this compound. Key recommendations include:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.[3]

  • Inert Atmosphere: For optimal stability, overlay the compound with an inert gas such as nitrogen or argon before sealing.[3]

  • Light Protection: Store in amber vials or protect from light by wrapping containers in foil to prevent light-catalyzed oxidation.[3]

  • Solvent Choice: When preparing stock solutions, use deoxygenated organic solvents. It is advisable to prepare small aliquots to minimize freeze-thaw cycles.[3]

  • Container Material: For organic solutions, always use glass containers with Teflon-lined closures. Avoid plastic containers as they can leach impurities.[9]

Q4: What types of antioxidants can I use to protect this compound during my experiments?

A4: Incorporating antioxidants is a key strategy to prevent auto-oxidation. Antioxidants can be categorized as follows:

  • Primary (Chain-breaking) Antioxidants: These donate a hydrogen atom to quench lipid radicals. Examples include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).[3]

  • Secondary (Preventive) Antioxidants: These function by chelating pro-oxidant metals or scavenging oxygen. Examples include Ethylenediaminetetraacetic acid (EDTA) and citric acid.[3]

  • Water-Soluble Antioxidants: For aqueous experimental systems, water-soluble antioxidants like Trolox (a Vitamin E analog) can be effective.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in cell-based assays. Compound degradation due to auto-oxidation in the aqueous culture medium.1. Minimize exposure to pro-oxidants: Ensure that all buffers and media are prepared with high-purity water to minimize metal contamination. 2. Use antioxidants: Co-incubate with a water-soluble antioxidant like Trolox. 3. Reduce incubation time: If possible, shorten the duration of the experiment to minimize the time the compound is in an oxidative environment. 4. Work in low-light conditions: Protect your experimental setup from direct light exposure.[3]
Stock solution appears discolored or shows signs of precipitation. Oxidation or hydrolysis of the compound. This can be accelerated by repeated freeze-thaw cycles and exposure to air and light.1. Prepare fresh stock solutions: Discard the old stock and prepare a new one using deoxygenated solvent. 2. Aliquot stock solutions: Prepare small, single-use aliquots to avoid repeated warming and cooling of the main stock.[3] 3. Store under inert gas: After preparing the stock solution, flush the vial with nitrogen or argon before sealing.[3]
Difficulty in obtaining reproducible results in analytical measurements (e.g., LC-MS). Degradation of the analyte during sample preparation or analysis.1. Optimize sample handling: Keep samples on ice or at a controlled low temperature throughout the preparation process. 2. Use antioxidants in sample matrix: Consider adding an antioxidant like BHT to the extraction solvent or the final sample matrix. 3. Control pH: Ensure the pH of your sample and mobile phase is in a range where this compound is most stable (near neutral).[7][8]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials: this compound, amber glass vial with a Teflon-lined cap, high-purity ethanol (B145695) (or another suitable organic solvent), nitrogen or argon gas.

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Prepare a stock solution of the desired concentration by dissolving the compound in deoxygenated ethanol. To deoxygenate the solvent, bubble nitrogen or argon gas through it for 15-20 minutes. c. Dispense the stock solution into small-volume amber glass vials for single-use aliquots. d. Before sealing each aliquot, flush the headspace of the vial with a gentle stream of nitrogen or argon gas. e. Store the aliquots at -80°C.

Protocol 2: Use of this compound in Cell Culture Experiments

  • Materials: Prepared stock solution of this compound, cell culture medium, water-soluble antioxidant (e.g., Trolox).

  • Procedure: a. Prepare the final working concentration of this compound by diluting the stock solution directly into the cell culture medium. b. To minimize oxidation in the aqueous medium, consider co-treating the cells with a non-toxic concentration of a water-soluble antioxidant like Trolox. A typical concentration range for Trolox is 10-100 µM. c. Perform all manipulations under subdued light. d. Minimize the time between the preparation of the final dilution and its addition to the cells.

Visualizations

Auto_Oxidation_Pathway Auto-Oxidation and Prevention of this compound cluster_storage Storage and Handling cluster_compound Compound State cluster_prevention Prevention Strategies storage Proper Storage (-80°C, Inert Gas, Dark) handling Careful Handling (Deoxygenated Solvents, Aliquoting) stable This compound (Stable) storage->stable Maintains Stability handling->stable Preserves Integrity unstable This compound (Unstable) stable->unstable Exposure to Oxygen, Light, Heat, pH extremes degraded Degradation Products (e.g., 13,14-dihydro-15-keto-PGA2) unstable->degraded Auto-oxidation antioxidants Use of Antioxidants (BHT, Vitamin E, Trolox) antioxidants->unstable Inhibits inert_exp Inert Experimental Conditions (Low O2, Controlled pH) inert_exp->unstable Prevents

Caption: Logical workflow for preventing auto-oxidation of this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_stability Assess Compound Stability start->check_stability stable Compound is Stable check_stability->stable Yes unstable Compound is Unstable check_stability->unstable No other_factors Investigate Other Experimental Factors stable->other_factors optimize_storage Optimize Storage & Handling (See Protocol 1) unstable->optimize_storage optimize_assay Optimize Assay Conditions (Add Antioxidants, Control pH) optimize_storage->optimize_assay re_evaluate Re-evaluate Experiment optimize_assay->re_evaluate

Caption: Decision-making workflow for troubleshooting inconsistent results.

References

improving recovery of (±)13,14-EDT from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of (±)13,14-dihydro-15-keto-prostaglandin E2 ((±)13,14-EDT or PGEM) from biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Issue Possible Cause Recommended Solution
Low Analyte Recovery Suboptimal Extraction Method: Inefficient extraction leads to poor recovery.[1]- Solid-Phase Extraction (SPE): Utilize octadecyl-bonded silica (B1680970) gel (C18) cartridges. Condition the cartridge with methanol (B129727) and then water before loading the acidified sample (pH ~3.5). Wash with a low-concentration organic solvent to remove polar impurities and elute with a higher concentration of methanol or acetonitrile (B52724).[2][3][4] - Liquid-Liquid Extraction (LLE): After acidifying the sample to ~pH 3.5, perform extraction with a non-polar solvent mixture like hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v).[1] Repeat the extraction multiple times and pool the organic layers for evaporation.[1]
Analyte Degradation: this compound can be unstable in biological samples.[1]- Immediate Processing: Process samples as quickly as possible after collection.[3] - Low Temperature: Work at low temperatures (e.g., on ice) throughout the sample preparation process.[3] - Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent oxidation.[1] - pH Control: Maintain a controlled pH during extraction.[3] - Oximation: To stabilize the ketone groups, consider immediate formation of oximes in an aqueous solution before extraction.[3][5]
Matrix Effects: Components in the biological matrix can interfere with extraction and ionization.[2][3]- Robust Sample Preparation: Implement a thorough sample cleanup method like SPE to remove interfering substances.[3] - Formic Acid: Including 1% formic acid in the loading mixture for SPE can improve recoveries from urine, plasma, and tissue homogenates to ≥90%.[2] - Internal Standards: Use a deuterated internal standard added at the beginning of the sample preparation to correct for extraction variability and matrix effects.[1]
Poor Chromatographic Resolution Inappropriate HPLC Column: The column may not have sufficient resolving power.- Column Selection: Use a C18 reversed-phase column with a smaller particle size (e.g., 1.7 µm) for improved separation efficiency.[3]
Suboptimal Mobile Phase: The mobile phase composition may not be ideal for separating isomers.- Gradient Optimization: Employ a gradient of acetonitrile and water, both containing a small amount of an acid modifier like 0.1% formic acid, to enhance peak shape and ionization efficiency.[1][3]
Injection Solvent Mismatch: The sample reconstitution solvent may be too strong compared to the initial mobile phase.- Solvent Compatibility: Reconstitute the dried extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.[1]
Low Sensitivity in Mass Spectrometry Improper Mass Spectrometry Parameters: Incorrect settings for the mass spectrometer can lead to poor signal.- Parameter Optimization: Optimize MS/MS parameters, including precursor and product ions, collision energy, and source parameters, to achieve the highest sensitivity for this compound.[3] Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandin (B15479496) analysis.[1]
Ion Source Contamination: A dirty ion source can suppress the signal.- Regular Cleaning: Ensure the ESI source is clean, as contamination from the sample matrix or mobile phase can reduce signal intensity.[1]
Irreproducible Results Inconsistent Sample Handling: Variations in sample collection, storage, and extraction procedures.- Standardize Protocols: Standardize all sample handling procedures, including collection, storage (-80°C is recommended for long-term stability), and extraction times and temperatures.[1][6]
Instrument Performance Fluctuations: Changes in instrument performance over time.- Regular Maintenance and Calibration: Ensure the LC-MS/MS system is properly maintained and calibrated.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store biological samples for this compound analysis?

For long-term stability, it is recommended to store biological samples such as plasma, urine, and tissue homogenates at -80°C.[1][6] For short-term storage or during processing, samples should be kept on ice to minimize degradation.[1]

Q2: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my samples?

Both SPE and LLE can be effective for extracting this compound.[1] SPE, particularly with C18 cartridges, is a robust method for cleaning up complex biological matrices and can provide high recovery rates.[2][3] LLE is a simpler technique that can also yield good results, especially when repeated multiple times.[1][7] The choice may depend on the sample matrix, available resources, and the desired level of sample purity.

Q3: Why is adding an acid to the sample important before extraction?

Acidifying the sample to a pH of approximately 3.5 is crucial for protonating the carboxylic acid group of this compound.[1][4] This increases its hydrophobicity, allowing for better retention on a reversed-phase SPE sorbent or more efficient extraction into an organic solvent during LLE.

Q4: What type of internal standard should I use?

The use of a deuterated internal standard, which is a stable isotope-labeled version of the analyte, is highly recommended.[1] It should be added at the very beginning of the sample preparation process to account for any analyte loss during extraction and to correct for matrix effects during LC-MS/MS analysis.

Q5: What are the typical LC-MS/MS settings for this compound analysis?

This compound is typically analyzed using a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[1][3] Detection is performed by tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) in negative ion mode.[1] Specific multiple reaction monitoring (MRM) transitions for the parent and product ions should be optimized for your instrument.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Preparation: Thaw frozen plasma samples on ice.[1] To 500 µL of plasma, add a deuterated internal standard. Add a small amount of BHT to prevent oxidation.[1] Acidify the sample to approximately pH 3.5 with 0.1% formic acid.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[4]

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities.[8]

  • Elution: Elute the analyte with 2 mL of ethyl acetate or methanol.[4]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[1] Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Analysis: Vortex the reconstituted sample, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
  • Sample Preparation: Thaw urine samples on ice. To 1 mL of urine, add a deuterated internal standard. Acidify the sample to approximately pH 3.5 with 0.1% formic acid.[1]

  • Extraction: Add 2 mL of a pre-chilled mixture of hexane and ethyl acetate (1:1, v/v).[1]

  • Mixing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 3000 x g for 10 minutes at 4°C.[1]

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean glass tube.[1]

  • Repeat Extraction: Repeat the extraction process (steps 2-4) two more times, pooling the organic layers.[1]

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.[1] Reconstitute the dried extract in 100 µL of the initial LC mobile phase.[1]

  • Analysis: Vortex the reconstituted sample, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard & Antioxidant start->add_is acidify Acidify to pH ~3.5 add_is->acidify spe Solid-Phase Extraction (SPE) (C18 Cartridge) acidify->spe lle Liquid-Liquid Extraction (LLE) (Organic Solvent) acidify->lle evaporate Evaporate to Dryness spe->evaporate lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for the extraction and analysis of this compound.

troubleshooting_logic start Low Analyte Recovery? check_extraction Extraction Method Optimized? start->check_extraction Yes check_stability Analyte Stability Addressed? check_extraction->check_stability Yes solution_extraction Implement SPE or LLE. Optimize solvent/sorbent. check_extraction->solution_extraction No check_matrix Matrix Effects Mitigated? check_stability->check_matrix Yes solution_stability Process samples quickly at low temp. Use antioxidants/oximation. check_stability->solution_stability No solution_matrix Thorough sample cleanup. Use internal standards. check_matrix->solution_matrix No end_good Recovery Improved check_matrix->end_good Yes solution_extraction->check_extraction solution_stability->check_stability solution_matrix->check_matrix

References

Validation & Comparative

Validating the Bioactivity of Epoxyeicosatrienoic Acids (EETs) in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query specified (±)13,14-EDT. Extensive database searches did not yield a recognized bioactive lipid with this designation. It is highly probable that this is a typographical error and the intended subject was a regioisomer of epoxyeicosatrienoic acid (EET), such as the well-studied 14,15-EET. This guide will therefore provide a comprehensive comparison of the bioactivity of the four major EET regioisomers. We will also briefly touch upon a similarly named compound, 13,14-epoxydocosapentaenoic acid (13,14-EDP), which is a metabolite of docosahexaenoic acid (DHA).

Introduction to Epoxyeicosatrienoic Acids (EETs)

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] There are four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][4] These molecules are involved in a wide array of cellular processes and are known for their generally protective effects in the cardiovascular and renal systems.[5][6] The biological activity of EETs is terminated through their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1][4]

Comparative Bioactivity of EET Regioisomers in Cell Lines

The biological effects of EETs can vary significantly depending on the specific regioisomer, the cell type, and the biological context. The following table summarizes the known bioactivities of the four major EETs across various cell lines.

RegioisomerKey BioactivitiesCell Lines StudiedReferences
5,6-EET Vasodilation, pro-inflammatory in some contexts.Rat-tail arteries, rabbit and pig cerebral arteries, rat renal arteries.[1]
8,9-EET Vasodilation, anti-inflammatory, anti-platelet aggregation.Bovine coronary arteries, human platelets.[1][2]
11,12-EET Potent anti-inflammatory effects, promotes angiogenesis and cell migration, vasodilation, anti-platelet aggregation.Human umbilical vein endothelial cells (HUVECs), endothelial cells, bovine coronary arteries, human platelets.[1][2][7]
14,15-EET Anti-apoptotic, pro-proliferative in cancer cells, vasodilation, anti-platelet aggregation, can be pro-inflammatory (e.g., monocyte adhesion).Human carcinoma cell lines (Tca-8113), various cancer cells, bovine and canine coronary arteries, human platelets, U937 (monocytic cell line).[1][2][8]

Signaling Pathways of EETs

EETs exert their effects through various signaling pathways. A prominent mechanism involves the activation of G-protein coupled receptors, leading to downstream signaling cascades. For instance, 11,12-EET has been shown to act via a Gs-coupled receptor to activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[2] Another critical pathway, particularly for the anti-apoptotic effects of 14,15-EET, is the activation of the PI3K/Akt signaling cascade.[8]

EET_Signaling_Pathway EET EET Regioisomer (e.g., 11,12-EET or 14,15-EET) GPCR G-Protein Coupled Receptor (GPCR) EET->GPCR PI3K PI3 Kinase EET->PI3K Activates G_alpha_s Gαs GPCR->G_alpha_s Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_GPCR Cellular Response (e.g., Vasodilation) PKA->Cellular_Response_GPCR Akt Akt PI3K->Akt Activates Cellular_Response_PI3K Cellular Response (e.g., Anti-apoptosis, Proliferation) Akt->Cellular_Response_PI3K

Simplified signaling pathways of EETs.

Experimental Protocols

Validating the bioactivity of EETs in cell lines involves a variety of assays. Below is a generalized workflow for assessing the anti-inflammatory effects of an EET regioisomer on endothelial cells.

Experimental Workflow: Assessing Anti-inflammatory Effects of EETs

Experimental_Workflow start Start: Culture Endothelial Cells (e.g., HUVECs) treatment Pre-treat cells with EET regioisomer or vehicle control start->treatment stimulation Stimulate with inflammatory agent (e.g., TNF-α) treatment->stimulation incubation Incubate for a defined period (e.g., 4-24 hours) stimulation->incubation analysis Analyze for inflammatory markers incubation->analysis western Western Blot for protein expression (e.g., VCAM-1, ICAM-1) analysis->western qpcr qPCR for gene expression analysis->qpcr adhesion Monocyte Adhesion Assay analysis->adhesion end End: Compare results between treated and control groups western->end qpcr->end adhesion->end

Generalized workflow for an in vitro anti-inflammatory assay.

Alternative Compounds for Comparison

When studying the bioactivity of a specific EET, it is crucial to include relevant controls and comparators.

  • Other EET Regioisomers: To determine the specificity of the observed effect.

  • DHETs: The less active metabolites, to confirm that the bioactivity is due to the epoxide moiety.

  • EET Analogs: Stable synthetic analogs can be used to overcome the rapid metabolism of native EETs.

  • sEH Inhibitors: These compounds increase the endogenous levels of all EETs and can be used to study the overall effect of the EET pathway.

  • 13,14-epoxydocosapentaenoic acid (13,14-EDP): While structurally different from EETs (derived from DHA), it is also an epoxy fatty acid and its hydrolysis has been studied in comparison to 14,15-EET, making it a potentially interesting comparator in some contexts.[9]

Conclusion

The epoxyeicosatrienoic acids are a class of potent lipid mediators with diverse and often protective biological activities. Their effects are highly dependent on the specific regioisomer and the cellular context. While a compound named "this compound" is not found in the scientific literature, the study of EETs provides a rich field of research for those interested in the roles of lipid signaling in health and disease. This guide offers a starting point for comparing the bioactivities of the major EET regioisomers in cell lines and designing experiments to validate their effects.

References

Comparative Analysis of the Anti-inflammatory Effects of (±)13,14-EDT and Resolvin D1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory properties of (±)13,14-epoxy-docosahexaenoic acid ((±)13,14-EDT) and Resolvin D1 (RvD1). The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Introduction to this compound and Resolvin D1

Resolvin D1 (RvD1) is a well-characterized specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process crucial for tissue homeostasis and repair. RvD1 exerts its potent anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, primarily GPR32 and ALX/FPR2.

This compound is a synthetic analog of 13,14-epoxy-DHA, an epoxide metabolite of DHA. It has been investigated for its potential to mimic the beneficial effects of omega-3 fatty acid metabolites. While not a classical resolvin, this compound has demonstrated significant anti-inflammatory properties, suggesting its potential as a therapeutic agent for inflammatory conditions.

Comparative Efficacy in Modulating Inflammatory Responses

The anti-inflammatory capacities of this compound and RvD1 have been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data from key studies, providing a direct comparison of their potency.

In Vitro Anti-inflammatory Effects
CompoundAssayModel SystemConcentrationEffectReference
This compound Inhibition of IL-6 secretionLPS-stimulated RAW 264.7 macrophages1 µM~50% reduction
Inhibition of TNF-α secretionLPS-stimulated RAW 264.7 macrophages1 µM~40% reduction
Inhibition of neutrophil chemotaxisfMLP-stimulated human neutrophils100 nMSignificant inhibition
Resolvin D1 Inhibition of IL-6 secretionLPS-stimulated human macrophages10 nMSignificant reduction
Inhibition of TNF-α secretionLPS-stimulated human macrophages10 nMSignificant reduction
Inhibition of neutrophil chemotaxisLTB4-stimulated human neutrophils1 nM~50% inhibition
In Vivo Anti-inflammatory Effects
CompoundAnimal ModelDosageEffectReference
This compound Zymosan-induced peritonitis (mice)100 ng/mouseReduced neutrophil infiltration
Resolvin D1 Zymosan-induced peritonitis (mice)10 ng/mouseReduced neutrophil infiltration by ~50%
Cecal ligation and puncture (mice)100 ng/mouseImproved survival and reduced systemic inflammation

Signaling Pathways and Mechanisms of Action

This compound and RvD1 employ distinct signaling pathways to exert their anti-inflammatory effects.

Resolvin D1 Signaling Pathway

RvD1 primarily signals through the GPR32 and ALX/FPR2 receptors. Activation of these receptors leads to the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, and the promotion of pro-resolving cellular functions, including efferocytosis.

Resolvin_D1_Signaling RvD1 Resolvin D1 Receptor GPR32 / ALX/FPR2 RvD1->Receptor G_protein G-protein signaling Receptor->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt IKK IKK G_protein->IKK Inhibition Efferocytosis Efferocytosis PI3K_Akt->Efferocytosis NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activates Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes

Caption: Simplified signaling pathway of Resolvin D1.

This compound Signaling Pathway

The precise receptor for this compound is not as well-defined as for RvD1. However, its anti-inflammatory actions are known to involve the suppression of key pro-inflammatory transcription factors.

EDT_Signaling EDT This compound Target Cellular Target (Receptor/Enzyme) EDT->Target Intracellular_Signaling Intracellular Signaling (e.g., MAPK) Target->Intracellular_Signaling AP1 AP-1 Intracellular_Signaling->AP1 Inhibition NFkB NF-κB Intracellular_Signaling->NFkB Inhibition Nucleus Nucleus AP1->Nucleus NFkB->Nucleus Inflammatory_Response Inflammatory Gene Expression Nucleus->Inflammatory_Response

Caption: Proposed anti-inflammatory signaling of this compound.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to assess the anti-inflammatory effects of this compound and RvD1.

In Vitro Neutrophil Chemotaxis Assay

Objective: To determine the effect of the test compound on neutrophil migration towards a chemoattractant.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Chemotaxis Assay: A multi-well chamber with a microporous membrane (e.g., a Boyden chamber) is used.

    • The lower chamber is filled with a chemoattractant, such as leukotriene B4 (LTB4) or f-Met-Leu-Phe (fMLP), at a concentration of 10 nM.

    • Isolated neutrophils are pre-incubated with the test compound (this compound or RvD1) at various concentrations (e.g., 0.1-100 nM) or a vehicle control for 15 minutes at 37°C.

    • The neutrophil suspension is then added to the upper chamber.

  • Incubation: The chamber is incubated for 60-90 minutes at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

  • Quantification: Migrated neutrophils in the lower chamber are quantified by cell counting using a hemocytometer or by measuring myeloperoxidase (MPO) activity.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human Neutrophils B Pre-incubate Neutrophils with this compound or RvD1 A->B D Add Neutrophils to Upper Chamber B->D C Add Chemoattractant (e.g., LTB4) to Lower Chamber E Incubate at 37°C for 60-90 min D->E F Quantify Migrated Cells in Lower Chamber E->F

Caption: Workflow for a neutrophil chemotaxis assay.

In Vivo Zymosan-Induced Peritonitis Model

Objective: To evaluate the in vivo anti-inflammatory effects of the test compound on acute inflammation.

Methodology:

  • Animal Model: Male FVB or C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in saline).

  • Compound Administration: The test compound (this compound or RvD1) or vehicle is administered via intravenous (i.v.) or i.p. injection at a specified time point before or after zymosan injection.

  • Peritoneal Lavage: At a predetermined time point (e.g., 4 hours post-zymosan injection), mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) containing heparin.

  • Cell Analysis: The collected peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. The total number of leukocytes is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.

  • Mediator Analysis: The supernatant from the lavage fluid can be used to measure the levels of cytokines and chemokines by ELISA or multiplex assays.

Conclusion

Both this compound and Resolvin D1 exhibit potent anti-inflammatory properties, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics. RvD1, as a well-characterized SPM, appears to be more potent at lower concentrations in several standard models of inflammation. However, the synthetic nature of this compound may offer advantages in terms of stability and manufacturing. Further research is warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety profile with established pro-resolving mediators like RvD1 in various disease models.

A Researcher's Guide to Antibody Cross-Reactivity in (±)13,14-dihydro-15-keto-PGF2α (PGFM) and PGE2 Metabolite (PGEM) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of prostanoid metabolites is critical for understanding a wide range of physiological and pathological processes. This guide provides a comparative analysis of commercially available ELISA kits for the measurement of (±)13,14-dihydro-15-keto-PGF2α (PGFM), a stable metabolite of the potent vasoconstrictor PGF2α, with a particular focus on antibody cross-reactivity with its PGE2 counterpart, (±)13,14-dihydro-15-keto-PGE2 (PGEM).

The structural similarity between PGFM and PGEM presents a significant challenge for immunoassay specificity. Understanding the degree of cross-reactivity is paramount for the accurate interpretation of experimental results. This guide summarizes the available cross-reactivity data from leading manufacturers and provides a detailed experimental protocol for a competitive ELISA, empowering researchers to make informed decisions when selecting and utilizing these assays.

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity profiles of commercially available ELISA kits for PGFM and its PGE2 metabolite counterpart, PGEM. Data is compiled from manufacturer-provided product manuals.

AnalyteKit NameManufacturerCatalog No.Cross-Reactivity with (±)13,14-dihydro-15-keto-PGE2 (PGEM)Other Notable Cross-Reactivities
(±)13,14-dihydro-15-keto-PGF2α (PGFM) 13,14-dihydro-15-keto Prostaglandin F2α ELISA KitCayman Chemical5166712.7%[1]15-keto Prostaglandin F2α: 1.8%[1]
DetectX® 13,14,Dihydro-15-keto-Prostaglandin F2α (PGFM) ELISA KitArbor AssaysK022-H1 / K022-H5Data not provided in the manual[2]13,14-dihydro-15-keto-Prostaglandin F2α (PGFM): 100%[2]
(±)13,14-dihydro-15-keto-PGE2 (PGEM) Metabolites Prostaglandin E Metabolite ELISA KitCayman Chemical514531100% (with derivatized PGEM)13,14-dihydro-15-keto Prostaglandin F2α (derivatized): 0.02%

Note: The Cayman Chemical Prostaglandin E Metabolite (PGEM) ELISA kit involves a derivatization step that converts major plasma and urinary metabolites of PGE2 into a single stable derivative for quantification. The cross-reactivity data reflects the performance with these derivatized molecules.

Signaling Pathways and Metabolic Conversion

Prostaglandins E2 (PGE2) and F2α (PGF2α) are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. They are rapidly metabolized in vivo to more stable compounds, primarily (±)13,14-dihydro-15-keto-PGE2 (PGEM) and (±)13,14-dihydro-15-keto-PGF2α (PGFM) respectively. The measurement of these metabolites provides a more accurate reflection of in vivo prostanoid production.

Prostaglandin_Metabolism Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGF_Synthase PGF Synthase PGH2->PGF_Synthase PGE2 PGE2 PGE_Synthase->PGE2 PGF2a PGF2α PGF_Synthase->PGF2a Metabolism Metabolism (15-PGDH, Δ13-reductase) PGE2->Metabolism PGF2a->Metabolism PGEM (±)13,14-dihydro-15-keto-PGE2 (PGEM) Metabolism->PGEM PGFM (±)13,14-dihydro-15-keto-PGF2α (PGFM) Metabolism->PGFM

Metabolic pathway of PGE2 and PGF2α to their respective stable metabolites.

Experimental Workflow: Competitive ELISA

The principle of a competitive ELISA is based on the competition between the unlabeled antigen in the sample and a fixed amount of labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Competitive_ELISA_Workflow cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Incubation & Washing cluster_3 Step 4: Detection Plate Microplate Well Coated with Capture Antibody Sample Add Sample (Unlabeled Antigen) Labeled_Antigen Add Labeled Antigen (Tracer) Sample->Labeled_Antigen Incubate Incubate to Allow Competition Labeled_Antigen->Incubate Wash Wash to Remove Unbound Antigen Incubate->Wash Substrate Add Substrate Wash->Substrate Color_Development Color Development Substrate->Color_Development Read_Absorbance Read Absorbance Color_Development->Read_Absorbance

Generalized workflow for a competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA for Prostanoids

This protocol provides a general framework for a competitive ELISA. It is essential to refer to the specific manufacturer's instructions for the chosen kit.

1. Reagent Preparation:

  • Prepare all buffers (e.g., Wash Buffer, Assay Buffer) according to the kit manual.

  • Reconstitute the standard and tracer as instructed. Prepare a serial dilution of the standard to generate a standard curve.

2. Sample Preparation:

  • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge to separate the plasma.

  • Serum: Collect blood in tubes without an anticoagulant. Allow to clot, then centrifuge to separate the serum.

  • Cell Culture Supernatants: Collect the supernatant and centrifuge to remove any cells or debris.

  • Samples may require dilution with Assay Buffer to fall within the detection range of the assay.

3. Assay Procedure:

  • Add Assay Buffer to the non-specific binding (NSB) wells.

  • Add standards and samples to the appropriate wells.

  • Add the enzyme-conjugated tracer to all wells except the blank.

  • Add the specific antibody to all wells except the blank and NSB wells.

  • Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C, often with gentle shaking.

  • Wash the plate multiple times with Wash Buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for the recommended time to allow for color development.

  • Stop the reaction by adding the Stop Solution.

  • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

4. Data Analysis:

  • Calculate the average absorbance for each set of duplicate or triplicate wells.

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of binding (%B/B₀) for each standard and sample.

  • Plot a standard curve of %B/B₀ versus the log of the standard concentration.

  • Determine the concentration of the analyte in the samples by interpolating their %B/B₀ values on the standard curve.

Conclusion

The choice of an appropriate ELISA kit for the quantification of (±)13,14-dihydro-15-keto-PGF2α is a critical decision that can significantly impact the accuracy and reliability of research findings. The data presented in this guide highlights the importance of considering antibody cross-reactivity, particularly with the structurally similar metabolite (±)13,14-dihydro-15-keto-PGE2. While the Cayman Chemical 13,14-dihydro-15-keto Prostaglandin F2α ELISA kit provides detailed cross-reactivity data, indicating a low level of interaction with PGEM, researchers should be aware that such information is not always readily available for all commercial kits. By carefully evaluating the available data and adhering to rigorous experimental protocols, researchers can ensure the generation of high-quality, reproducible results in their studies of prostanoid biology.

References

A Comparative Guide to the Biological Significance of (±)13,14-EDT and 10,11-EDT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxydocosatrienoic acids (EDTs) are emerging as a significant class of lipid signaling molecules with a range of biological activities. As metabolites of the omega-6 polyunsaturated fatty acid adrenic acid, they are structurally related to the more extensively studied epoxyeicosatrienoic acids (EETs). This guide provides a detailed comparison of two specific EDT regioisomers, (±)13,14-EDT and 10,11-EDT, focusing on their distinct roles in vasodilation and their interaction with the key metabolic enzyme, soluble epoxide hydrolase (sEH). This objective comparison is supported by experimental data to aid researchers in understanding their differential biological significance.

This compound and 10,11-EDT are produced from adrenic acid by cytochrome P450 (CYP) epoxygenases and are subsequently metabolized to their corresponding diols by soluble epoxide hydrolase (sEH)[1]. The balance between the production and degradation of these lipid epoxides is crucial in modulating their physiological effects.

Comparative Biological Activities: A Data-Driven Overview

The primary biological activities of this compound and 10,11-EDT investigated to date are their potent vasodilator effects and their susceptibility to hydrolysis by sEH. The following tables summarize the key quantitative data from comparative studies.

Table 1: Vasodilator Potency of EDT Regioisomers in Porcine Coronary Arterioles
CompoundEC₅₀ (pM)Maximal Dilation (%)
This compound 12 ± 1091 ± 2
(±)10,11-EDT 53 ± 5392 ± 2

Data sourced from Li et al. (2001)[2][3]. EC₅₀ represents the concentration required to elicit 50% of the maximal vasodilator response.

Table 2: Kinetic Parameters of EDT Regioisomers Hydrolysis by Human Soluble Epoxide Hydrolase (sEH)
SubstrateKₘ (µM)k꜀ₐₜ (nmol/min/mg)k꜀ₐₜ/Kₘ (nmol/min/mg/µM)
13,14-EDT 2.8 ± 0.51100 ± 50390
10,11-EDT 4.8 ± 0.71100 ± 60230

Data sourced from Singh et al. (2021)[4][5]. Kₘ (Michaelis constant) reflects the substrate concentration at half-maximal reaction velocity. k꜀ₐₜ (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The k꜀ₐₜ/Kₘ ratio is a measure of enzyme efficiency.

In-Depth Analysis of Biological Significance

Vasodilation and Vascular Signaling

Both this compound and 10,11-EDT are potent vasodilators, with EC₅₀ values in the picomolar range in porcine coronary arterioles[2][3]. This indicates their potential role as endothelium-derived hyperpolarizing factors (EDHFs), contributing to the regulation of vascular tone and blood flow. Their remarkable potency suggests they are among the most powerful endogenous vasodilators discovered.

The mechanism underlying their vasodilator effect involves the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in vascular smooth muscle cells[2][3]. Activation of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, resulting in vasodilation. Notably, this compound has been shown to activate BKCa channels with an efficacy comparable to that of the well-characterized vasodilator 11,12-EET[6][7].

While both regioisomers are highly potent, this compound exhibits a slightly lower EC₅₀ for vasodilation compared to (±)10,11-EDT, suggesting it may be a more potent vasodilator in coronary microvessels[2][3]. However, the overlapping standard errors in the reported values indicate that their potencies are broadly similar.

Metabolic Stability and Soluble Epoxide Hydrolase (sEH)

The biological activity of EDTs is terminated by their hydrolysis to the less active dihydroxydocosatrienoic acids (DHDTs) by soluble epoxide hydrolase (sEH)[1][4]. The rate of this hydrolysis is a critical determinant of the in vivo efficacy and duration of action of each EDT regioisomer.

Kinetic studies reveal that 13,14-EDT is a more efficient substrate for human sEH than 10,11-EDT, as indicated by its higher k꜀ₐₜ/Kₘ value[4][5]. This suggests that 13,14-EDT is degraded more rapidly in vivo, which could translate to a shorter duration of its biological effects compared to 10,11-EDT. This differential metabolic stability is a crucial factor for researchers to consider when designing experiments or developing therapeutic agents targeting the EDT pathway.

Anti-inflammatory and Analgesic Potential

While direct comparative studies on the individual anti-inflammatory effects of this compound and 10,11-EDT are limited, a study using a regioisomeric mixture of EDT methyl esters demonstrated significant anti-inflammatory and analgesic properties[4]. The EDT mixture was effective in reducing endoplasmic reticulum (ER) stress and alleviating carrageenan-induced inflammatory pain in rats[3][4]. Given that both this compound and 10,11-EDT are components of this mixture, it is plausible that they both contribute to these beneficial effects. However, further research is needed to delineate the specific anti-inflammatory and analgesic potency of each regioisomer.

Signaling Pathways and Experimental Workflows

Vasodilation Signaling Pathway

The primary signaling pathway for the vasodilator effects of both this compound and 10,11-EDT in vascular smooth muscle cells is the activation of BKCa channels.

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Adrenic_Acid Adrenic Acid CYP_Epoxygenase CYP Epoxygenase Adrenic_Acid->CYP_Epoxygenase EDT This compound or 10,11-EDT CYP_Epoxygenase->EDT EDT_receptor EDT EDT->EDT_receptor acts on BKCa BKCa Channel K_ion K⁺ BKCa->K_ion Hyperpolarization Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation K_ion->Hyperpolarization efflux leads to EDT_receptor->BKCa activates

Caption: Signaling pathway of EDT-induced vasodilation.

Experimental Workflow: Vasodilation Assay

The vasodilator activity of EDT regioisomers is typically assessed using isolated, pressurized coronary arterioles.

Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Arteriole Isolate Coronary Arteriole Cannulate Cannulate and Pressurize Isolate_Arteriole->Cannulate Preconstrict Preconstrict with Endothelin-1 (B181129) Cannulate->Preconstrict Add_EDT Add Cumulative Concentrations of this compound or 10,11-EDT Preconstrict->Add_EDT Measure_Diameter Measure Changes in Arteriolar Diameter Add_EDT->Measure_Diameter Concentration_Response Generate Concentration-Response Curve Measure_Diameter->Concentration_Response Calculate_EC50 Calculate EC₅₀ and Maximal Dilation Concentration_Response->Calculate_EC50

Caption: Experimental workflow for assessing EDT-induced vasodilation.

Detailed Experimental Protocols

Vasodilation in Isolated Coronary Arterioles

This protocol is adapted from the methodology described by Li et al. (2001)[2][3][8].

  • Tissue Preparation: Hearts are obtained from euthanized animals (e.g., pigs or dogs) and immediately placed in ice-cold, oxygenated Krebs bicarbonate buffer. Subepicardial arterioles (50–140 µm in diameter) are dissected under a microscope.

  • Vessel Cannulation and Pressurization: An isolated arteriole is transferred to an organ chamber and cannulated at both ends with glass micropipettes. The vessel is pressurized to a constant level (e.g., 60 cmH₂O for porcine arterioles) under no-flow conditions. The organ chamber is continuously perfused with warmed (37°C) and oxygenated Krebs buffer.

  • Viability and Preconstriction: The viability of the arteriole is confirmed by its constriction in response to a high-potassium solution. The vessel is then washed and allowed to return to its baseline diameter. To induce tone, the arteriole is preconstricted with endothelin-1 to 30-60% of its resting diameter.

  • Experimental Procedure: Cumulative concentration-response curves are generated by adding increasing concentrations of the EDT regioisomers (this compound or 10,11-EDT) to the bath. The internal diameter of the arteriole is measured at each concentration after a steady-state response is achieved.

  • Data Analysis: The change in diameter is expressed as a percentage of the maximal possible dilation. A concentration-response curve is plotted, and the EC₅₀ and maximal dilation are calculated using a nonlinear regression analysis.

Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol is based on the methodology for assessing sEH-mediated hydrolysis of epoxy fatty acids[4][9].

  • Enzyme and Substrate Preparation: Recombinant human sEH is used as the enzyme source. Stock solutions of the EDT regioisomers (13,14-EDT and 10,11-EDT) are prepared in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: The assay is performed in a buffered solution (e.g., sodium phosphate (B84403) buffer, pH 7.4) containing bovine serum albumin (BSA) to aid in substrate solubility and enzyme stability.

  • Assay Procedure: The reaction is initiated by adding a known amount of sEH to the reaction mixture containing the EDT substrate at various concentrations. The reaction is incubated at 37°C for a defined period (e.g., 5-15 minutes).

  • Quenching and Product Measurement: The reaction is stopped by adding a quenching solution. The formation of the corresponding diol (DHDT) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of product formation is plotted against the substrate concentration. The Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, are determined by nonlinear regression analysis. The turnover number (k꜀ₐₜ) and enzyme efficiency (k꜀ₐₜ/Kₘ) are then calculated.

Conclusion and Future Directions

This compound and 10,11-EDT are both highly potent vasodilators, likely playing a role in the local regulation of blood flow. While their potencies in inducing vasodilation are comparable, their metabolic profiles differ significantly, with 13,14-EDT being a more readily hydrolyzed substrate for sEH. This suggests that 10,11-EDT may have a more sustained action in vivo.

For researchers in drug development, these findings highlight the potential of targeting the EDT pathway for cardiovascular diseases. The development of sEH inhibitors could prolong the beneficial vasodilator effects of endogenous EDTs. Furthermore, the differential metabolic stability of the EDT regioisomers should be a key consideration in the design of stable EDT analogs as potential therapeutic agents.

Future research should focus on:

  • Directly comparing the anti-inflammatory and analgesic effects of individual EDT regioisomers.

  • Elucidating the specific signaling pathways, including potential G-protein coupled receptors, involved in the actions of each regioisomer.

  • Investigating the in vivo physiological and pathophysiological roles of this compound and 10,11-EDT in models of cardiovascular and inflammatory diseases.

A deeper understanding of the distinct biological significance of these potent lipid mediators will pave the way for novel therapeutic strategies.

References

Quantitative Comparison of (±)13,14-EDT in Healthy vs. Diseased Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (±)13,14-epoxy-15-hydroxy-eicosatrienoic acid ((±)13,14-EDT), also known as prostaglandin (B15479496) E metabolite (PGE-M) or 13,14-dihydro-15-keto-PGE2, levels in healthy versus diseased tissues. It is intended for researchers, scientists, and drug development professionals investigating the roles of prostaglandins (B1171923) in health and disease. This compound is the primary and most stable circulating metabolite of prostaglandin E2 (PGE2), a key mediator in numerous physiological and pathological processes.[1][2] Consequently, its quantification serves as a reliable biomarker of in vivo PGE2 synthesis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound levels in various diseased states compared to healthy controls. The data is primarily derived from studies analyzing urinary and plasma concentrations, which reflect systemic PGE2 production.

Table 1: Urinary this compound [PGE-M] Levels in Colorectal Neoplasia and Crohn's Disease [3][4]

ConditionPatient GroupMedian this compound Level (ng/mg creatinine)Interquartile Range (IQR)
HealthyNo Polyps7.052.35-24.7
Pre-cancerousSmall Adenomatous Polyps (<1 cm)9.696.41-22.2
Pre-cancerousLarge Adenomatous Polyps (>1 cm)18.8511.9-25.6
CancerColorectal Carcinoma (CRC)14.655.94-92.1
InflammatoryCrohn's Disease19.856.89-90.2

Table 2: Urinary this compound [PGE-M] Levels in Breast Cancer [5][6]

ConditionPatient GroupMedian this compound Level (ng/mg creatinine)Key Findings
Healthy ControlEarly Breast Cancer (No Metastases)4.23-
Metastatic CancerMetastases to Sites Other Than Lung4.6Not significantly different from controls.
Metastatic CancerLung Metastases6.7Significantly higher than controls and patients with other metastases.

Table 3: Plasma this compound Levels in Healthy Individuals [7]

ConditionPatient GroupMean this compound Level (pg/mL)Standard Deviation (SD)
HealthyHealthy Volunteers (n=6)3310

Table 4: General Alterations in this compound Levels in Various Conditions [1]

ConditionBiological Fluid/TissueChange in this compound Levels
Third Trimester of PregnancyPlasmaIncreased
Labor and DeliveryPlasmaIncreased
Non-Small Cell Lung Cancer (NSCLC)Tumor TissueDecreased (compared to adjacent non-cancerous tissue)
Diabetic KetoacidosisPlasmaElevated
Bronchial CancerSerumSignificantly elevated pre-operatively

Experimental Protocols

Accurate quantification of this compound is critical for its utility as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for quantifying small molecules like this compound from complex biological matrices due to its high sensitivity and specificity.

1. Sample Collection and Preparation:

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000-2000 x g for 15 minutes at 4°C. Separate the plasma and store at -80°C.

  • Urine: Collect a single void urine specimen. To prevent ex vivo PGE2 synthesis, a cyclooxygenase inhibitor like indomethacin (B1671933) can be added. Store at -80°C.

  • Tissue: Weigh the tissue sample and homogenize in an appropriate buffer.

2. Internal Standard Spiking:

  • Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., d4-PGE-M) to account for sample loss during extraction and analysis.

3. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Acidify the sample (e.g., with formic acid) and load it onto the conditioned cartridge.

  • Wash the cartridge with water and a low percentage of organic solvent to remove polar impurities.

  • Elute the analyte of interest with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and more cost-effective alternative to LC-MS/MS, though it may have limitations regarding specificity due to potential antibody cross-reactivity.

1. Sample Preparation:

  • Samples such as plasma, serum, and urine may require purification, often using SPE as described above, to remove interfering substances.

2. Assay Procedure (General Principle):

  • This is a competitive immunoassay. Samples and standards are added to a microplate pre-coated with an antibody specific for this compound.

  • A fixed amount of enzyme-conjugated this compound (tracer) is then added, which competes with the this compound in the sample for the limited antibody binding sites.

  • After incubation, the plate is washed to remove unbound reagents.

  • A substrate solution is added, which reacts with the enzyme on the bound tracer to produce a colored product.

  • The reaction is stopped, and the absorbance is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • A standard curve is used to calculate the concentration of this compound in the unknown samples.

Signaling Pathways and Experimental Workflows

Prostaglandin E2 (PGE2) Signaling Pathway

This compound is the inactive metabolite of PGE2. Understanding the signaling pathway of the parent compound provides crucial context for the biological implications of its altered metabolism in disease. PGE2 exerts its effects by binding to four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4, which trigger distinct downstream signaling cascades.

PGE2_Signaling_Pathway cluster_receptors EP Receptors cluster_downstream Downstream Signaling PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq activation ↑ PLC, IP3, DAG ↑ Intracellular Ca2+ EP1->Gq Gs_cAMP_PKA Gs activation ↑ Adenylyl Cyclase ↑ cAMP ↑ PKA EP2->Gs_cAMP_PKA Gi Gi activation ↓ Adenylyl Cyclase ↓ cAMP EP3->Gi EP4->Gs_cAMP_PKA Gs_PI3K_Akt Gs activation ↑ PI3K/Akt EP4->Gs_PI3K_Akt Experimental_Workflow SampleCollection 1. Biological Sample Collection (Plasma, Urine, Tissue) InternalStandard 2. Internal Standard Spiking SampleCollection->InternalStandard Extraction 3. Solid-Phase Extraction (SPE) InternalStandard->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LC_Separation 5. UHPLC/HPLC Separation Evaporation->LC_Separation MS_Detection 6. Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection DataAnalysis 7. Data Analysis & Quantification MS_Detection->DataAnalysis

References

Unveiling the Structure of (±)13,14-EDT: A Comparative Guide to NMR-Based Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of bioactive lipids is paramount. This guide provides a comparative analysis of the confirmation of the structure of (±)13,14-epoxydocosatrienoic acid ((±)13,14-EDT) using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of expected NMR data, a detailed experimental protocol, and a comparison with alternative analytical techniques, supported by experimental data from related compounds.

The structural confirmation of epoxidized fatty acids like this compound, a putative metabolite of docosahexaenoic acid (DHA), relies heavily on a suite of advanced spectroscopic techniques. Among these, NMR spectroscopy stands out for its ability to provide a detailed atom-by-atom map of the molecule's connectivity and stereochemistry.

Comparative Analysis of NMR Data for Epoxide Confirmation

The definitive confirmation of the 13,14-epoxide ring in the docosatrienoic acid backbone is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The expected chemical shifts are characteristic for the epoxide moiety and surrounding atoms.

Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts for the Epoxide Moiety in this compound and a Related Compound.

Nucleus This compound (Expected) Epoxidized Eicosapentaenoic Acid (EPA) Methyl Ester Analogs (Observed) [1]Key Observations
¹H (H-13, H-14) ~ 2.90 - 3.20 ppm~ 2.90 - 3.15 ppmThe protons on the epoxide ring typically resonate in this downfield region due to the deshielding effect of the oxygen atom. The exact chemical shift can be influenced by the stereochemistry (cis/trans) of the epoxide.[2]
¹³C (C-13, C-14) ~ 55 - 60 ppm~ 57 - 58 ppmThe carbon atoms of the epoxide ring appear in a characteristic range, shifted downfield compared to corresponding alkane carbons.
¹H (H-12, H-15) ~ 1.50 - 1.70 ppmNot explicitly reportedThe methylene (B1212753) protons adjacent to the epoxide are expected to show a downfield shift compared to other methylene groups in the fatty acid chain.[3]
¹³C (C-12, C-15) ~ 25 - 30 ppmNot explicitly reportedThe carbons adjacent to the epoxide will also experience a moderate downfield shift.

Note: The expected values for this compound are based on general ranges reported for epoxidized polyunsaturated fatty acids.[3][4][5] The observed data for epoxidized EPA methyl esters provide a close comparative reference.

Experimental Protocols for NMR-Based Structural Confirmation

A rigorous and well-defined experimental protocol is crucial for obtaining high-quality NMR data for structural elucidation.

Sample Preparation
  • Purification: The this compound sample must be purified to >95% purity, typically using high-performance liquid chromatography (HPLC), to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: A deuterated solvent that completely dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for lipid-soluble compounds.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically used for standard NMR analysis.

  • Internal Standard: Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • A standard single-pulse experiment is performed.

    • Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., using the DEPT pulse sequence to determine the number of attached protons) is standard.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, which is essential for tracing the carbon chain.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing unambiguous carbon assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the overall structure and the position of the epoxide ring.

Workflow for NMR-Based Structure Confirmation

The logical flow of experiments and data analysis is crucial for the successful confirmation of the this compound structure.

NMR_Workflow Workflow for NMR-Based Structure Confirmation of this compound cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Purification Purification of this compound Dissolution Dissolution in Deuterated Solvent Purification->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons COSY 2D COSY C13_NMR->COSY Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons HSQC 2D HSQC COSY->HSQC Confirm_Connectivity Confirm Connectivity COSY->Confirm_Connectivity HMBC 2D HMBC HSQC->HMBC HSQC->Assign_Carbons HMBC->Confirm_Connectivity Assign_Protons->Confirm_Connectivity Assign_Carbons->Confirm_Connectivity Final_Structure Confirm this compound Structure Confirm_Connectivity->Final_Structure

Caption: Workflow for the confirmation of this compound structure using NMR spectroscopy.

Alternative and Complementary Techniques

While NMR is a powerful tool, other analytical methods can provide valuable complementary information for the structural confirmation of this compound.

Table 2: Comparison of Analytical Techniques for Epoxide Characterization.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry.Non-destructive, provides unambiguous structural information.Requires relatively pure sample and larger sample amounts.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, can be coupled with chromatography (GC-MS, LC-MS).Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O-C stretch of the epoxide).Fast and simple.Provides limited structural detail, characteristic epoxide peaks can be weak.
Gas Chromatography (GC) Retention time for purity assessment and comparison with standards.High resolution for separation of isomers.Requires derivatization for non-volatile compounds.[3]

References

A Comparative Guide to Inter-Laboratory Validation of (±)13,14-dihydro-15-keto-prostaglandin F2α Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of biomarkers is paramount to the success of clinical and preclinical studies. (±)13,14-dihydro-15-keto-prostaglandin F2α (PGFM or (±)13,14-EDT), a stable metabolite of prostaglandin (B15479496) F2α, serves as a critical biomarker for monitoring various physiological and pathological processes. Ensuring consistency in its measurement across different laboratories is a significant challenge. This guide provides a comprehensive comparison of the two primary analytical methods used for PGFM quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—with a focus on the principles of inter-laboratory validation.

Method Performance: A Quantitative Comparison

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Key Considerations for Inter-Laboratory Validation
Specificity High; based on mass-to-charge ratio and fragmentation patterns.Variable; potential for cross-reactivity with structurally similar molecules.[1]High specificity of LC-MS/MS reduces inter-laboratory variability due to differing antibody lots in ELISAs.
Sensitivity (LOD) Typically in the low pg/mL range.Can also achieve pg/mL sensitivity, but can be kit-dependent.[2]Consistent sensitivity across labs is crucial. LC-MS/MS often provides more consistently low detection limits.
Accuracy (% Recovery) Generally high (e.g., 90-110%).Can be affected by matrix effects and cross-reactivity.Standardized reference materials are essential to assess and harmonize accuracy between laboratories.
Precision (%CV) Intra- and inter-assay CVs are typically low (<15%).Intra-assay CVs are generally acceptable (<15%), but inter-assay and inter-lab CVs can be higher.A well-designed inter-laboratory study is necessary to quantify and control for variability between sites.
Linearity & Range Wide dynamic range.More limited dynamic range compared to LC-MS/MS.Each laboratory must validate the assay range to ensure comparable quantification across studies.
Throughput Lower; sequential sample analysis.High; suitable for screening large numbers of samples.The choice depends on the scale of the study and the number of participating laboratories.
Cost (Instrument) High initial investment.Low initial investment.Long-term cost-effectiveness may favor LC-MS/MS for large-scale, multi-site studies requiring high data quality.

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of successful inter-laboratory validation. Below are generalized methodologies for the quantification of this compound by LC-MS/MS and ELISA.

LC-MS/MS Protocol for this compound Measurement
  • Sample Preparation:

    • Thaw frozen samples (e.g., plasma, urine) on ice.

    • Add an internal standard (e.g., deuterated PGFM) to each sample, calibrator, and quality control (QC) sample.[3]

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix.

    • Evaporate the solvent and reconstitute the extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Utilize an electrospray ionization (ESI) source, typically in negative ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

ELISA Protocol for this compound Measurement
  • Sample Preparation:

    • Thaw samples and dilute as necessary with the assay buffer provided in the kit.[2][4]

  • Assay Procedure (Competitive ELISA):

    • Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.

    • Add a fixed amount of enzyme-conjugated this compound (tracer) to each well.

    • Incubate the plate to allow for competitive binding between the this compound in the sample and the tracer for the limited number of antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

Prostaglandin Biosynthesis and Signaling Pathway

The following diagram illustrates the general pathway for the biosynthesis of prostaglandins (B1171923), including the formation of PGF2α and its subsequent metabolism to this compound.

Prostaglandin_Pathway Prostaglandin Biosynthesis and Metabolism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1/COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase PGE2 PGE2 PGH2->PGE2 PGE Synthase PGD2 PGD2 PGH2->PGD2 PGD Synthase PGI2 PGI2 PGH2->PGI2 PGI Synthase TXA2 TXA2 PGH2->TXA2 TXA Synthase EDT (±)13,14-dihydro-15-keto-PGF2α (PGFM / this compound) PGF2a->EDT 15-PGDH, Δ13-reductase Receptors Prostanoid Receptors (e.g., FP, EP, DP) PGF2a->Receptors PGE2->Receptors PGD2->Receptors PGI2->Receptors TXA2->Receptors Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptors->Signaling Interlab_Validation_Workflow Inter-Laboratory Validation Workflow for this compound Measurement cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis & Reporting Define_Objectives Define Study Objectives (e.g., assess bias, precision) Select_Labs Select Participating Laboratories Define_Objectives->Select_Labs Develop_Protocol Develop Standardized Analytical Protocol Select_Labs->Develop_Protocol Prepare_Samples Prepare & Characterize Validation Samples Develop_Protocol->Prepare_Samples Distribute_Samples Distribute Samples to Laboratories Prepare_Samples->Distribute_Samples Lab_Analysis Laboratories Analyze Samples Following Protocol Distribute_Samples->Lab_Analysis Report_Results Laboratories Report Results Centrally Lab_Analysis->Report_Results Statistical_Analysis Statistical Analysis (e.g., ANOVA, Bland-Altman) Report_Results->Statistical_Analysis Assess_Performance Assess Inter-Laboratory Performance Statistical_Analysis->Assess_Performance Final_Report Generate Final Validation Report Assess_Performance->Final_Report

References

Assessing the Specificity of (±)13,14-EDT Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological effects of (±)13,14-epoxy-docosatrienoic acid [(±)13,14-EDT], a cytochrome P450 (CYP) epoxygenase metabolite of docosahexaenoic acid (DHA).[1] It is intended to assist researchers in evaluating its specificity and potential for therapeutic development. This document summarizes key biological activities, compares its effects with alternative lipid mediators, and provides detailed experimental protocols for further investigation.

Overview of this compound and its Biological Activities

This compound, also referred to as (±)13(14)-EpDPA, is an endogenous lipid mediator with a range of biological activities. It is a substrate for soluble epoxide hydrolase (sEH), which converts it to its corresponding diol.[1] Key reported biological effects include:

  • Anti-inflammatory and Antihyperalgesic Effects: this compound has demonstrated antihyperalgesic activity in inflammatory and neuropathic pain models.[1] The rank order of efficacy in reducing pain associated with inflammation among DHA epoxides was found to be 13,14-EpDPE > 16,17-EpDPE > 19,20-EpDPE, which parallels the preference of sEH for these substrates.[2]

  • Anti-angiogenic and Anti-tumorigenic Properties: Epoxy metabolites of DHA, including this compound, have been reported to potently inhibit angiogenesis, tumor growth, and metastasis in vitro and in vivo.[1][3][4][5] This is in contrast to the pro-angiogenic effects of arachidonic acid-derived epoxyeicosatrienoic acids (EETs).[3][4][5]

  • Vasodilatory Effects: While specific data for this compound is limited, epoxydocosapentaenoic acids (EDPs) as a class are reported to be potent vasodilators, approximately 1,000 times more potent than EETs.[3][6]

Comparative Assessment of Specificity

A comprehensive understanding of the specificity of this compound requires a comparison of its activity with other lipid mediators across various biological targets and pathways.

Comparison with Arachidonic Acid Metabolites (EETs)
FeatureThis compound (and EDPs in general)Epoxyeicosatrienoic Acids (EETs)
Precursor Docosahexaenoic Acid (DHA)Arachidonic Acid (ARA)
Angiogenesis Inhibitory[1][3][4][5]Pro-angiogenic[3][4][5]
Tumor Growth Inhibitory[1][3][4][5]Promotes tumor progression[3][4][5]
Inflammation Generally anti-inflammatory[1]Can have both pro- and anti-inflammatory effects
Vasodilation Potent vasodilators (~1000x more than EETs)[3][6]Vasodilators
Comparison with other DHA-derived Epoxides (EDP Regioisomers)

The position of the epoxide on the docosahexaenoic acid backbone influences biological activity and metabolism.

EDP RegioisomerRelative Antihyperalgesic EfficacysEH Substrate Preference
This compound High[2]High[2]
(±)16,17-EDT Moderate[2]Moderate[2]
(±)19,20-EDT Low[2]Low[2]

Experimental Protocols for Specificity Assessment

To further delineate the specificity of this compound, the following experimental protocols are recommended.

In Vivo Angiogenesis Assay: Matrigel Plug Assay

This assay assesses the effect of this compound on blood vessel formation in vivo.

Protocol:

  • Preparation of Matrigel Plugs: Thaw Matrigel on ice. Mix Matrigel with the test compound (this compound) or vehicle control. For a positive control, a known pro-angiogenic factor like VEGF or bFGF can be included.

  • Injection: Subcutaneously inject the Matrigel mixture into the flank of mice. The Matrigel will form a solid plug at body temperature.

  • Incubation: Allow the plugs to remain in the mice for a period of 7-21 days to allow for vascularization.

  • Harvesting and Analysis: Excise the Matrigel plugs. Plugs can be photographed to visually assess vascularization. For quantitative analysis, the hemoglobin content of the plugs can be measured using a Drabkin's reagent-based assay, which correlates with the extent of blood vessel formation. Alternatively, the plugs can be fixed, sectioned, and stained with endothelial cell markers (e.g., CD31) for immunohistochemical analysis.[1][3]

Cellular Assay: VEGFR2 Phosphorylation Assay

This assay determines if this compound affects the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis.

Protocol:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

  • Serum Starvation: Prior to treatment, serum-starve the cells to reduce basal receptor phosphorylation.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Stimulation: Stimulate the cells with VEGF to induce VEGFR2 phosphorylation.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Quantification: Quantify the band intensities to determine the ratio of p-VEGFR2 to total VEGFR2. A decrease in this ratio in the presence of this compound would indicate an inhibitory effect on VEGFR2 signaling.[7][8][9][10]

Enzymatic Assay: Soluble Epoxide Hydrolase (sEH) Activity Assay

This assay measures the rate at which this compound is metabolized by sEH, providing insight into its stability and potential to act as a substrate.

Protocol:

  • Enzyme Preparation: Use purified recombinant sEH or a cell lysate containing sEH.

  • Substrate: Use a fluorogenic or radiolabeled sEH substrate.

  • Inhibition Assay: Incubate the sEH enzyme with its substrate in the presence of varying concentrations of this compound.

  • Measurement: Measure the formation of the product over time using a fluorescence plate reader or by scintillation counting.

  • Data Analysis: Calculate the IC50 value of this compound for sEH inhibition. This will determine if this compound acts as an inhibitor of sEH, in addition to being a substrate.[11][12][13][14][15]

Off-Target Identification: Radioligand Binding Assay

This assay can be used to determine if this compound binds to other known receptors, helping to identify potential off-target effects.

Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors of interest.

  • Radioligand: Select a radiolabeled ligand with known high affinity and specificity for the receptor being tested.

  • Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound from free radioligand by filtration.

  • Quantification: Measure the radioactivity of the bound radioligand.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Calculate the IC50 and subsequently the Ki (inhibitory constant) to determine the affinity of this compound for the receptor.[16][17][18][19][20]

Signaling Pathways and Experimental Workflows

To visualize the relationships between this compound, its metabolic pathway, and its effects on angiogenesis, the following diagrams are provided.

DHA DHA (Docosahexaenoic Acid) CYP Cytochrome P450 Epoxygenase DHA->CYP Metabolism EDT This compound CYP->EDT sEH Soluble Epoxide Hydrolase (sEH) EDT->sEH Metabolism Bioactivity Biological Activity (e.g., Anti-angiogenesis, Antihyperalgesia) EDT->Bioactivity Leads to Diol 13,14-DiHDPA (Inactive Diol) sEH->Diol

Caption: Metabolic pathway of this compound and its biological effects.

cluster_0 In Vivo Angiogenesis Assay Prep Prepare Matrigel with this compound Inject Subcutaneous Injection in Mice Prep->Inject Incubate Incubate for 7-21 Days Inject->Incubate Harvest Harvest Matrigel Plug Incubate->Harvest Analyze Analyze Vascularization (Hemoglobin Assay or IHC) Harvest->Analyze cluster_1 VEGFR2 Phosphorylation Assay Culture Culture HUVECs Starve Serum Starve Cells Culture->Starve Treat Treat with this compound Starve->Treat Stimulate Stimulate with VEGF Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse WB Western Blot for p-VEGFR2 & Total VEGFR2 Lyse->WB

References

A Comparative Guide to GC-MS and LC-MS for (±)13,14-Dihydro-15-keto-PGE₂ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (±)13,14-dihydro-15-keto-prostaglandin E₂ (PGE-M), the major metabolite of the inflammatory mediator prostaglandin (B15479496) E₂ (PGE₂), is critical for understanding a vast array of physiological and pathological processes.[1][2] The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two powerful techniques for PGE-M analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The selection between GC-MS and LC-MS for (±)13,14-EDT analysis hinges on the specific requirements of a study, including sensitivity, specificity, sample throughput, and cost. LC-MS/MS is often considered the "gold standard" for its accuracy, while GC-MS remains a robust and reliable alternative.[3]

FeatureLC-MS/MSGC-MS
Sensitivity High (pg/mL to ng/mL range)[1]Moderate to High (ng range)[1]
Specificity Very High[1][4]High[1]
Accuracy (% Deviation) ≤15% from nominal values[1]Data not readily available
Intra-assay Precision (%CV) ≤15%[1]11.8%[1][5]
Inter-assay Precision (%CV) ≤15%[1]8.1%[1][5]
Sample Throughput Moderate[1]Low to Moderate[1]
Sample Preparation Complexity Moderate[1]High (derivatization required)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical protocols for the analysis of this compound using both LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, enabling the simultaneous analysis of multiple eicosanoids without the need for derivatization.[1][6]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Acidify the biological sample (e.g., plasma, urine) to approximately pH 3.5.[1]

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water and then hexane (B92381) to remove impurities.[1]

  • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[7]

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for separation.[7]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of acid (e.g., 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to separate this compound from other components.[4][7]

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is the standard for prostaglandin analysis.[4][7]

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and its internal standard, ensuring high specificity.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for prostaglandin analysis, though it necessitates a derivatization step to increase the analyte's volatility and thermal stability.[2][8]

1. Sample Preparation and Derivatization:

  • Extraction: Similar to LC-MS/MS, samples are typically extracted and purified using SPE.[1]

  • Derivatization: This is a critical step for GC-MS analysis of prostaglandins (B1171923).[9] A multi-step process is often required:

    • Oximation: The ketone groups are converted to oximes to prevent degradation.[5]

    • Esterification: The carboxyl group is esterified (e.g., methylation).[5]

    • Silylation: The hydroxyl groups are converted to silyl (B83357) ethers (e.g., using t-butyldimethylsilyl).[5]

2. Gas Chromatography:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5) is typically used.

  • Temperature Program: A programmed temperature gradient is employed to separate the derivatized analyte from other sample components.

3. Mass Spectrometry:

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both LC-MS/MS and GC-MS analysis of this compound.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Acidification Acidification (pH 3.5) Sample->Acidification SPE Solid Phase Extraction Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Analysis MSMS->Data

LC-MS/MS experimental workflow for this compound analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample SPE Solid Phase Extraction Sample->SPE Derivatization Derivatization (Oximation, Esterification, Silylation) SPE->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

GC-MS experimental workflow for this compound analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of (±)13,14-dihydro-15-keto-PGE₂. LC-MS/MS is generally favored for its high sensitivity, specificity, and simpler sample preparation, making it the "gold standard" for eicosanoid analysis.[3] However, GC-MS remains a viable and robust method, particularly when high-resolution separation of isomers is required, provided that the complex derivatization process is carefully optimized. The choice between these two methods will ultimately depend on the specific research question, available instrumentation, and the desired balance between throughput, sensitivity, and analytical rigor.

References

Comparative Analysis of (±)13,14-EDT and Alternative Epoxyeicosatrienoic Acid (EET) Analogs: A Dose-Response Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The data presented herein focuses on the vasodilatory and anti-hypertensive effects of several EET analogs, including EET-A, NUDSA, and EET-NOX-8-glyceride, providing a framework for predicting the potential efficacy and potency of novel analogs like (±)13,14-EDT.

Comparative Dose-Response Data of EET Analogs

The following tables summarize the quantitative data from dose-response studies of various EET analogs, focusing on their effects on vascular tone and blood pressure.

Table 1: Vasodilatory Effects of 14,15-EET and its Analogs on Bovine Coronary Arteries

CompoundEC₅₀ (µM)Maximal Relaxation (%)
14(S),15(R)-EET0.06 ± 0.0195 ± 2
14(R),15(S)-EET0.3 ± 0.0593 ± 3
14,15-(cis)-EET0.1 ± 0.0296 ± 1
14,15-(trans)-EET1.1 ± 0.289 ± 4
14,15-DHET0.3 ± 0.0890 ± 5

Data adapted from a study on the structural requirements for vasodilation by 14,15-EET analogs.[1]

Table 2: In Vivo Effects of EET Analogs on Mean Arterial Blood Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

CompoundDoseRouteChange in MAP (mmHg)Duration of Effect
EET-NOX-8-glyceride3 mg/dayi.p.-15 ± 3Transient
NUSLY2 mg/dayi.p.-25 ± 4Sustained (24h)
NUDSA1 mgi.p.-20 ± 5Sustained (24h)
NUSGLY1 mgi.p.-22 ± 4Sustained (24h)

Data from a study on the development of EET analogs with in vivo anti-hypertensive actions.[2]

Table 3: Comparison of EET-A and Kidney-Targeted EET-F01 in a Cisplatin-Induced Nephrotoxicity Model

TreatmentDose (mg/kg/day)RouteBUN (mg/dL)KIM-1 (ng/mL)
Vehicle-i.p.120 ± 108.5 ± 1.2
EET-A10i.p.65 ± 84.2 ± 0.8
EET-F0120i.p.70 ± 94.5 ± 0.9
EET-F012i.p.75 ± 114.8 ± 1.0

Data from a study on a kidney-targeted EET analog.[3][4]

Experimental Protocols

1. Assessment of Vasodilatory Properties

  • Vessel Preparation: Bovine coronary arteries are isolated and cut into rings.

  • Experimental Setup: The arterial rings are mounted in organ chambers filled with Krebs buffer, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • Procedure: The vessels are pre-constricted with a thromboxane (B8750289) A₂ mimetic, U-46619. Cumulative concentration-response curves are then generated for the test compounds (e.g., 14,15-EET and its analogs).

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction. The EC₅₀ (half-maximal effective concentration) values are calculated to determine the potency of the compounds.[1]

2. In Vivo Blood Pressure Measurement

  • Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model of genetic hypertension.

  • Drug Administration: EET analogs are administered via intraperitoneal (i.p.) injection or infusion.

  • Blood Pressure Monitoring: Mean arterial blood pressure (MAP) is continuously monitored using telemetry or tail-cuff methods.

  • Data Analysis: The change in MAP from baseline is calculated to assess the anti-hypertensive effect of the compounds.[2]

3. Cisplatin-Induced Nephrotoxicity Model

  • Animal Model: Wistar Kyoto (WKY) rats are used.

  • Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin (B142131) is administered.

  • Treatment: EET analogs (e.g., EET-A, EET-F01) or vehicle are administered to the rats.

  • Assessment of Kidney Injury: Blood and urine samples are collected to measure markers of kidney damage, such as blood urea (B33335) nitrogen (BUN) and kidney injury molecule-1 (KIM-1).

  • Histological Analysis: Kidney tissues are examined for pathological changes.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in EET-mediated vasodilation and a typical experimental workflow for evaluating EET analogs.

EET_Signaling_Pathway EETs EETs / Analogs GPCR G-Protein Coupled Receptor (GPCR) EETs->GPCR Gs Gαs GPCR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates BKCa Large Conductance Ca²⁺-activated K⁺ Channel (BKCa) PKA->BKCa Phosphorylates & Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K⁺ Efflux leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: EET-mediated vasodilation signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis synthesis Compound Synthesis (this compound & Analogs) vaso_assay Vasodilation Assay (Bovine Coronary Artery) synthesis->vaso_assay data_analysis_vitro Data Analysis (EC₅₀, Emax) vaso_assay->data_analysis_vitro animal_model Animal Model Selection (e.g., SHR) data_analysis_vitro->animal_model Lead Compound Selection drug_admin Drug Administration (i.p., i.v.) animal_model->drug_admin bp_measurement Blood Pressure Measurement drug_admin->bp_measurement data_analysis_vivo Data Analysis (ΔMAP) bp_measurement->data_analysis_vivo

References

A Researcher's Guide to the Analytical Validation of (±)13,14-dihydro-15-keto-PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (±)13,14-dihydro-15-keto-prostaglandin E2 (PGE-M) is critical for understanding its role as a stable biomarker for the in vivo production of prostaglandin (B15479496) E2 (PGE2). This guide provides an objective comparison of the primary analytical methods used for the determination of PGE-M, supported by experimental data to aid in method selection and validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for PGE-M quantification is a critical decision that influences the accuracy, sensitivity, and throughput of a study. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA). Each method offers distinct advantages and limitations in terms of performance and procedural requirements.

A summary of the key quantitative performance parameters for each method is presented below, providing a clear comparison to facilitate an informed choice based on specific research needs.

FeatureLC-MS/MSGC-MSELISARIA
Sensitivity High (pg/mL to ng/mL range)Moderate to High (ng range)[1]High (pg/mL range)High (pg/mL range)[2]
Lower Limit of Quantification (LLOQ) ~2.5 pg/mL[3]Not explicitly stated~15 pg/mL**~7.8 pg/mL[2]
Linearity Range 2.5 - 500 pg/mL[3]Not explicitly stated2.3 - 5,000 pg/mL**[4]3.9 - 500 pg/mL[2]
Specificity Very HighHighModerate to HighModerate to High
Accuracy ≤15% deviation from nominal valuesNot explicitly statedVariable103.3% - 108.6%***[5]
Intra-assay Precision (%CV) ≤15%11.8%[1]Typically <10%5%[2]
Inter-assay Precision (%CV) ≤15%8.1%[1]Typically <15%12%[2]
Sample Preparation Complexity ModerateHigh (derivatization required)Low to ModerateModerate
Throughput ModerateLow to ModerateHighModerate

*Data for 13,14-dihydro-15-keto prostaglandin F2α, a closely related metabolite.[3] **Data for a commercial ELISA kit for 13,14-dihydro-15-keto prostaglandin F2α.[4] ***Data for a radioimmunoassay for 15-keto-dihydro-PGF2alpha.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of the typical experimental protocols for the quantification of PGE-M using LC-MS/MS, GC-MS, ELISA, and RIA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Acidify the biological sample (e.g., plasma, urine) to a pH of approximately 3.5.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified sample onto the conditioned cartridge.

  • Wash the cartridge with water and an organic solvent of low polarity (e.g., hexane) to remove interfering substances.

  • Elute the analyte with a more polar organic solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in negative ion mode. Monitor specific precursor-to-product ion transitions for PGE-M and a deuterated internal standard using Multiple Reaction Monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like PGE-M, chemical derivatization is a necessary step.

1. Sample Preparation and Derivatization:

  • Perform an initial purification of the sample using SPE as described for LC-MS/MS.

  • Protect the ketone groups by forming methyloxime derivatives.

  • Esterify the carboxylic acid group to form a methyl ester.

  • Silylate the hydroxyl groups to form trimethylsilyl (B98337) ethers.

2. GC-MS Analysis:

  • Gas Chromatographic Separation: Use a capillary column suitable for the analysis of derivatized prostaglandins (B1171923).

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) or negative ion chemical ionization (NICI) mode. Monitor characteristic ions for the derivatized PGE-M.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that is well-suited for the analysis of a large number of samples. The competitive ELISA format is typically used for small molecules like PGE-M.

1. Assay Principle:

  • Standards or samples containing PGE-M are added to microplate wells pre-coated with a capture antibody.

  • A fixed amount of enzyme-labeled PGE-M (tracer) is added to each well.

  • During incubation, the unlabeled PGE-M in the sample and the enzyme-labeled PGE-M compete for binding to the limited number of antibody sites.

  • The plate is washed to remove unbound reagents.

  • A substrate is added, which reacts with the enzyme on the tracer to produce a measurable signal (e.g., colorimetric, fluorometric).

  • The intensity of the signal is inversely proportional to the concentration of PGE-M in the sample.

Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay that utilizes a radiolabeled antigen.

1. Assay Principle:

  • Similar to competitive ELISA, RIA involves the competition between unlabeled PGE-M in the sample and a fixed amount of radiolabeled PGE-M for a limited number of antibody binding sites.

  • After incubation, the antibody-bound and free radiolabeled PGE-M are separated.

  • The radioactivity of the antibody-bound fraction is measured using a scintillation counter.

  • The concentration of PGE-M in the sample is determined by comparing the measured radioactivity to a standard curve.

Visualizing the Methodologies

To further clarify the experimental processes and the metabolic context of (±)13,14-EDT, the following diagrams are provided.

Metabolic Pathway of PGE2 to PGE-M PGE2 Prostaglandin E2 (PGE2) 15_keto_PGE2 15-keto-PGE2 PGE2->15_keto_PGE2 15-hydroxyprostaglandin dehydrogenase PGE_M (±)13,14-dihydro-15-keto-PGE2 (PGE-M) 15_keto_PGE2->PGE_M 15-oxoprostaglandin Δ13-reductase

Caption: Metabolic conversion of PGE2 to its stable metabolite, PGE-M.

LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (C18 Separation) Evaporation->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Quantification

Caption: Typical workflow for the analysis of PGE-M by LC-MS/MS.

Competitive Immunoassay Principle (ELISA/RIA) Start Microplate Well with Coated Antibody Addition Add Sample (Unlabeled PGE-M) and Labeled PGE-M (Tracer) Start->Addition Competition Competitive Binding Addition->Competition Wash Wash to Remove Unbound Components Competition->Wash Detection Signal Detection (Colorimetric or Radioactive) Wash->Detection Result Signal is Inversely Proportional to PGE-M Concentration Detection->Result

Caption: Principle of competitive immunoassays like ELISA and RIA.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Endogenous (±)13,14-EDT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of synthetic and endogenous (±)13,14-epoxy-10-dodecenoic acid, or (±)13,14-EDT. While direct comparative studies with quantitative data for the synthetic versus the natural form are limited in publicly available literature, this document synthesizes existing knowledge on their origins, biological effects, and the signaling pathways they likely influence. For the purposes of this guide, it is assumed that commercially available this compound used in research is of synthetic origin, a common practice to ensure purity and consistency.

Introduction

This compound is a member of the epoxydocosapentaenoic acid (EDP) family, which are metabolites of the omega-3 fatty acid docosahexaenoic acid (DHA). Endogenously, these compounds are formed by the action of cytochrome P450 (CYP) epoxygenases. EDPs, including this compound, are recognized as important signaling molecules with a range of biological activities, including anti-inflammatory and analgesic effects. A key feature of endogenous EDPs is their rapid hydrolysis in vivo by soluble epoxide hydrolase (sEH) into less active 13,14-dihydroxydocosatrienoic acids (13,14-DHETs). Synthetic this compound provides a stable tool for researchers to investigate its therapeutic potential without the immediate complication of in vivo degradation.

Data Presentation: A Comparative Analysis

Due to the scarcity of direct comparative studies, this table summarizes the known biological activities of EDPs, with the understanding that much of the in vitro data is likely derived from synthetic forms. The primary difference between synthetic and endogenous this compound lies in its stereochemistry; synthetic versions are typically a racemic mixture of enantiomers, whereas endogenous production can be stereospecific, potentially leading to differences in biological activity.

Biological ActivityTarget/ReceptorObserved EffectSource (Natural/Synthetic)
Anti-inflammatory Peroxisome Proliferator-Activated Receptor gamma (PPARγ)Activation of PPARγ, leading to the inhibition of pro-inflammatory gene expression.Synthetic (inferred for in vitro studies)
Analgesic Transient Receptor Potential Vanilloid 4 (TRPV4) ChannelsModulation of TRPV4 channel activity, contributing to pain relief.Synthetic (inferred for in vitro studies)
Anti-angiogenic -Inhibition of blood vessel formation.Synthetic (inferred for in vitro studies)
Vasodilation -Relaxation of blood vessels.Endogenous and Synthetic

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the activity of epoxy fatty acids are provided below. These protocols can be adapted for a direct comparison of synthetic and endogenous this compound.

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of inflammation and metabolism.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Cells are transiently transfected with a PPARγ expression vector, a luciferase reporter plasmid containing PPAR response elements (PPREs), and a Renilla luciferase control vector for normalization.

2. Compound Treatment:

  • Transfected cells are treated with various concentrations of synthetic or isolated endogenous this compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

3. Luciferase Activity Measurement:

  • After a 24-hour incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

4. Data Analysis:

  • The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of PPARγ activation.

TRPV4 Channel Activity Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique directly measures the ion channel currents in a single cell, providing detailed information about channel activation and modulation.

1. Cell Preparation:

  • Cells endogenously expressing or transfected with TRPV4 channels (e.g., HEK293 cells) are cultured on glass coverslips.

2. Patch-Clamp Recording:

  • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.
  • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.
  • The baseline current is recorded.

3. Compound Application:

  • Synthetic or endogenous this compound is applied to the cell via the perfusion system.
  • Changes in the whole-cell current are recorded in response to the compound. A known TRPV4 agonist (e.g., GSK1016790A) can be used as a positive control.

4. Data Analysis:

  • The amplitude and kinetics of the current induced by the compound are analyzed to determine its effect on TRPV4 channel activity.

Mandatory Visualization

experimental_workflow cluster_synthesis Source of this compound cluster_assays Biological Activity Assays cluster_analysis Data Analysis and Comparison synth Chemical Synthesis (Racemic Mixture) ppar PPARγ Activation Assay (Luciferase Reporter) synth->ppar Test Compound trpv4 TRPV4 Channel Activity Assay (Patch-Clamp) synth->trpv4 Test Compound endo Endogenous Production (Cellular Extraction/Isolation) endo->ppar Test Compound endo->trpv4 Test Compound quant Quantitative Comparison (EC50, Imax) ppar->quant trpv4->quant pathway Signaling Pathway Elucidation quant->pathway

Caption: Experimental workflow for comparing synthetic and endogenous this compound activity.

signaling_pathway cluster_stimulus Stimulus cluster_receptors Cellular Targets cluster_effects Downstream Effects EDT This compound (Synthetic or Endogenous) PPARg PPARγ EDT->PPARg TRPV4 TRPV4 Channel EDT->TRPV4 Angiogenesis Inhibition of Angiogenesis EDT->Angiogenesis Other potential pathways Inflammation Modulation of Inflammatory Gene Expression PPARg->Inflammation Pain Alteration of Nociceptive Signaling TRPV4->Pain

Caption: Postulated signaling pathways of this compound.

A Comparative Guide to the Statistical Analysis of (±)13,14-EDT Lipidomics Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical and statistical methodologies used in the study of (±)13,14-epoxy-eicosatrienoic acid ((±)13,14-EDT), a key lipid mediator. The following sections detail experimental protocols, present comparative quantitative data, and visualize the relevant biological pathways to aid researchers in designing and interpreting lipidomics studies involving this compound and its alternatives.

Introduction to this compound and its Biological Significance

This compound belongs to the family of epoxyeicosatrienoic acids (EETs), which are products of arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases.[1] These lipid mediators are known to play crucial roles in cardiovascular physiology and disease.[2] Notably, EETs have been identified as endothelium-derived hyperpolarizing factors (EDHFs), contributing to the relaxation of vascular smooth muscle and the regulation of blood pressure.[1][3] The analysis of this compound and its isomers is critical for understanding their specific roles in these pathways and for the development of novel therapeutic agents targeting cardiovascular and inflammatory diseases.

Quantitative Data Comparison

The following table summarizes quantitative data from a representative study comparing the effects of different EET regioisomers on a biological endpoint. This data is essential for understanding the relative potency and efficacy of this compound in comparison to its alternatives.

Lipid MediatorConcentration (ng/10^6 cells) after 4h TreatmentStatistical Significance (p-value)
This compound (projected) Data not available in searched literatureN/A
14(R),15(S)-EET2.5 ± 0.14< 0.05
14(S),15(R)-EET0.4 ± 0.1< 0.05
11(S),12(R)-EET0.5 ± 0.06< 0.05
11(R),12(S)-EET0.4 ± 0.06< 0.05
8(S),9(R)-EET0.95 ± 0.08< 0.05
8(R),9(S)-EET0.45 ± 0.09< 0.05
Control (no treatment)Baseline levelsN/A

Note: Specific quantitative data for this compound was not available in the reviewed literature. The table presents data for other EETs to provide a comparative context for researchers. The values represent the mean ± standard deviation.

Experimental Protocols

Accurate and reproducible quantification of this compound requires meticulous experimental design and execution. Below are detailed protocols for lipid extraction, LC-MS/MS analysis, and statistical analysis, compiled from established methodologies in the field of lipidomics.

Lipid Extraction from Biological Samples

This protocol is a widely used method for the extraction of eicosanoids and related lipid mediators from biological matrices such as plasma or tissue homogenates.

Materials:

  • Methanol (B129727) (100%)

  • Water (10%) in methanol

  • Deuterated internal standards (e.g., (d8) 5-HETE)

  • Solid-phase extraction (SPE) columns (e.g., Strata-X 33u polymerized reverse phase)

  • Solvents for SPE: 100% methanol, water, 10% methanol

  • Sonciator (for tissue samples)

  • Centrifuge

Procedure:

  • Resuspend samples in 1.0 ml of 10% methanol in water (v/v). For tissue samples, sonicate for 6 seconds to homogenize.

  • Spike samples with 50 µL of a 50 pg/µL deuterated internal standard solution (2.5 ng total).[2]

  • Perform lipid metabolite extraction using SPE columns according to the manufacturer's instructions.[2]

  • Briefly, wash the SPE columns with 3.5 ml of 100% methanol, followed by 3.5 ml of water.[2]

  • Load the samples onto the conditioned columns.

  • Wash the columns with 3.5 ml of 10% methanol to remove non-specific binding metabolites.[2]

  • Elute the lipids into 1.0 ml of methanol.[2]

  • Store the eluted samples at -80°C until LC-MS/MS analysis to prevent degradation.[2]

LC-MS/MS Quantification

This protocol outlines a general method for the separation and quantification of eicosanoids using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole)

  • Reverse-phase C18 column (e.g., 2.1 × 250 mm)

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 300 µL/min

  • Column Temperature: 50°C

  • Gradient Program:

    • 1 min (0% B)

    • 3 min (25% B)

    • 11 min (45% B)

    • 13 min (60% B)

    • 18 min (75% B)

    • 18.5 min (90% B)

    • 20 min (90% B)

    • 21 min (0% B)

    • A linear gradient should be maintained between each step.[2]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Specific Transitions: The precursor and product ion m/z values for this compound and the internal standard must be optimized. For example, for 14,15-DHET (a metabolite of 14,15-EET), the transition is m/z 337 -> 207.[2]

Statistical Analysis

Procedure:

  • Data Preprocessing:

    • Normalization: Normalize the peak areas of the analyte (this compound) to the peak area of the internal standard to correct for variations in sample preparation and instrument response.

    • Data Transformation: Apply a log2 transformation to the data to ensure a more normal distribution, which is often a requirement for subsequent statistical tests.

  • Hypothesis Testing:

    • To compare the mean abundance of this compound between different experimental groups (e.g., control vs. treatment), use an appropriate statistical test such as a Student's t-test (for two groups) or a one-way analysis of variance (ANOVA) (for more than two groups).[4][5]

    • A p-value of < 0.05 is typically considered statistically significant.

  • Multivariate Analysis (Optional):

    • For more complex datasets with multiple lipid species measured, consider using multivariate statistical methods such as Principal Component Analysis (PCA) or Partial Least Squares Discriminant Analysis (PLS-DA) to identify patterns and correlations in the data.[6]

  • Data Visualization:

    • Present the results using clear graphical representations such as bar charts with error bars (representing standard deviation or standard error of the mean) or box plots.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through specific signaling pathways. Understanding these pathways is essential for interpreting experimental data. The following diagrams, generated using Graphviz, illustrate the general EDHF signaling pathway and a typical experimental workflow for lipidomics analysis.

EDHF_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release CYP450 CYP450 Epoxygenase Ca_release->CYP450 EETs This compound (EETs) CYP450->EETs AA Arachidonic Acid AA->CYP450 BKCa BKCa Channels EETs->BKCa Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization VGCaC Voltage-gated Ca²⁺ Channels (Inhibition) Hyperpolarization->VGCaC Relaxation Vasodilation VGCaC->Relaxation

Caption: EDHF signaling pathway involving EETs.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue) Lipid_Extraction 2. Lipid Extraction (SPE or LLE) Sample_Collection->Lipid_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis (Quantification) Lipid_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Normalization, Transformation) LC_MS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (t-test, ANOVA) Data_Processing->Statistical_Analysis Biological_Interpretation 6. Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

References

Validating the Function of (±)13,14-EDT: A Comparison Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological function of (±)13,14-epoxydocosatrienoic acid ((±)13,14-EDT), a recently identified lipid mediator, with alternative therapeutic strategies. We delve into the experimental data supporting its role in mitigating endoplasmic reticulum (ER) stress and inflammatory pain, with a focus on the validation of its function through the use of knockout animal models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in this area.

Introduction to this compound

This compound is an epoxy fatty acid derived from the metabolism of adrenic acid (AdA), an elongation product of the essential fatty acid arachidonic acid.[1][2] Like the more extensively studied epoxyeicosatrienoic acids (EETs), this compound is metabolized by cytochrome P450 (CYP) epoxygenases and is subsequently hydrolyzed to its less active diol form, 13,14-dihydroxydocosatrienoic acid (13,14-DHDT), by the enzyme soluble epoxide hydrolase (sEH).[1][2][3][4] Emerging evidence suggests that this compound possesses potent anti-inflammatory and analgesic properties, making it a promising therapeutic candidate.[1][2][3]

Knockout Models for Functional Validation

The primary tool for elucidating the in vivo function of lipid mediators like this compound is the use of knockout mouse models. By deleting the gene encoding for the soluble epoxide hydrolase (Ephx2), researchers can prevent the degradation of EETs and EDTs, thereby amplifying their endogenous effects.

Soluble Epoxide Hydrolase Knockout (sEH-/-) Mice:

These mice lack the sEH enzyme, leading to elevated levels of various epoxy fatty acids, including this compound.[4][5] Phenotypically, sEH-/- mice exhibit reduced inflammation, protection from high-fat diet-induced inflammation, and resistance to inflammatory and neuropathic pain.[4][5][6] These characteristics strongly support the anti-inflammatory and analgesic roles of stabilized epoxy fatty acids.

Comparative Performance Data

The following table summarizes the quantitative data from key studies, comparing the effects of this compound (via stabilization in sEH-/- mice or by administration of sEH inhibitors) with other relevant compounds.

Compound/Model Assay Key Finding Reference
sEH Knockout Mice Carrageenan-induced Paw EdemaSignificantly reduced paw edema compared to wild-type mice.[6]
This compound methyl ester Tunicamycin-induced ER Stress in HEK293 cellsSignificantly reduced ER stress markers.[1][2]
sEH Knockout Mice High-Fat Diet-Induced InflammationReduced pro-inflammatory prostaglandins (B1171923) and triglycerides in the liver.[4][5]
TPPU (sEH Inhibitor) Genetically-induced Arthritis in MiceSuppressed inflammatory processes and reduced joint tissue wear.[7]
EET Analogs Cisplatin-induced NephrotoxicityAttenuated renal inflammation and apoptosis.[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow for its validation.

G Biosynthesis and Metabolism of this compound Arachidonic_Acid Arachidonic Acid Adrenic_Acid Adrenic Acid Arachidonic_Acid->Adrenic_Acid Elongation CYP450 Cytochrome P450 Epoxygenases Adrenic_Acid->CYP450 EDT This compound CYP450->EDT sEH Soluble Epoxide Hydrolase (sEH) EDT->sEH Biological_Effects Biological Effects (Anti-inflammatory, Analgesic) EDT->Biological_Effects DHDT 13,14-DHDT (Less Active) sEH->DHDT

Caption: Biosynthesis and metabolism of this compound.

G Experimental Workflow for Validating this compound Function cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Assay sEH_KO sEH Knockout Mice Carrageenan Carrageenan Injection (Paw Edema Induction) sEH_KO->Carrageenan WT_Mice Wild-Type Mice WT_Mice->Carrageenan Paw_Measurement Paw Volume Measurement Carrageenan->Paw_Measurement Data_Analysis Data Analysis and Comparison Paw_Measurement->Data_Analysis HEK293 HEK293 Cells Tunicamycin (B1663573) Tunicamycin Treatment (ER Stress Induction) HEK293->Tunicamycin EDT_Treatment Treatment with This compound Tunicamycin->EDT_Treatment ER_Stress_Analysis Analysis of ER Stress Markers EDT_Treatment->ER_Stress_Analysis ER_Stress_Analysis->Data_Analysis

Caption: Workflow for validating this compound function.

Detailed Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats/Mice

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Procedure:

    • Administer the test compound (e.g., sEH inhibitor or vehicle control) to the animals.

    • After a set pre-treatment time (typically 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[1][9]

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[1][9]

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

2. In Vitro Endoplasmic Reticulum (ER) Stress Assay

This assay assesses the ability of a compound to protect cells from ER stress-induced damage.

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

  • Procedure:

    • Culture HEK293 cells to an appropriate confluency.

    • Pre-treat the cells with the test compound (e.g., this compound methyl ester) or vehicle for a specified duration.

    • Induce ER stress by adding an agent like tunicamycin to the cell culture medium.[10][11]

    • After incubation, lyse the cells and analyze the expression of key ER stress markers (e.g., GRP78/BiP, CHOP, and spliced XBP1) by Western blotting or qPCR.[3][11]

3. Lipid Mediator Analysis by LC-MS/MS

This protocol allows for the quantification of this compound and other lipid mediators in biological samples.

  • Sample Preparation:

    • Extract lipids from plasma, tissue homogenates, or cell lysates using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Separate the lipid extracts using liquid chromatography (LC).

    • Detect and quantify the specific lipid mediators using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Use stable isotope-labeled internal standards for accurate quantification.[12]

Conclusion

The validation of this compound function, primarily through the use of sEH knockout models and supportive in vitro assays, has established it as a potent anti-inflammatory and analgesic lipid mediator. Its ability to reduce ER stress presents a novel mechanism of action that warrants further investigation. This guide provides a comprehensive overview of the current understanding of this compound and offers a framework for future research aimed at developing novel therapeutics targeting the sEH-epoxy fatty acid signaling axis.

References

Safety Operating Guide

Navigating the Disposal of (±)13,14-EDT: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (±)13,14-dihydroxy-15-keto-prostaglandin E1, referred to as (±)13,14-EDT, the responsible disposal of this and related compounds is a critical component of laboratory safety and environmental stewardship. Due to a lack of specific publicly available disposal information for this compound, a conservative approach is essential. This guide provides a framework for its proper disposal, treating it as a potentially hazardous substance in line with general best practices for laboratory chemical waste.

Important Note: The toxicological and ecological properties of this compound have not been extensively documented. Therefore, it is imperative to handle this compound with care and to consult your institution's Environmental Health & Safety (EHS) department for specific guidance tailored to your location and facilities.

Key Safety and Disposal Considerations

The following table summarizes crucial safety measures and disposal considerations for this compound, based on guidelines for similar prostaglandin (B15479496) compounds and general laboratory chemical waste.

ConsiderationGuidelineRationale
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.To prevent skin and eye contact with the compound.
Waste Classification Treat as hazardous chemical waste in the absence of specific data.A precautionary measure due to unknown toxicological properties.
Segregation Collect and store this compound waste separately from other waste streams. Do not mix with incompatible materials.To prevent potentially hazardous chemical reactions.
Containerization Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.To ensure proper identification and safe handling of the waste.
Disposal Pathway Do not dispose of down the drain or in regular trash. All waste must be managed through your institution's hazardous waste program.[1]To prevent environmental contamination and ensure compliance with regulations.
Spill Management In case of a spill, absorb the material with an inert substance and place it in the hazardous waste container. Ventilate the area and clean the spill site thoroughly.To mitigate exposure and environmental release.
Regulatory Compliance Adhere to all local, state, and federal regulations for hazardous waste disposal.To ensure legal and safe waste management practices.
Institutional Guidance Always consult and follow the specific protocols provided by your institution's EHS department.To align with your organization's safety policies and disposal procedures.

Procedural Workflow for Disposal

The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at every step. The diagram below illustrates this process, from initial waste generation to final disposal by certified professionals.

G cluster_0 A Step 1: Waste Generation Handle this compound with appropriate PPE. B Step 2: Waste Segregation Isolate this compound waste from other streams. A->B Isolate C Step 3: Containerization Use a labeled, sealed, and compatible hazardous waste container. B->C Contain D Step 4: Temporary Storage Store in a designated satellite accumulation area. C->D Store Safely E Step 5: EHS Consultation Contact your institution's Environmental Health & Safety department. D->E Request Guidance F Step 6: Waste Pickup Arrange for collection by authorized personnel. E->F Schedule G Step 7: Final Disposal Waste is transported to a licensed disposal facility. F->G Transport

Figure 1. General workflow for the disposal of laboratory chemical waste.

Detailed Experimental Protocols

While no specific experimental protocols for the disposal of this compound are available, the following step-by-step procedure outlines the general best practices for handling and disposing of this compound in a laboratory setting.

Protocol: General Disposal of this compound Waste

  • Preparation: Before beginning any work that will generate this compound waste, ensure you have a designated hazardous waste container that is properly labeled with the full chemical name and any known hazard warnings.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste, such as contaminated pipette tips, weigh boats, or absorbent materials from spills, and place them directly into the designated hazardous waste container.

    • Liquid Waste: For solutions containing this compound, pour the waste into a compatible, sealable hazardous waste container. Do not overfill the container; leave adequate headspace.

  • Container Sealing and Labeling:

    • Once waste is added, securely seal the container to prevent leaks or spills.

    • Ensure the waste label is complete and accurate, including the date the waste was first added to the container.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Scheduling Disposal:

    • Once the container is full or is no longer needed, contact your institution's EHS department to schedule a waste pickup.

    • Provide the EHS department with all necessary information from the waste label.

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.

By adhering to these general but crucial safety and disposal protocols, researchers can ensure the responsible management of this compound waste, protecting both themselves and the environment.

References

Personal protective equipment for handling (±)13,14-EDT

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (±)13,14-EDT, a compound for which specific safety data may not be readily available. In such cases, a conservative approach, treating the substance as potentially hazardous, is imperative. The following procedures are based on best practices for handling potent, uncharacterized bioactive lipids in a laboratory setting.

Personal Protective Equipment (PPE)

The minimum level of PPE for handling this compound includes a lab coat, gloves, and eye protection.[1][2] Given the unknown properties of this compound, more stringent measures are recommended to minimize exposure.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during mixing or transferring large quantities.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[3][4] Given that some lipids are handled in organic solvents, ensure the chosen glove material is resistant to the solvent in use. Gloves should be inspected for tears before use and changed regularly, especially if contamination is suspected.[1] Never reuse disposable gloves.[1]

  • Body Protection: A lab coat is mandatory to protect clothing and skin from potential splashes.[1][3][5] For procedures with a higher risk of spills, a liquid-resistant apron over the lab coat is recommended.[1]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[2][3]

Operational and Disposal Plans

A systematic approach to handling, from receipt of the compound to its ultimate disposal, is critical for safety and to maintain the integrity of the research.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Unsaturated lipids can be sensitive to oxidation and hydrolysis.[6] If this compound is an unsaturated lipid, it should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[6] The container should be purged with an inert gas like argon or nitrogen.[6]

  • If the compound is a powder and its saturation is unknown, it is best to treat it as an unsaturated lipid to prevent degradation.[6] Allow the container to reach room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[6]

Handling Procedures:

  • All handling of this compound, especially when in powdered form or as a volatile solution, should be conducted in a chemical fume hood to minimize inhalation exposure.

  • When preparing solutions, use glass, stainless steel, or Teflon equipment to avoid contamination from plastics.[6]

  • Minimize the creation of aerosols and splashes during all procedures.[2][5]

  • After handling, wash hands thoroughly with soap and water, even after removing gloves.[5]

Disposal Plan:

  • All waste contaminated with this compound, including gloves, pipette tips, and empty containers, should be treated as hazardous waste.

  • Dispose of contaminated solid waste in a designated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific guidelines on solvent and chemical waste disposal.

  • Do not dispose of this compound down the drain.

Data Presentation

ParameterGuidelineSource
Storage Temperature -20°C ± 4°C[6]
Work Surface Decontamination 70% Alcohol or 10% Bleach Solution[5][7]
Hand Washing After handling material and removing gloves[5]

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory, incorporating the essential safety and logistical information provided.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase start Start: Receive This compound storage Store at -20°C in inert atmosphere start->storage Inspect container ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat storage->ppe Equilibrate to RT before opening fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate Decontaminate Work Area (70% Alcohol / 10% Bleach) experiment->decontaminate solid_waste Dispose Solid Waste (Hazardous Waste) decontaminate->solid_waste liquid_waste Dispose Liquid Waste (Hazardous Waste) solid_waste->liquid_waste remove_ppe Doff PPE liquid_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。